Product packaging for 2-Bromo-5-hydroxybenzaldehyde(Cat. No.:CAS No. 2973-80-0)

2-Bromo-5-hydroxybenzaldehyde

Numéro de catalogue: B121625
Numéro CAS: 2973-80-0
Poids moléculaire: 201.02 g/mol
Clé InChI: SCRQAWQJSSKCFN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromo-5-hydroxybenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C7H5BrO2 and its molecular weight is 201.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 680715. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrO2 B121625 2-Bromo-5-hydroxybenzaldehyde CAS No. 2973-80-0

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-bromo-5-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRQAWQJSSKCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7049265
Record name 2-Bromo-5-hydroxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2973-80-0, 1761-61-1
Record name 2-Bromo-5-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2973-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salicylaldehyde, 5-bromo-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=680715
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-5-hydroxy-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Bromo-5-hydroxybenzaldehyde is a key aromatic halogenated aldehyde with significant applications as a reactant in the synthesis of various pharmaceutical agents. Its utility in the development of PDE4 inhibitors, Bcl-XL inhibitors, and agents for prostate cancer cell growth inhibition underscores the importance of a thorough understanding of its physicochemical characteristics.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its primary synthetic routes.

Core Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These values are critical for its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₇H₅BrO₂[3][4]
Molecular Weight 201.02 g/mol [4][5][6]
Appearance Pale Grey to White to Light Brown Solid/Powder[1][7][8]
Melting Point 130-135 °C[1][3][4][9][10]
Boiling Point 286.7 ± 20.0 °C (Predicted)[1][2][3][9][10]
Density 1.737 ± 0.06 g/cm³ (Predicted)[1][2][9][10]
pKa 8.67 ± 0.18 (Predicted)[10]
Flash Point 127.2 °C[2]
Vapor Pressure 0.00151 mmHg at 25°C[2]

Solubility Profile

The solubility of a compound is a critical parameter for its use in various reaction conditions and for formulation development.

SolventSolubilitySource(s)
Chloroform Soluble[1][2][3][9][10]
Dichloromethane (B109758) Soluble[1][2][3][9][10]
Ethyl Acetate (B1210297) Soluble[1][2][3][9][10]
DMSO 100 mg/mL (497.46 mM)[11]
Methanol Soluble[7]

Spectral Data

Spectral data is essential for the structural confirmation and purity assessment of this compound.

TechniqueData Reference
¹H NMR Consistent with structure.[5][8] A peak at 10.30 ppm (s, CHO) and 7.50 ppm (d, J=8.7 Hz, Aryl-CH) in CDCl₃ have been reported.[5]
¹³C NMR Data available.[6][12]
Mass Spectrometry Data available.[6][12]
Infrared (IR) Spectroscopy Data available.[6][12]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

Two primary synthetic routes are commonly employed.

Method 1: Regioselective Bromination of 3-Hydroxybenzaldehyde (B18108) [5]

This method involves the direct bromination of 3-hydroxybenzaldehyde.

  • Materials: 3-hydroxybenzaldehyde, Dichloromethane (CH₂Cl₂), Bromine, n-heptane.

  • Procedure:

    • Suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in 2400 mL of dichloromethane in a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, temperature probe, dosing funnel, and condenser.[1][13]

    • Heat the mixture to 35-40 °C to achieve complete dissolution.[1][13]

    • Slowly add Bromine (52 mL, 1.0 mol) dropwise, maintaining the reaction temperature between 35-38 °C.[1][13]

    • After the addition is complete, stir the reaction mixture at 35 °C overnight.[1][13]

    • Slowly cool the mixture to -5 to 0 °C over 2 hours and continue stirring for an additional hour.[1][13]

    • Collect the precipitated solid by filtration.[1][13]

    • Wash the filter cake with a cold 1:1 mixture of n-heptane/dichloromethane (400 mL).[1][13]

    • Dry the resulting solid under vacuum at room temperature to yield this compound (Typical yield: ~63%).[1][13]

Method 2: Demethylation of 2-Bromo-5-methoxybenzaldehyde (B1267466) [5]

This alternative route offers a higher yield.

  • Materials: 2-Bromo-5-methoxybenzaldehyde, Boron tribromide (BBr₃) in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Water, Magnesium Sulfate (MgSO₄).

  • Procedure:

    • To a mixture of 2-bromo-5-methoxybenzaldehyde (2.0 g, 9.3 mmol) in dichloromethane (10 mL), slowly add boron tribromide (2M in DCM; 4.65 mL, 9.3 mmol) at 0 °C.[13]

    • Allow the reaction to warm to 25 °C and stir for 3 hours.[13]

    • Quench the reaction by adding water (10 mL) at 0 °C.[13]

    • Extract the product with ethyl acetate (50 mL).[13]

    • Wash the organic layer with water (2 x 50 mL) and brine (50 mL).[13]

    • Dry the organic layer over MgSO₄ and concentrate.[13]

    • Purify the residue by flash column chromatography (petroleum ether) to afford this compound as a colorless oil (Typical yield: ~91%).[13]

Determination of Melting Point

The melting point is a crucial indicator of purity.[14] A narrow melting range of 1-2 °C is characteristic of a pure substance.[15]

  • Apparatus: Melting point apparatus (e.g., DigiMelt or Mel-Temp), capillary tubes.[15][16]

  • Procedure:

    • Place a small quantity of the dry, solid this compound into a capillary tube, ensuring the sample is packed to a height of about 2-3 mm.[15][16]

    • Compact the solid at the bottom (sealed end) of the tube by tapping or dropping it through a long glass tube.[17]

    • Place the capillary tube into the heating block of the melting point apparatus.[16]

    • If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a preliminary range.[16]

    • For an accurate measurement, start heating at a slow ramp rate (1-2 °C/min) beginning at a temperature approximately 15-20 °C below the expected melting point.[16][17]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[17]

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed as follows.

  • Materials: this compound, selected solvents (e.g., water, chloroform, ethyl acetate), test tubes, spatula, vortex mixer.

  • Procedure:

    • Place a small, pre-weighed amount of the compound (e.g., 25 mg) into a small test tube.[18]

    • Add a measured volume of the chosen solvent (e.g., 0.75 mL) in small portions.[18]

    • After each addition, vigorously shake or vortex the test tube to facilitate dissolution.[18]

    • Observe if the solid dissolves completely. Continue adding solvent in measured increments until dissolution is achieved or until a significant volume has been added, indicating poor solubility.

    • The temperature should be kept constant and recorded, as it significantly influences solubility.[19]

Synthetic Pathways Overview

The following diagram illustrates the two primary experimental workflows for the synthesis of this compound.

G Synthetic Routes to this compound cluster_0 Route 1: Regioselective Bromination cluster_1 Route 2: Demethylation A 3-Hydroxybenzaldehyde B Dissolution in CH2Cl2 (35-40°C) A->B C Dropwise addition of Br2 (35-38°C) B->C D Stir overnight C->D E Cooling & Precipitation (-5 to 0°C) D->E F Filtration & Washing E->F G This compound (Yield: ~63%) F->G H 2-Bromo-5-methoxybenzaldehyde I Reaction with BBr3 in DCM (0°C to 25°C) H->I J Aqueous Quench I->J K Extraction with EtOAc J->K L Purification (Column Chromatography) K->L M This compound (Yield: ~91%) L->M

References

An In-depth Technical Guide to 2-Bromo-5-hydroxybenzaldehyde (CAS: 2973-80-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-hydroxybenzaldehyde (CAS number 2973-80-0), a versatile chemical intermediate with significant applications in the pharmaceutical and organic synthesis sectors. This document details its chemical and physical properties, provides established synthesis protocols, and explores its reactivity. A key focus is its role as a crucial building block in the development of therapeutic agents, particularly inhibitors of phosphodiesterase-4 (PDE4) and B-cell lymphoma-extra large (Bcl-XL), which are prominent targets in inflammatory diseases and oncology, respectively. This guide incorporates detailed experimental methodologies, quantitative data summarized in tabular format, and visual diagrams of reaction pathways and relevant biological signaling cascades to serve as a practical resource for laboratory and development settings.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde. The strategic placement of the bromo, hydroxyl, and formyl groups on the benzene (B151609) ring imparts a unique reactivity profile, making it a valuable precursor in various synthetic endeavors.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2973-80-0[2][3]
Molecular Formula C₇H₅BrO₂[2][3]
Molecular Weight 201.02 g/mol [1][3]
Appearance Pale grey to white or tan solid/crystals[4][5]
Melting Point 130-135 °C[1][3][6]
Boiling Point 286.7 °C (Predicted)[1][6][7]
Density 1.737 g/cm³ (Predicted)[2][6][7]
Solubility Soluble in chloroform, dichloromethane (B109758), and ethyl acetate (B1210297).[1][4][5][7]
InChI Key SCRQAWQJSSKCFN-UHFFFAOYSA-N[3]
SMILES O=Cc1cc(O)ccc1Br[3]

Synthesis of this compound

There are two primary synthetic routes for the preparation of this compound, each with its own advantages and considerations.

Route 1: Direct Bromination of 3-Hydroxybenzaldehyde (B18108)

This method involves the direct electrophilic aromatic substitution of 3-hydroxybenzaldehyde with bromine. The hydroxyl group is a strongly activating ortho-, para-director, while the aldehyde group is a meta-director. This directing effect favors the introduction of the bromine atom at the position ortho to the hydroxyl group.[1]

  • Suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in 2400 mL of dichloromethane (CH₂Cl₂) in a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, a temperature probe, a dosing funnel, and a condenser.[4][8]

  • Heat the mixture to 35-40 °C to ensure complete dissolution of the starting material.[4][8]

  • Slowly add bromine (52 mL, 1.0 mol, 1.02 eq.) dropwise via the addition funnel, maintaining the reaction temperature between 35-38 °C.[4][8]

  • After the addition is complete, stir the reaction mixture at 35 °C overnight.[4][8]

  • Cool the mixture to -5 to 0 °C over 2 hours and continue stirring for an additional hour at this temperature.[4][8]

  • Collect the precipitated solid by filtration and wash the filter cake with a cold 1:1 mixture of n-heptane and dichloromethane (400 mL).[4][8]

  • Dry the resulting solid under vacuum to yield this compound.[4][8] The reported yield for this procedure is approximately 63%.[4][8]

Route 2: Demethylation of 2-Bromo-5-methoxybenzaldehyde (B1267466)

This alternative route involves the cleavage of the methyl ether of the precursor, 2-Bromo-5-methoxybenzaldehyde, and has been reported to achieve a higher yield.[8]

  • To a solution of 2-bromo-5-methoxybenzaldehyde (2.0 g, 9.3 mmol) in dichloromethane (10 mL), slowly add boron tribromide (2M in DCM; 4.65 mL, 9.3 mmol) at 0 °C.[8]

  • Allow the reaction mixture to warm to 25 °C and stir for 3 hours.[8]

  • Quench the reaction by adding water (10 mL) at 0 °C.[8]

  • Extract the product with ethyl acetate (50 mL).[8]

  • Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).[8]

  • Dry the organic layer over magnesium sulfate (B86663) and concentrate under reduced pressure.[8]

  • Purify the residue by flash column chromatography (petroleum ether) to afford this compound.[8] This method has a reported yield of 90.9%.[8]

Table 2: Comparison of Synthetic Routes

FeatureRoute 1: Direct BrominationRoute 2: Demethylation
Starting Material 3-Hydroxybenzaldehyde2-Bromo-5-methoxybenzaldehyde
Key Reagent BromineBoron tribromide
Reported Yield ~63%~90.9%
Considerations Lower yield.Higher yield; requires handling of moisture-sensitive boron tribromide.

Chemical Reactivity and Applications

The presence of three distinct functional groups—aldehyde, hydroxyl, and bromo—makes this compound a versatile synthon.[1]

  • Aldehyde Group: Readily undergoes nucleophilic addition and condensation reactions, most notably the formation of Schiff bases with primary amines.[1]

  • Hydroxyl Group: Can be alkylated or acylated to form ethers and esters, respectively.

  • Bromo Group: Can participate in various cross-coupling reactions, such as Suzuki and Heck couplings, to form carbon-carbon bonds.

This trifunctional nature is exploited in the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical industry.

Intermediate in Drug Synthesis

This compound is a key intermediate in the synthesis of several classes of therapeutic agents.[2][4][7][9]

  • PDE4 Inhibitors: It is a crucial reactant in the preparation of phosphodiesterase-4 (PDE4) inhibitors, such as Crisaborole, which is used for the topical treatment of atopic dermatitis.[2][4]

  • Bcl-XL Inhibitors: The compound is employed in the synthesis of B-cell lymphoma-extra large (Bcl-XL) inhibitors, which are investigated for their potential in cancer therapy by promoting apoptosis in cancer cells.[1][4][10]

  • Other Anticancer Agents: It also serves as a starting material for compounds that inhibit the growth of prostate cancer cells.[4][10]

  • Anti-inflammatory Agents: Its derivatives have been explored for their anti-inflammatory properties.[4]

G cluster_start Starting Material cluster_synthesis Synthetic Transformations cluster_products Therapeutic Agents This compound This compound Schiff Base Formation Schiff Base Formation This compound->Schiff Base Formation + Primary Amines Coupling Reactions Coupling Reactions This compound->Coupling Reactions + Boronic Acids, etc. Cyclization Reactions Cyclization Reactions This compound->Cyclization Reactions PDE4 Inhibitors (e.g., Crisaborole) PDE4 Inhibitors (e.g., Crisaborole) Schiff Base Formation->PDE4 Inhibitors (e.g., Crisaborole) Bcl-XL Inhibitors Bcl-XL Inhibitors Coupling Reactions->Bcl-XL Inhibitors Other Bioactive Molecules Other Bioactive Molecules Cyclization Reactions->Other Bioactive Molecules

Synthetic utility of this compound.

Involvement in Signaling Pathways

While this compound itself is not directly involved in signaling pathways, the therapeutic agents derived from it are designed to modulate specific cellular signaling cascades.

PDE4 Signaling Pathway

Phosphodiesterase 4 (PDE4) is an enzyme that specifically degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1] By inhibiting PDE4, compounds synthesized from this compound, such as Crisaborole, lead to an increase in intracellular cAMP levels.[5][8] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets.[1] In immune cells, this cascade generally results in a reduction of pro-inflammatory cytokine production, which is beneficial in treating inflammatory conditions like atopic dermatitis.[5][8]

PDE4_Pathway GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades to Inflammation Reduced Production of Pro-inflammatory Cytokines PKA->Inflammation Leads to Inhibitor PDE4 Inhibitor (e.g., Crisaborole) Inhibitor->PDE4 Inhibits

Mechanism of PDE4 inhibition.
Bcl-XL Anti-Apoptotic Pathway

Bcl-XL is an anti-apoptotic protein that resides on the outer mitochondrial membrane.[4] It functions by sequestering pro-apoptotic proteins like Bax and Bak, thereby preventing the formation of pores in the mitochondrial membrane.[4][11] This inhibition of pore formation prevents the release of cytochrome c into the cytoplasm, a critical step in the intrinsic pathway of apoptosis.[4] Cancer cells often overexpress Bcl-XL to evade programmed cell death.[4] Inhibitors of Bcl-XL, synthesized from this compound, bind to Bcl-XL and disrupt its interaction with pro-apoptotic proteins. This allows Bax and Bak to form pores, leading to the release of cytochrome c and the subsequent activation of caspases, ultimately resulting in apoptosis of the cancer cell.[4][10]

Bcl_XL_Pathway Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Bax_Bak Bax / Bak Apoptotic_Stimuli->Bax_Bak Activates Mitochondrion Mitochondrial Pore Formation Bax_Bak->Mitochondrion Induces Bcl_XL Bcl-XL Bcl_XL->Bax_Bak Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis Inhibitor Bcl-XL Inhibitor Inhibitor->Bcl_XL Inhibits

Mechanism of Bcl-XL inhibition.

Safety and Handling

This compound is classified as harmful if swallowed and very toxic to aquatic life.[11][12][13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[5][12] Work should be conducted in a well-ventilated area or a chemical fume hood.[5] Avoid dust formation and contact with skin and eyes.[5][13]

Table 3: GHS Hazard Information

Pictogram(s)Signal WordHazard Statement(s)Precautionary Statement(s)
GHS07, GHS09Warning H302: Harmful if swallowed.H400: Very toxic to aquatic life.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P501: Dispose of contents/container to an approved waste disposal plant.

Data sourced from multiple safety data sheets.[3][11][12][13]

Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5][12] The compound may be air-sensitive.

Conclusion

This compound is a chemical of significant interest due to its versatile reactivity and its established role as a key building block in the synthesis of high-value pharmaceutical agents. Its utility in constructing inhibitors for crucial therapeutic targets like PDE4 and Bcl-XL underscores its importance in modern drug discovery and development. This guide provides essential technical information to support researchers in the effective and safe utilization of this compound in their synthetic and medicinal chemistry programs.

References

Spectroscopic Analysis of 2-Bromo-5-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Bromo-5-hydroxybenzaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the experimental protocols used for data acquisition and presents the spectral data in a clear, tabular format for ease of reference and comparison.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its structural and electronic properties is crucial for its application in medicinal chemistry and materials science. NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. This guide focuses on the detailed analysis of the ¹H and ¹³C NMR spectra of this compound.

Chemical Structure

Figure 1: Chemical Structure of this compound

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound was recorded on a 300 MHz spectrometer using a solvent mixture of deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
10.1Singlet (s)1H-Aldehyde proton (-CHO)
9.7Singlet (s)1H-Hydroxyl proton (-OH)
7.4Doublet (d)1H8.7Aromatic proton (CH-aryl)
7.2Doublet (d)1H3.0Aromatic proton (CH-aryl)
6.9Doublet of doublets (dd)1H8.7 and 3.0Aromatic proton (CH-aryl)

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum was acquired at a frequency of 75.5 MHz in a solvent mixture of CDCl₃ and DMSO-d₆. The chemical shifts (δ) are reported in ppm.

Chemical Shift (δ) ppmAssignment
191.4Carbonyl carbon (CHO)
157.1Carbon attached to hydroxyl group (C-OH)
134.0Aromatic carbon (CH)
133.3Aromatic carbon (CH)
123.1Aromatic carbon (CH)
115.3Aromatic carbon (C-Br)
114.9Aromatic carbon (C-CHO)

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound was achieved by the bromination of 3-hydroxybenzaldehyde (B18108). A detailed procedure is as follows:

  • Dissolve 3-hydroxybenzaldehyde in glacial acetic acid.

  • Slowly add bromine to the solution.

  • After a reaction time of 3 hours, add water to precipitate the solid product.

  • The mixture is then left in a refrigerator overnight to facilitate complete precipitation.

  • The resulting solid is filtered and recrystallized from water to yield this compound.[1]

NMR Spectroscopic Analysis

The NMR spectra were recorded on a 300 MHz spectrometer for ¹H NMR and a 75.5 MHz spectrometer for ¹³C NMR. The sample was dissolved in a mixture of deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts were referenced to the residual solvent signals.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

G cluster_workflow Spectroscopic Analysis Workflow A Compound Synthesis & Purification B Sample Preparation (Dissolution in Deuterated Solvent) A->B C NMR Spectrometer Setup (¹H and ¹³C Nuclei) B->C D Data Acquisition (FID Signal) C->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) D->E F Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) E->F G Structure Elucidation & Verification F->G

Figure 2: General workflow for NMR spectroscopic analysis.

This guide provides essential spectroscopic data and methodologies for this compound, which will be a valuable resource for the scientific community. The detailed NMR data will aid in the quality control and characterization of this important chemical intermediate.

References

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry (MS) analysis of 2-Bromo-5-hydroxybenzaldehyde. This compound is a valuable intermediate in the synthesis of various pharmaceutical agents, including PDE4 inhibitors and Bcl-XL inhibitors for cancer cell growth.[1] A thorough understanding of its spectral characteristics is crucial for its identification, quality control, and use in drug development.

Core Physicochemical Data

PropertyValue
Molecular FormulaC₇H₅BrO₂
Molecular Weight201.02 g/mol [2]
CAS Number2973-80-0[2]
AppearanceSolid
IUPAC NameThis compound[2]

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound reveals key vibrational frequencies that correspond to its distinct structural features.

Experimental Protocol: FT-IR Spectroscopy

A standard protocol for acquiring the FT-IR spectrum of solid this compound is as follows:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

  • Instrument Setup:

    • Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Perform a background scan using an empty sample compartment.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The acquired spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers (cm⁻¹).

FT-IR Data Summary

The following table summarizes the characteristic FT-IR absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
3331mediumO-H stretching (phenolic)[3]
1684strongC=O stretching (aromatic aldehyde)[3]
1595, 1480strongC=C stretching (aromatic ring)[3]
1305strongIn-plane O-H bending
1236strongC-O stretching (phenolic)
1170mediumC-H in-plane bending
866, 831mediumC-H out-of-plane bending (aromatic)
763mediumC-Br stretching
586mediumRing deformation

Mass Spectrometry Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A typical GC-MS protocol for the analysis of this compound is as follows:

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC-MS System and Conditions:

    • Gas Chromatograph: Equipped with a capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: 1 µL of the sample solution is injected in splitless mode.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • The resulting total ion chromatogram (TIC) and mass spectra of the eluted peaks are analyzed. The mass spectrum of this compound is identified by its characteristic molecular ion peak and fragmentation pattern.

Mass Spectrometry Data Summary

The mass spectrum of this compound is characterized by the presence of a molecular ion peak and several key fragment ions. Due to the presence of one bromine atom, the molecular ion and bromine-containing fragments will exhibit a characteristic M/M+2 isotopic pattern with approximately equal intensities.

m/zProposed Fragment Ion
200/202[C₇H₅BrO₂]⁺ (Molecular Ion)
199/201[M-H]⁺
171/173[M-CHO]⁺
121[M-Br]⁺
93[C₆H₅O]⁺
65[C₅H₅]⁺

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for FT-IR and MS Analysis cluster_sample Sample Preparation cluster_ftir FT-IR Analysis cluster_ms Mass Spectrometry Analysis Sample This compound KBr Grind with KBr Sample->KBr Solid Sample Dissolve Dissolve in Solvent Sample->Dissolve For GC-MS Pellet Press into Pellet KBr->Pellet FTIR_acq Acquire FT-IR Spectrum Pellet->FTIR_acq FTIR_data FT-IR Spectrum Data FTIR_acq->FTIR_data GCMS_inj Inject into GC-MS Dissolve->GCMS_inj GCMS_acq Acquire Mass Spectrum GCMS_inj->GCMS_acq MS_data Mass Spectrum Data GCMS_acq->MS_data

Caption: Workflow for the FT-IR and MS analysis.

Proposed Mass Spectrometry Fragmentation Pathway

fragmentation_pathway Proposed Fragmentation of this compound M [C₇H₅BrO₂]⁺˙ m/z = 200/202 M_minus_H [C₇H₄BrO₂]⁺ m/z = 199/201 M->M_minus_H - H• M_minus_CHO [C₆H₄BrO]⁺˙ m/z = 171/173 M->M_minus_CHO - CHO• M_minus_Br [C₇H₅O₂]⁺ m/z = 121 M->M_minus_Br - Br• C5H5 [C₅H₅]⁺ m/z = 65 M_minus_CHO->C5H5 - CO, - H• C6H5O [C₆H₅O]⁺ m/z = 93 M_minus_Br->C6H5O - CO C6H5O->C5H5 - CO

Caption: Proposed EI fragmentation of the molecule.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure and X-ray Diffraction of 2-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure and X-ray diffraction data of 2-Bromo-5-hydroxybenzaldehyde (C₇H₅BrO₂), a key intermediate in the synthesis of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a comprehensive resource on the solid-state properties of this compound.

Molecular and Crystal Structure

This compound is an aromatic compound characterized by a benzene (B151609) ring substituted with a bromine atom, a hydroxyl group, and a formyl (aldehyde) group. Its chemical structure dictates its reactivity and its role as a versatile building block in organic synthesis.

The crystalline form of this compound has been elucidated by single-crystal X-ray diffraction. The molecules in the crystal lattice are organized in a distinct pattern, forming zigzag chains that run along the b-axis and are stacked in layers perpendicular to the a-axis.[1] This arrangement is stabilized by intermolecular hydrogen bonds between the hydroxyl and carbonyl groups of adjacent molecules, with an O···O distance of 2.804(4) Å.[1]

A notable feature of the molecular geometry in the solid state is the significant deviation of the bromine atom from the plane of the benzene ring.[1] Furthermore, the aldehyde group is twisted by approximately 7.1(5)° relative to the aromatic ring.[1] A known polymorph of this compound exhibits a similar, yet distinct, crystal packing where molecules are linked by hydrogen bonds to form inversion dimers.

Table 1: Crystallographic Data for this compound
ParameterValue
Chemical FormulaC₇H₅BrO₂
Molecular Weight201.02 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)3.9851(5)
b (Å)16.547(3)
c (Å)11.841(2)
Temperature (K)293(2)
ReferenceActa Crystallographica Section C, (1997), C53, 494-496[2]

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of this compound involves the bromination of m-hydroxybenzaldehyde. The following protocol has been reported to produce the target compound in good yield.

Materials:

Procedure:

  • Suspend m-hydroxybenzaldehyde (e.g., 120 g, 0.98 mol) in dichloromethane (2400 mL) in a suitable reaction vessel equipped with a stirrer, temperature probe, and addition funnel.

  • Heat the mixture to 35-40 °C to ensure complete dissolution of the starting material.

  • Slowly add bromine (e.g., 52 mL, 1.0 mol) dropwise to the solution, maintaining the reaction temperature between 35-38 °C.

  • After the addition is complete, stir the reaction mixture at 35 °C overnight.

  • Cool the mixture to -5 to 0 °C over a period of 2 hours and continue stirring for an additional hour at this temperature.

  • Collect the precipitated solid by filtration.

  • Wash the filter cake with a cold 1:1 mixture of n-heptane and dichloromethane.

  • Dry the resulting solid under vacuum to yield this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Bromination Reaction cluster_workup Product Isolation start Suspend m-hydroxybenzaldehyde in Dichloromethane dissolve Heat to 35-40°C to Dissolve start->dissolve add_br2 Slowly Add Bromine (35-38°C) dissolve->add_br2 stir_overnight Stir Overnight at 35°C add_br2->stir_overnight cool Cool to -5 to 0°C stir_overnight->cool filter Filter Precipitate cool->filter wash Wash with Heptane/DCM filter->wash dry Dry Under Vacuum wash->dry end This compound dry->end

Caption: Workflow for the synthesis of this compound.
X-ray Diffraction Data Collection and Refinement

The crystallographic data presented in this guide were obtained from single-crystal X-ray diffraction studies. While specific instrumental parameters are not fully detailed in the primary literature, the following software packages were utilized for the data collection and analysis:

  • Data Collection: CAD-4 Software (Enraf-Nonius, 1989)[1]

  • Cell Refinement: CAD-4 Software[1]

  • Data Reduction: HELENA (Spek, 1997)[1]

  • Structure Solution: SHELXS97 (Sheldrick, 1990)[1]

  • Structure Refinement: SHELXL97 (Sheldrick, 1997)[1]

  • Molecular Graphics: ORTEPII (Johnson, 1976)[1]

The final R-factor for the refined structure was reported to be 0.030, indicating a high-quality structural determination.

Relevance in Drug Development: Targeting Signaling Pathways

This compound serves as a crucial starting material for the synthesis of inhibitors targeting key signaling proteins, notably Phosphodiesterase 4 (PDE4) and B-cell lymphoma-extra large (Bcl-xL).

Inhibition of the PDE4 Signaling Pathway

Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP), thereby downregulating its signaling. Inhibition of PDE4 leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA can then phosphorylate various downstream targets, leading to a range of cellular responses, including anti-inflammatory effects.

PDE4_Signaling_Pathway cluster_inhibition Inhibition by this compound Derivatives cluster_pathway Cellular Signaling inhibitor PDE4 Inhibitor pde4 PDE4 inhibitor->pde4 Inhibits camp cAMP pde4->camp Degrades pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Anti-inflammatory) pka->response Leads to

Caption: Simplified PDE4 signaling pathway and the effect of its inhibition.
Modulation of the Bcl-xL Anti-Apoptotic Pathway

Bcl-xL is a key anti-apoptotic protein that functions to prevent programmed cell death. It exerts its effect by inhibiting the release of cytochrome c from the mitochondria, a critical step in the activation of the caspase cascade that executes apoptosis. Inhibitors of Bcl-xL can disrupt this protective mechanism, thereby promoting apoptosis in cancer cells where Bcl-xL is often overexpressed.

BclXL_Signaling_Pathway cluster_inhibition Inhibition by this compound Derivatives cluster_pathway Apoptotic Pathway inhibitor Bcl-xL Inhibitor bcl_xl Bcl-xL inhibitor->bcl_xl Inhibits cytochrome_c Mitochondrial Cytochrome c Release bcl_xl->cytochrome_c Prevents caspases Caspase Activation cytochrome_c->caspases Triggers apoptosis Apoptosis caspases->apoptosis Executes

Caption: Overview of the Bcl-xL anti-apoptotic pathway and its inhibition.

Conclusion

The well-defined crystal structure and synthetic accessibility of this compound make it a valuable compound for further research and development. The data and protocols presented in this guide provide a solid foundation for its application in the design and synthesis of novel therapeutic agents targeting critical cellular signaling pathways.

References

A Deep Dive into 2-Bromo-5-hydroxybenzaldehyde: A Theoretical and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural, spectroscopic, and electronic properties of 2-Bromo-5-hydroxybenzaldehyde (2Br5HBA), a key intermediate in the synthesis of various pharmaceutical agents.[1][2][3] By integrating experimental data with Density Functional Theory (DFT) calculations, this document offers critical insights for researchers in medicinal chemistry and materials science.

Molecular Structure and Properties

This compound (C₇H₅BrO₂) is an aromatic aldehyde with a molecular weight of approximately 201.02 g/mol .[4] Its structure consists of a benzene (B151609) ring substituted with a bromine atom, a hydroxyl group, and a formyl (aldehyde) group. The precise arrangement of these functional groups dictates its chemical reactivity and potential for intermolecular interactions, such as hydrogen bonding.[5][6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₇H₅BrO₂
Molecular Weight 201.02 g/mol [4]
Appearance Pale grey to white or yellow-brown powder[2][3]
Melting Point 130-135 °C[3]
Boiling Point 286.7 °C at 760 mmHg[1]
Density 1.737 g/cm³[1]
Solubility Soluble in chloroform, dichloromethane (B109758), and ethyl acetate[1][2]
CAS Number 2973-80-0[4]
Optimized Molecular Geometry

The geometry of this compound has been optimized using DFT calculations, typically employing the B3LYP functional with a 6-311++G(d,p) basis set for accuracy and computational efficiency.[7] X-ray crystallography studies have shown that in the solid state, the aldehyde group can be slightly twisted out of the plane of the benzene ring.[5][6] Intermolecular hydrogen bonds between the hydroxyl and carbonyl groups are also observed, leading to the formation of zigzag chains in the crystal lattice.[5][6]

Computational and Experimental Protocols

A combination of computational and experimental techniques is employed to thoroughly characterize this compound.

Computational Methodology (DFT)

Density Functional Theory (DFT) calculations are a cornerstone for understanding the molecule's properties at an electronic level.

G cluster_0 Computational Workflow cluster_1 Property Analysis mol_struct Initial Molecular Structure (this compound) dft_calc DFT Calculation (e.g., Gaussian 09 with B3LYP/6-311++G(d,p)) mol_struct->dft_calc geom_opt Geometry Optimization dft_calc->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc nbo NBO Analysis mep MEP Analysis homo_lumo HOMO-LUMO Analysis thermo Thermodynamic Properties freq_calc->nbo freq_calc->mep freq_calc->homo_lumo freq_calc->thermo

Caption: A typical workflow for DFT calculations on this compound.

The protocol generally involves:

  • Geometry Optimization: The initial molecular structure is optimized to find the most stable conformation with the minimum energy.[7]

  • Vibrational Frequency Analysis: This is performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared and Raman spectra.[8]

  • Further Analyses: The output from the optimization and frequency calculations is then used for more detailed analyses, including Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), and Frontier Molecular Orbital (HOMO-LUMO) analyses.[7][9]

Experimental Synthesis and Spectroscopic Analysis

Synthesis: this compound can be synthesized by the regioselective bromination of 3-hydroxybenzaldehyde (B18108).[3][5] The reaction is typically carried out by slowly adding bromine to a solution of 3-hydroxybenzaldehyde in a solvent like dichloromethane or glacial acetic acid.[2][5]

FT-IR and FT-Raman Spectroscopy:

  • Protocol: Fourier Transform Infrared (FT-IR) spectra are recorded, often using a KBr pellet technique, in the range of 4000–400 cm⁻¹.[7] FT-Raman spectra are also recorded to complement the IR data.

  • Purpose: These techniques are used to identify the characteristic vibrational modes of the functional groups present in the molecule.

NMR Spectroscopy:

  • Protocol: ¹H and ¹³C NMR spectra are typically recorded in a suitable deuterated solvent, such as a mixture of CDCl₃ and DMSO-d₆.[5]

  • Purpose: NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, which is crucial for structural elucidation.

UV-Visible Spectroscopy:

  • Protocol: The UV-Visible absorption spectrum is measured in different solvents to study the electronic transitions and the effect of solvent polarity.[7][9]

  • Purpose: This analysis helps in understanding the electronic properties and the HOMO-LUMO energy gap of the molecule.

Spectroscopic and Electronic Properties Analysis

Vibrational Analysis

The vibrational spectra of this compound are characterized by specific peaks corresponding to its functional groups.

Vibrational ModeExperimental Wavenumber (cm⁻¹) (FT-IR)Theoretical Wavenumber (cm⁻¹) (DFT/B3LYP)
O-H stretch~3331[5]Scaled values are compared for accuracy
C=O stretch (aldehyde)~1684[5]Scaled values are compared for accuracy
C=C stretch (aromatic)~1595, 1480[5]Scaled values are compared for accuracy
C-O stretch~1170[5]Scaled values are compared for accuracy

Note: Theoretical frequencies are often scaled by a factor (e.g., 0.961) to better match experimental data.[9]

NMR Spectral Data

The experimental ¹H and ¹³C NMR chemical shifts provide a fingerprint of the molecular structure.

NucleusExperimental Chemical Shift (ppm)
¹H (CHO)~10.1-10.2[5][6]
¹H (OH)~9.6-9.7[5]
¹H (aromatic)~6.9-7.8[5][6]
¹³C (C=O)~191.4[5]
¹³C (aromatic)~114.9-157.1[5]
Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule.

G cluster_0 Electronic Transition cluster_1 Reactivity Descriptors HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO ΔE = E(LUMO) - E(HOMO) (Energy Gap) Reactivity Chemical Reactivity Hardness Chemical Hardness Reactivity->Hardness Potential Chemical Potential Reactivity->Potential Electrophilicity Electrophilicity Index Reactivity->Electrophilicity

Caption: Relationship between HOMO-LUMO and chemical reactivity descriptors.

The energy gap (ΔE) between the HOMO and LUMO is an indicator of the molecule's stability and reactivity. A smaller energy gap suggests that the molecule is more reactive as it requires less energy to undergo electronic transitions.[8] This analysis is vital for predicting how the molecule might interact with biological targets.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the charge distribution on the molecule's surface.[7][10] It helps in identifying the electrophilic and nucleophilic sites.

  • Red regions: Indicate negative electrostatic potential and are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen.

  • Blue regions: Indicate positive electrostatic potential and are prone to nucleophilic attack.

  • Green regions: Represent neutral or near-zero potential.

This information is invaluable for understanding intermolecular interactions and predicting the molecule's binding behavior with receptors.[10]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule.[8][9] This helps in understanding the stability arising from these interactions and provides a more detailed picture of the bonding within the molecule.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry. It is a key reactant in the synthesis of:

  • Phosphodiesterase-4 (PDE4) inhibitors: These are investigated for treating inflammatory conditions.[1][10]

  • B-cell lymphoma-extra large (BCL-XL) inhibitors: These molecules are studied for their potential in cancer therapy by promoting apoptosis.[1][10]

  • Crisaborole: A topical treatment for atopic dermatitis.[3]

The theoretical and experimental data presented in this guide can aid in the rational design of new derivatives with improved efficacy and pharmacokinetic profiles.

Conclusion

The comprehensive analysis of this compound, combining DFT calculations with experimental spectroscopic data, provides a robust framework for understanding its molecular properties. The detailed insights into its structure, vibrational modes, electronic transitions, and reactive sites are crucial for its application in the synthesis of novel therapeutic agents. This guide serves as a valuable resource for researchers aiming to leverage the chemical potential of this important intermediate.

References

An In-depth Technical Guide to the Electronic and Thermodynamic Properties of 2-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-hydroxybenzaldehyde is a key chemical intermediate with significant applications in the pharmaceutical industry. It serves as a crucial building block in the synthesis of bioactive molecules, most notably the phosphodiesterase-4 (PDE4) inhibitor Crisaborole, which is used for the topical treatment of atopic dermatitis.[1] Furthermore, this compound is a precursor for the development of Bcl-XL inhibitors, which are under investigation as potential anti-cancer agents due to their role in apoptosis.[2] This technical guide provides a comprehensive overview of the electronic and thermodynamic properties of this compound, supported by available experimental and computational data. It also outlines detailed experimental protocols for its characterization and visualizes key signaling pathways where its derivatives play a significant role.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a white to yellow or brown powder.[3] It is soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate.[4]

Table 1: General Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₅BrO₂[3][5]
Molecular Weight 201.02 g/mol [5]
CAS Number 2973-80-0[3]
Melting Point 130-135 °C[3]
Boiling Point 286.7 °C at 760 mmHg[4]
Density 1.737 g/cm³[4]
Flash Point 127.2 °C[4]

Electronic Properties

Disclaimer: The following table presents data calculated for the isomer 5-Bromo-2-hydroxybenzaldehyde using the B3LYP/6–311++G(d,p) method and should be considered as an approximation for this compound.

Table 2: Calculated Electronic Properties of 5-Bromo-2-hydroxybenzaldehyde (Isomer Reference)

ParameterValue (eV)
EHOMO -8.24
ELUMO -1.14
HOMO-LUMO Gap (ΔE) 7.10
Ionization Potential (I) 8.24
Electron Affinity (A) 1.14
Electronegativity (χ) 4.69
Chemical Potential (μ) -4.69
Chemical Hardness (η) 3.55
Global Electrophilicity Index (ω) 3.09

Data sourced from a comprehensive theoretical and experimental analysis of 5-Bromo-2-hydroxybenzaldehyde.[3]

Thermodynamic Properties

Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy are essential for determining the stability and spontaneity of chemical reactions involving this compound. As with the electronic properties, specific experimental thermodynamic data for this compound is scarce in the literature. However, computational chemistry provides a powerful tool for estimating these values. A study on the isomer 5-Bromo-2-hydroxybenzaldehyde has explored the variation of its thermodynamic properties with temperature, indicating the feasibility of such calculations.[3]

Disclaimer: Specific quantitative thermodynamic data for this compound is not available in the cited literature. The following table is a placeholder to indicate the type of data that would be relevant for a complete thermodynamic profile.

Table 3: Thermodynamic Properties of this compound (Illustrative)

ParameterSymbolValueUnits
Standard Enthalpy of Formation ΔH°fData not availablekJ/mol
Standard Molar Entropy Data not availableJ/(mol·K)
Standard Gibbs Free Energy of Formation ΔG°fData not availablekJ/mol
Heat Capacity CpData not availableJ/(mol·K)

Experimental Protocols

Synthesis

A common synthetic route to this compound involves the regioselective bromination of 3-hydroxybenzaldehyde (B18108).[6]

Protocol: Bromination of 3-Hydroxybenzaldehyde

  • Dissolve 3-hydroxybenzaldehyde in a suitable solvent, such as glacial acetic acid or chloroform.[3][6]

  • Slowly add a stoichiometric amount of bromine to the solution while stirring. The reaction is typically carried out at a controlled temperature.

  • After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

  • Precipitate the product by adding water.

  • Collect the solid product by filtration and wash it with water.

  • Recrystallize the crude product from a suitable solvent (e.g., water) to obtain pure this compound.[6]

Spectroscopic Characterization

4.2.1. UV-Visible Spectroscopy

UV-Visible spectroscopy is used to study the electronic transitions within the molecule. For aromatic aldehydes like this compound, characteristic absorptions corresponding to π → π* and n → π* transitions are expected.[7]

Protocol: UV-Visible Spectroscopy

  • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol (B145695) or chloroform).

  • Use a quartz cuvette with a 1 cm path length.

  • Record the absorption spectrum over a wavelength range of 200-800 nm using a double-beam UV-Vis spectrophotometer.

  • Identify the wavelength of maximum absorbance (λmax) for the characteristic electronic transitions.

4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Protocol: FT-IR Spectroscopy

  • Prepare the sample as a KBr pellet or as a mull in Nujol.

  • Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the O-H stretch of the hydroxyl group, the C-H stretch of the aldehyde, the C=O stretch of the carbonyl group, and the aromatic C=C stretching vibrations.[8]

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure of this compound.

Protocol: NMR Spectroscopy

  • Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Record the ¹H NMR spectrum and analyze the chemical shifts, integration, and coupling patterns to assign the protons of the aromatic ring, the aldehyde, and the hydroxyl group.

  • Record the ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms in the molecule.

Signaling Pathways and Biological Relevance

This compound is a precursor to molecules that modulate key signaling pathways in human diseases.

PDE4 Inhibition Pathway

Crisaborole, synthesized from this compound, is a phosphodiesterase-4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in regulating inflammatory responses.[9] By inhibiting PDE4, Crisaborole increases intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory cytokines.[9]

PDE4_Inhibition_Pathway PDE4 Inhibition Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Adenylate Cyclase Adenylate Cyclase Pro-inflammatory Stimuli->Adenylate Cyclase Cell Membrane Cell Membrane cAMP cAMP Adenylate Cyclase->cAMP Generates ATP ATP ATP->Adenylate Cyclase Substrate PDE4 PDE4 cAMP->PDE4 Substrate PKA PKA cAMP->PKA Activates AMP AMP PDE4->AMP Degrades to Pro-inflammatory Cytokine Synthesis Pro-inflammatory Cytokine Synthesis PKA->Pro-inflammatory Cytokine Synthesis Inhibits Inflammation Inflammation Pro-inflammatory Cytokine Synthesis->Inflammation This compound This compound Crisaborole Crisaborole This compound->Crisaborole Precursor for Crisaborole->PDE4 Inhibits

Caption: PDE4 Inhibition by Crisaborole Derivative.

Bcl-XL Mediated Apoptosis Pathway

Derivatives of this compound are being investigated as inhibitors of Bcl-XL, an anti-apoptotic protein.[2] Overexpression of Bcl-XL is a hallmark of many cancers, allowing cancer cells to evade programmed cell death (apoptosis). By inhibiting Bcl-XL, these compounds can restore the natural apoptotic pathway, leading to the death of cancer cells.[3]

Bcl_XL_Apoptosis_Pathway Bcl-XL Mediated Apoptosis Pathway cluster_Mitochondrion Mitochondrion Bax/Bak Bax/Bak Cytochrome c Cytochrome c Bax/Bak->Cytochrome c Releases Bcl-XL Bcl-XL Bcl-XL->Bax/Bak Inhibits Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Apoptotic Stimuli Apoptotic Stimuli Apoptotic Stimuli->Bax/Bak Activates Caspase-9 Caspase-9 Apaf-1->Caspase-9 Recruits Apoptosome Apoptosome Caspase-9->Apoptosome Forms Caspase-3 Caspase-3 Apoptosome->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes This compound This compound Bcl-XL Inhibitor Bcl-XL Inhibitor This compound->Bcl-XL Inhibitor Precursor for Bcl-XL Inhibitor->Bcl-XL Inhibits

Caption: Bcl-XL Inhibition and Apoptosis Induction.

Experimental Workflow

The general workflow for the synthesis and characterization of this compound and its subsequent use in the development of bioactive compounds is outlined below.

Experimental_Workflow Experimental Workflow for this compound Start: 3-Hydroxybenzaldehyde Start: 3-Hydroxybenzaldehyde Synthesis: Bromination Synthesis: Bromination Start: 3-Hydroxybenzaldehyde->Synthesis: Bromination Purification: Recrystallization Purification: Recrystallization Synthesis: Bromination->Purification: Recrystallization Characterization Characterization Purification: Recrystallization->Characterization UV-Vis UV-Vis Characterization->UV-Vis FT-IR FT-IR Characterization->FT-IR NMR NMR Characterization->NMR Further Synthesis of Derivatives Further Synthesis of Derivatives Characterization->Further Synthesis of Derivatives Biological Screening Biological Screening Further Synthesis of Derivatives->Biological Screening End: Bioactive Compound End: Bioactive Compound Biological Screening->End: Bioactive Compound

Caption: Synthesis and Application Workflow.

Conclusion

This compound is a valuable molecule in medicinal chemistry and drug development. Its electronic and thermodynamic properties, which can be further elucidated through computational studies, are key to its reactivity and its role as a precursor to potent pharmaceutical agents. The experimental protocols outlined in this guide provide a framework for the synthesis and characterization of this important compound. The visualization of the signaling pathways of its derivatives highlights its significance in targeting diseases such as atopic dermatitis and cancer. Further research into the quantitative electronic and thermodynamic properties of this compound will undoubtedly contribute to the design and synthesis of new and improved therapeutics.

References

A Technical Guide to 4-Bromo-3-formylphenol (2-Bromo-5-hydroxybenzaldehyde) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, synthesis, and applications of a versatile building block in medicinal chemistry.

Introduction

4-Bromo-3-formylphenol, more systematically known as 2-Bromo-5-hydroxybenzaldehyde, is a substituted aromatic aldehyde that has garnered significant interest in the field of medicinal chemistry and drug development. Its unique trifunctionalized benzene (B151609) ring structure, featuring a hydroxyl group, a bromine atom, and a formyl group, makes it a valuable intermediate for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and its application in the development of therapeutic agents, including inhibitors of phosphodiesterase 4 (PDE4), B-cell lymphoma-extra large (Bcl-XL), and prostate cancer cell growth.

Chemical and Physical Properties

This compound is a pale grey or white to grayish-white solid at room temperature. It is characterized by its solubility in common organic solvents such as chloroform, dichloromethane (B109758), and ethyl acetate, while being insoluble in water. The presence of the aldehyde, bromine, and phenolic hydroxyl groups confers a rich chemical reactivity to the molecule, allowing for a variety of chemical transformations.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound
Alternate Names 4-Bromo-3-formylphenol
CAS Number 2973-80-0
Molecular Formula C₇H₅BrO₂
Molecular Weight 201.02 g/mol
Melting Point 130-135 °C
Boiling Point 286.7 °C at 760 mmHg
Density 1.737 g/cm³
Flash Point 127.2 °C
Appearance Pale Grey Solid

Synthesis of this compound

Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Two common and effective methods are detailed below.

Experimental Protocol 1: Bromination of 3-Hydroxybenzaldehyde (B18108)

This method involves the direct bromination of 3-hydroxybenzaldehyde and is suitable for large-scale synthesis.

Materials:

  • 3-Hydroxybenzaldehyde

  • Dichloromethane (CH₂Cl₂)

  • Bromine (Br₂)

  • n-Heptane

Procedure:

  • Suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in 2400 mL of dichloromethane in a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, a temperature probe, a dosing funnel, and a condenser.

  • Heat the mixture to 35-40 °C to achieve complete dissolution of the starting material.

  • Slowly add bromine (52 mL, 1.0 mol) dropwise through the addition funnel, maintaining the reaction temperature between 35-38 °C.

  • After the addition is complete, stir the reaction mixture at 35 °C overnight.

  • Slowly cool the mixture to -5 to 0 °C over a period of 2 hours and continue stirring for an additional hour at this temperature.

  • Collect the precipitated solid by filtration through a Büchner funnel.

  • Wash the filter cake with 400 mL of a cold 1:1 mixture of n-heptane and dichloromethane.

  • Dry the resulting gray solid under vacuum at room temperature to yield this compound (yield: 124.3 g, 63%).

Experimental Protocol 2: Ortho-Formylation of 2-Bromophenol (B46759)

This method provides a regioselective route to the desired product through the formylation of 2-bromophenol.

Materials:

Procedure:

  • In a dry 500-mL, three-necked round-bottomed flask purged with argon, add anhydrous magnesium chloride (9.52 g, 100 mmol) and solid paraformaldehyde (4.50 g, 150 mmol).

  • Add dry tetrahydrofuran (250 mL) via syringe.

  • Add triethylamine (10.12 g, 100 mmol) dropwise via syringe and stir the mixture for 10 minutes.

  • Add 2-bromophenol (8.65 g, 50 mmol) dropwise via syringe.

  • Immerse the flask in an oil bath at approximately 75 °C and heat at a gentle reflux for 4 hours. The reaction progress can be monitored by thin-layer chromatography.

  • Cool the reaction mixture to room temperature and add 100 mL of diethyl ether.

  • Transfer the organic phase to a 1-L separatory funnel and wash successively with 1 N HCl (3 x 100 mL) and water (3 x 100 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Further dry the resulting solid under vacuum to obtain crude 3-bromosalicylaldehyde (an isomer of the target compound, often formed in this reaction). Recrystallization from hexane can be performed for further purification. Note: While this protocol is for an isomer, similar ortho-formylation strategies can be adapted to yield this compound from the appropriate starting phenol.

Applications in Drug Discovery and Development

This compound serves as a critical starting material in the synthesis of various classes of therapeutic agents.

Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors

PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for diseases like chronic obstructive pulmonary disease (COPD) and asthma. Derivatives of this compound are utilized in the synthesis of potent PDE4 inhibitors. A general synthetic workflow involves leveraging the reactivity of the aldehyde and bromo groups.

PDE4_Inhibitor_Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Suzuki-Miyaura Coupling cluster_intermediate Intermediate cluster_reaction2 Amidation cluster_product Final Product 2_Bromo_5_hydroxybenzaldehyde This compound Suzuki_Coupling Suzuki-Miyaura Coupling 2_Bromo_5_hydroxybenzaldehyde->Suzuki_Coupling Pd_Catalyst_Base Pd Catalyst, Base Biaryl_Intermediate 5-Aryl-2-bromo-benzaldehyde Derivative Suzuki_Coupling->Biaryl_Intermediate Forms C-C bond Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Suzuki_Coupling Amidation Amidation Biaryl_Intermediate->Amidation PDE4_Inhibitor PDE4 Inhibitor Amidation->PDE4_Inhibitor Forms amide bond Amine Amine (R-NH2) Amine->Amidation

Caption: Synthetic workflow for PDE4 inhibitors.

A key step is often a Suzuki-Miyaura cross-coupling reaction, where the bromine atom is replaced with various aryl or heteroaryl groups from corresponding boronic acids. This allows for the exploration of the structure-activity relationship (SAR) by introducing diverse substituents. The aldehyde functionality can then be further modified, for instance, through reductive amination or conversion to other functional groups to interact with the target enzyme's active site.

Synthesis of Bcl-XL Inhibitors

Bcl-XL is an anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to chemotherapy. Small molecule inhibitors of Bcl-XL can restore the natural process of programmed cell death (apoptosis) in cancer cells. This compound is a valuable precursor for the synthesis of Bcl-XL inhibitors. The synthetic strategies often involve building upon the scaffold of this compound to create molecules that mimic the binding of pro-apoptotic proteins to Bcl-XL.

Synthesis of Prostate Cancer Cell Growth Inhibitors

Research has demonstrated the utility of this compound in the preparation of compounds that inhibit the growth of prostate cancer cells. The development of targeted therapies for specific cancer types is a major goal in oncology, and this compound provides a platform for creating diverse chemical libraries for screening against prostate cancer cell lines.

Role in Signaling Pathways: The Nrf2/HO-1 Pathway

While direct studies on the signaling pathways of this compound are limited, research on a closely related marine compound, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (3-BDB), provides valuable insights. 3-BDB has been shown to protect skin cells from oxidative damage by activating the Nrf2/HO-1 pathway.

Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1), leading to their transcription and subsequent protein expression. The activation of this pathway helps to mitigate cellular damage from oxidative stress. The activation of the Nrf2/HO-1 pathway by 3-BDB is mediated by the upstream activation of ERK and Akt signaling pathways.

Nrf2_HO1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress / 3-BDB ERK_Akt ERK / Akt Signaling Oxidative_Stress->ERK_Akt Keap1_Nrf2_complex Keap1-Nrf2 Complex ERK_Akt->Keap1_Nrf2_complex Phosphorylation Nrf2_active Nrf2 (active) Keap1_Nrf2_complex->Nrf2_active Dissociation Keap1 Keap1 Keap1_Nrf2_complex->Keap1 Nrf2_nucleus Nrf2 Nrf2_active->Nrf2_nucleus Translocation ARE ARE Nrf2_nucleus->ARE HO1_Gene HO-1 Gene ARE->HO1_Gene Binding & Transcription HO1_Protein HO-1 Protein (Antioxidant Response) HO1_Gene->HO1_Protein Translation

Caption: Nrf2/HO-1 signaling pathway activation.

Given the structural similarity, it is plausible that this compound or its derivatives could also modulate this or other cellular signaling pathways, making it an interesting candidate for further biological investigation.

Safety and Handling

This compound is classified as harmful if swallowed and is very toxic to aquatic life. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Bromo-3-formylphenol (this compound) is a versatile and valuable building block for the synthesis of a wide array of biologically active compounds. Its utility in the preparation of inhibitors for PDE4, Bcl-XL, and prostate cancer cell growth underscores its importance in modern drug discovery. The detailed synthetic protocols and an understanding of its potential role in modulating cellular signaling pathways, such as the Nrf2/HO-1 pathway, provide a solid foundation for researchers and scientists in the pharmaceutical industry to explore its full potential in developing novel therapeutics. As research continues, the applications of this compound are likely to expand, further solidifying its role as a key intermediate in medicinal chemistry.

Methodological & Application

Topic: Synthesis of 2-Bromo-5-hydroxybenzaldehyde from 3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of 2-Bromo-5-hydroxybenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the synthesis of this compound from 3-hydroxybenzaldehyde (B18108) via electrophilic aromatic substitution. This compound is a valuable building block in the development of various pharmaceutical agents, including inhibitors for PDE4 and BCL-XL, which are relevant in treating inflammatory diseases and cancer.[1][2] The procedure detailed herein is based on established methods, focusing on regioselectivity, reaction conditions, and product isolation to ensure a reliable and efficient synthesis.[1][3]

Introduction

This compound (CAS No: 2973-80-0) is a key chemical intermediate in medicinal chemistry and organic synthesis.[1] Its utility stems from the presence of three reactive sites: an aldehyde, a hydroxyl group, and a bromine atom, which allow for diverse subsequent chemical modifications. This application note describes a common and effective method for its preparation through the direct bromination of 3-hydroxybenzaldehyde. The protocol emphasizes precise control over reaction parameters to achieve high regioselectivity and yield.

Reaction Mechanism and Regioselectivity

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The benzene (B151609) ring of 3-hydroxybenzaldehyde is activated towards electrophilic attack by the hydroxyl (-OH) group and deactivated by the aldehyde (-CHO) group.

  • Directing Effects: The hydroxyl group is a potent activating group and an ortho-, para- director. It increases the electron density at the positions ortho (C2, C4) and para (C6) to itself. The aldehyde group is a deactivating group and a meta- director, directing incoming electrophiles to the C5 position.

  • Regioselectivity: The powerful activating and directing effect of the hydroxyl group dominates the deactivating effect of the aldehyde group.[4] Consequently, the bromine electrophile (Br+) preferentially substitutes at the positions activated by the -OH group. The primary product formed is this compound, which corresponds to substitution at the C6 position (para to the hydroxyl group and ortho to the aldehyde group). This position is electronically favored and sterically accessible.[5]

G Regioselectivity in the Bromination of 3-Hydroxybenzaldehyde cluster_reactants Reactants cluster_directing_effects Directing Effects on Aromatic Ring cluster_product Product 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde A 3-Hydroxybenzaldehyde Ring Bromine (Br2) Bromine (Br2) This compound This compound Bromine (Br2)->this compound B OH Group (Strong Activator, Ortho-, Para-Director) A->B at C3 C CHO Group (Deactivator, Meta-Director) A->C at C1 D Favored Positions (Ortho, Para to OH) B->D C->D Overridden by OH D->this compound Bromination Occurs

Caption: Logical flow of regioselectivity in the synthesis.

Experimental Protocol

This protocol is adapted from a general procedure for the bromination of m-hydroxybenzaldehyde.[1][3]

Materials and Equipment
Reagents Equipment
3-Hydroxybenzaldehyde5 L Four-necked, round-bottomed flask
Dichloromethane (B109758) (CH2Cl2)Overhead mechanical stirrer
Bromine (Br2)Temperature probe
n-HeptaneDosing (addition) funnel
Condenser tube
Büchner funnel
Vacuum filtration apparatus

Step-by-Step Procedure

G Experimental Workflow A 1. Dissolution Dissolve 3-hydroxybenzaldehyde (120 g) in CH2Cl2 (2400 mL) in a 5 L flask. B 2. Heating Heat the mixture to 35-40 °C to ensure complete dissolution. A->B C 3. Bromine Addition Slowly add Bromine (52 mL) dropwise via addition funnel. Maintain temperature at 35-38 °C. B->C D 4. Reaction Stir the mixture at 35 °C overnight. C->D E 5. Cooling & Precipitation Cool to -5 to 0 °C over 2 hours. Continue stirring for 1 hour to precipitate the solid. D->E F 6. Filtration Collect the precipitated solid by filtration using a Büchner funnel. E->F G 7. Washing Wash the filter cake with 400 mL of cold 1:1 n-heptane/CH2Cl2. F->G H 8. Drying Dry the resulting gray solid under vacuum at room temperature. G->H

Caption: Step-by-step experimental workflow diagram.

  • Dissolution: In a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, temperature probe, dosing funnel, and condenser, suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in 2400 mL of dichloromethane (CH2Cl2).[1][3]

  • Heating: Heat the mixture to 35-40 °C with stirring until all the raw material is completely dissolved.[1][3]

  • Bromine Addition: Slowly add bromine (52 mL, 1.0 mol, 1.02 eq.) dropwise through the addition funnel. The rate of addition should be carefully controlled to maintain the internal reaction temperature between 35-38 °C.[1][3]

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 35 °C overnight.[1][3]

  • Precipitation: Slowly cool the mixture to a temperature of -5 to 0 °C over a period of 2 hours. Continue stirring at this temperature for an additional hour to ensure maximum precipitation of the product.[1][3]

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[1][3]

  • Washing: Wash the filter cake with 400 mL of a cold (0 °C) 1:1 mixture of n-heptane and dichloromethane to remove residual impurities.[1][3]

  • Drying: Dry the resulting gray solid under vacuum at room temperature to obtain the final product.[1][3]

Data Presentation

Reaction Components and Yield
Component Molecular Formula Molecular Weight ( g/mol ) Amount Used Moles (mol) Equivalents
3-HydroxybenzaldehydeC7H6O2122.12120 g0.981.0
BromineBr2159.8152 mL (162.2 g)1.01.02
This compoundC7H5BrO2201.02124.3 g (Yield)0.62-
Theoretical Yield: 197.0 g
Actual Yield: 124.3 g[1][3]
Percent Yield: 63% [1][3]
Product Specifications
Property Value
CAS Number 2973-80-0[1]
Molecular Formula C7H5BrO2[3]
Molecular Weight 201.02 g/mol [3]
Appearance White to gray to brown powder/crystal[1]
Melting Point 132.0 to 136.0 °C
Boiling Point 286.7 °C at 760 mmHg[2]
Density 1.737 g/cm³[2]
Solubility Soluble in chloroform, dichloromethane, and ethyl acetate[1][2]

Safety and Handling

  • Bromine: Is highly toxic, corrosive, and can cause severe burns. Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including neoprene gloves, a lab coat, and chemical splash goggles.

  • Dichloromethane: Is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact. All operations should be performed within a fume hood.

  • General Precautions: The reaction is exothermic, especially during the addition of bromine. Ensure proper temperature control and have an ice bath ready for emergency cooling.

Conclusion

The protocol described provides an effective and reproducible method for the synthesis of this compound from 3-hydroxybenzaldehyde. By carefully controlling the reaction temperature and following the detailed workup procedure, a yield of approximately 63% can be achieved. This intermediate is crucial for researchers in drug discovery and organic synthesis, and this detailed guide serves as a reliable resource for its preparation.

References

Demethylation of 2-Bromo-5-methoxybenzaldehyde to yield 2-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective demethylation of aryl methyl ethers is a crucial transformation in organic synthesis, particularly in the fields of medicinal chemistry and natural product synthesis. The methoxy (B1213986) group often serves as a protecting group for phenols, and its efficient removal is essential for accessing the final active compounds. This document provides detailed application notes and protocols for the demethylation of 2-Bromo-5-methoxybenzaldehyde to yield 2-Bromo-5-hydroxybenzaldehyde, a valuable intermediate in the synthesis of various biologically active molecules, including PDE4 inhibitors and Bcl-xL inhibitors.[1][2]

Reaction Overview

The conversion of 2-Bromo-5-methoxybenzaldehyde to this compound involves the cleavage of the methyl ether bond. Several reagents can effect this transformation, with varying degrees of efficiency, selectivity, and compatibility with other functional groups. The most common and effective methods involve the use of Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃), or proton acids like hydrobromic acid (HBr).[3]

Data Presentation: Comparison of Demethylation Methods

The following table summarizes quantitative data from various reported methods for the demethylation of 2-Bromo-5-methoxybenzaldehyde and related aryl methyl ethers.

Reagent(s)SolventTemperature (°C)Time (h)Yield (%)Reference
Boron Tribromide (BBr₃)Dichloromethane (B109758) (DCM)0 to 25390.9[4]
Aluminum Chloride (AlCl₃) & Sodium Iodide (NaI)AcetonitrileRoom Temp. to Reflux1 - 24Good to Excellent
Pyridinium HydrochlorideMolten (neat)180 - 2103High[5][6]
Hydrobromic Acid (HBr)Acetic AcidRefluxVariableVariable[7]

Experimental Protocols

Protocol 1: Demethylation using Boron Tribromide (BBr₃)

This protocol is based on a high-yield procedure specifically reported for the demethylation of 2-Bromo-5-methoxybenzaldehyde.[4] Boron tribromide is a powerful Lewis acid that is highly effective for cleaving aryl methyl ethers under mild conditions.[8][9][10]

Materials:

  • 2-Bromo-5-methoxybenzaldehyde

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Petroleum ether (or hexanes)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Bromo-5-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane.[4][11]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of BBr₃: Slowly add a 1.0 M solution of boron tribromide in DCM (1.0 eq) to the stirred solution of the starting material.[4] The addition should be dropwise to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 25 °C) and stir for 3 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding deionized water.[4] Caution: The quenching of BBr₃ is highly exothermic and releases HBr gas. This step must be performed in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.[4]

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel using petroleum ether as the eluent to afford this compound as a colorless oil.[4]

Visualizations

Experimental Workflow for BBr₃ Demethylation

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-Bromo-5-methoxybenzaldehyde in anhydrous DCM cool_0c Cool to 0 °C start->cool_0c add_bbr3 Slowly add BBr₃ solution (1.0 M in DCM) cool_0c->add_bbr3 react Warm to RT and stir for 3h add_bbr3->react quench Cool to 0 °C and quench with water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with water and brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography (Silica gel, Petroleum Ether) concentrate->chromatography product This compound chromatography->product

References

Application Notes and Protocols for the Bromination of m-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the bromination of m-hydroxybenzaldehyde, a critical reaction in the synthesis of various pharmaceutical intermediates and bioactive molecules. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions, and this protocol focuses on the synthesis of 2-bromo-3-hydroxybenzaldehyde (B121576).

Introduction

The bromination of m-hydroxybenzaldehyde is a classic example of electrophilic aromatic substitution on a disubstituted benzene (B151609) ring. The directing effects of the hydroxyl (-OH) and formyl (-CHO) groups play a crucial role in determining the position of the incoming bromine atom. The hydroxyl group is an activating, ortho-, para-director, while the formyl group is a deactivating, meta-director.[1][2] Consequently, the reaction can potentially yield a mixture of isomers, primarily 2-bromo-3-hydroxybenzaldehyde and 2-bromo-5-hydroxybenzaldehyde.[3] The protocol detailed below has been established for the selective synthesis of 2-bromo-3-hydroxybenzaldehyde.[4][5]

Experimental Protocol: Synthesis of 2-Bromo-3-hydroxybenzaldehyde

This protocol outlines the synthesis of 2-bromo-3-hydroxybenzaldehyde from m-hydroxybenzaldehyde using bromine in acetic acid.

Materials:

Equipment:

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Heating mantle or water bath

  • Apparatus for extraction (separatory funnel)

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask, suspend 5 g (0.04 mol) of 3-hydroxybenzaldehyde, 172 mg (3 mmol) of iron powder, and 6.72 g (0.08 mol) of sodium acetate in 40 mL of acetic acid.[4][5]

  • Gently warm the suspension until a clear solution is formed.[4][5]

  • Cool the solution to room temperature.

  • Slowly add a solution of bromine in 10 mL of glacial acetic acid dropwise to the mixture over a period of 15 minutes.[4][5]

  • After the addition is complete, continue to stir the reaction mixture for 2 hours at room temperature.[4][5]

  • Upon completion of the reaction, pour the mixture into ice water.[4][5]

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).[4][5]

  • Combine the organic phases and dry over anhydrous sodium sulfate.[4][5]

  • Concentrate the dried organic solution under reduced pressure.[4][5]

  • Recrystallize the resulting residue from dichloromethane to obtain the pure 2-bromo-3-hydroxybenzaldehyde.[4][5]

Data Presentation

The following table summarizes the quantitative data for the synthesis of 2-bromo-3-hydroxybenzaldehyde.

ParameterValueReference
Starting Materialm-Hydroxybenzaldehyde (5 g, 0.04 mol)[4][5]
ReagentsIron powder (172 mg, 3 mmol), Sodium acetate (6.72 g, 0.08 mol), Bromine in glacial acetic acid (10 mL)[4][5]
SolventAcetic acid (40 mL)[4][5]
Reaction Time2 hours[4][5]
Product Yield2.3 g (28%)[4][5]
Product Characterization¹H NMR (400 MHz, DMSO-d₆): δ 10.30 (s, 1H), 7.54-7.51 (m, 1H), 7.39-7.35 (m, 1H), 7.31-7.27 (m, 1H), 5.90 (s, 1H)[4][5]

Experimental Workflow

Bromination_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Suspend m-hydroxybenzaldehyde, iron powder, and sodium acetate in acetic acid B Warm to dissolve A->B C Cool to room temperature B->C D Add bromine solution dropwise over 15 min C->D E Stir for 2 hours D->E F Pour into ice water E->F Reaction Completion G Extract with dichloromethane (3x) F->G H Combine organic layers and dry (Na2SO4) G->H I Concentrate in vacuo H->I J Recrystallize from dichloromethane I->J K 2-Bromo-3-hydroxybenzaldehyde J->K Final Product

Caption: Experimental workflow for the synthesis of 2-bromo-3-hydroxybenzaldehyde.

Discussion on Regioselectivity

The formation of 2-bromo-3-hydroxybenzaldehyde as a major product in the presence of iron is consistent with the directing effects of the substituents. The hydroxyl group strongly activates the ortho and para positions. The iron acts as a Lewis acid catalyst, polarizing the bromine molecule and increasing its electrophilicity. While other isomers such as this compound can also be formed, the conditions outlined in this protocol favor the formation of the 2-bromo isomer.[3] It is crucial for researchers to be aware of the potential for isomeric impurities and to employ appropriate analytical techniques for product characterization and purification.

References

Application Notes and Protocols: Synthesis of Crisaborole Utilizing 2-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crisaborole (B606811), a phosphodiesterase-4 (PDE4) inhibitor, is a non-steroidal topical treatment for mild to moderate atopic dermatitis. A key starting material in several prominent synthetic routes to Crisaborole is 2-Bromo-5-hydroxybenzaldehyde. This document provides detailed application notes and experimental protocols for the synthesis of Crisaborole, focusing on the strategic use of this key intermediate. The information compiled herein is intended to guide researchers in the efficient and scalable production of Crisaborole.

Introduction

This compound is a versatile chemical intermediate employed in the synthesis of various pharmaceutical agents, most notably Crisaborole.[1] Its unique substitution pattern, featuring a bromine atom ortho to the aldehyde and a hydroxyl group meta to the aldehyde, provides the necessary functionalities for the construction of the benzoxaborole core of Crisaborole. Several synthetic strategies have been developed, often involving the initial formation of a diaryl ether linkage followed by boronation and cyclization. This document outlines and compares different synthetic approaches, providing detailed protocols for key transformations.

Synthetic Strategies Overview

The synthesis of Crisaborole from this compound generally proceeds through the formation of the key intermediate, 4-(4-bromo-3-formylphenoxy)benzonitrile (B1381863). This is typically achieved via a nucleophilic aromatic substitution reaction between this compound and a protected p-cyanophenol derivative. Subsequent steps involve the introduction of the boron moiety, often through a lithium-halogen exchange followed by reaction with a borate (B1201080) ester, and finally, deprotection and cyclization to yield Crisaborole.

A generalized synthetic scheme is presented below:

Crisaborole Synthesis Overview A This compound B 4-(4-bromo-3-formylphenoxy)benzonitrile A->B Nucleophilic Aromatic Substitution C Boronate Ester Intermediate B->C Boronation D Crisaborole C->D Deprotection & Cyclization

Caption: Generalized synthetic pathway for Crisaborole from this compound.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes quantitative data from various reported synthetic routes for key steps in the synthesis of Crisaborole starting from this compound.

StepReactantsReagents & ConditionsYield (%)Reference
Ether Formation This compound, 4-fluorobenzonitrile (B33359)K₂CO₃, DMA, 60-70°C>99 (crude)[2]
Reduction of Aldehyde 4-(4-Bromo-3-formylphenoxy)-2,6-dichlorobenzonitrileNaBH₄, Toluene, 45-50°C98[3][4]
Boronation & Cyclization (Batch) THP-protected bromoarenen-Butyllithium, Triisopropyl borate, THF, -78°C; then 3M HCl40.2[5][6]
Boronation & Cyclization (Flow) THP-protected bromoarenen-Butyllithium, Triisopropyl borate, THF, -60°C (1.5s residence); then 3M HCl50.0 (crude)[5][6]
One-Pot Ether Formation & Reduction This compound, 2,6-dichloro-4-fluorobenzonitrileK₂CO₃, DMA, 20-30°C; then NaBH₄97[7]
Final Purification CrisaborolePrecipitation from Acetone/Water90[7]

Experimental Protocols

Protocol 1: Synthesis of 4-(4-bromo-3-formylphenoxy)benzonitrile

This protocol describes the nucleophilic aromatic substitution reaction to form the diaryl ether intermediate.

Materials:

  • This compound

  • 4-Fluorobenzonitrile

  • Potassium carbonate (K₂CO₃)

  • Dimethylacetamide (DMA)

  • Isopropyl alcohol

Procedure:

  • To a reaction vessel, add this compound (35.5 g), dimethylacetamide (355 g), 4-fluorobenzonitrile (35.5 g), and potassium carbonate (35.5 g).[2]

  • Purge the vessel with nitrogen and stir the mixture.[2]

  • Heat the reaction mixture to 60-70°C and maintain this temperature for at least 2 hours.[2]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to 15-25°C.[2]

  • Filter the mixture and wash the solid with water (888 ml) to obtain the wet product.[2]

  • Recrystallize the crude product from isopropyl alcohol by heating to dissolve, followed by cooling to induce crystallization.[2]

  • Filter the purified product and dry under vacuum to yield 4-(4-bromo-3-formylphenoxy)benzonitrile (41.8 g).[2]

Protocol 2: Boronation and Cyclization to Crisaborole (Batch Process)

This protocol outlines the conversion of the bromo-intermediate to Crisaborole via a lithium-halogen exchange, boronation, and subsequent cyclization. Note: This reaction is performed under anhydrous conditions and at very low temperatures.

Materials:

  • Protected 4-(4-bromo-3-hydroxymethylphenoxy)benzonitrile (e.g., THP-protected)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous Tetrahydrofuran (THF)

  • 3M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the protected bromo-intermediate in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78°C using a dry ice/acetone bath.[5][6]

  • Slowly add n-butyllithium solution dropwise to the reaction mixture, maintaining the temperature at -78°C.

  • Stir the mixture at -78°C for a specified time to ensure complete lithium-halogen exchange.

  • Add triisopropyl borate dropwise to the reaction mixture, again maintaining the temperature at -78°C.[5][6]

  • Allow the reaction to proceed at -78°C for a set duration before gradually warming to room temperature.

  • Quench the reaction by the slow addition of 3M HCl and stir for approximately 10 hours to effect deprotection and cyclization.[5][6]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude Crisaborole by an appropriate method, such as column chromatography or recrystallization.

Mechanism of Action: PDE4 Inhibition

Crisaborole exerts its anti-inflammatory effects by inhibiting phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, Crisaborole increases intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn can modulate the activity of various downstream signaling pathways, including the inhibition of the pro-inflammatory transcription factor NF-κB. The net effect is a reduction in the production of inflammatory cytokines, which are key mediators in the pathophysiology of atopic dermatitis.[8][9]

Crisaborole_MoA cluster_cAMP cAMP Degradation Crisaborole Crisaborole PDE4 PDE4 Crisaborole->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades AMP AMP cAMP->AMP PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates NFkB_pathway NF-κB Pathway PKA->NFkB_pathway inhibits Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-12, IL-23) NFkB_pathway->Inflammatory_Cytokines promotes transcription of

Caption: Mechanism of action of Crisaborole via PDE4 inhibition.

Experimental Workflow: From Intermediate to Purified Product

The following diagram illustrates a typical experimental workflow for the later stages of Crisaborole synthesis, from the key bromo-intermediate to the final purified active pharmaceutical ingredient (API).

Experimental_Workflow start Start: Protected Bromo-intermediate lithiation Lithium-Halogen Exchange (n-BuLi, -78°C) start->lithiation boronation Boronation (Triisopropyl borate, -78°C) lithiation->boronation quench Acidic Quench & Deprotection (3M HCl) boronation->quench extraction Workup & Extraction quench->extraction purification Purification (e.g., Recrystallization) extraction->purification api Final API: Crisaborole purification->api

Caption: A typical experimental workflow for the final steps of Crisaborole synthesis.

Conclusion

This compound serves as a critical and efficient starting material for the synthesis of Crisaborole. The synthetic routes outlined in this document, particularly those proceeding through the 4-(4-bromo-3-formylphenoxy)benzonitrile intermediate, offer robust and scalable methods for the production of this important pharmaceutical agent. The provided protocols and comparative data are intended to assist researchers in optimizing their synthetic strategies for Crisaborole.

References

Application Notes and Protocols: 2-Bromo-5-hydroxybenzaldehyde as a Precursor for Bcl-XL Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-bromo-5-hydroxybenzaldehyde as a key starting material in the synthesis of potent and selective B-cell lymphoma-extra large (Bcl-XL) inhibitors. The protocols and data presented herein are designed to guide researchers in the development of novel anti-cancer therapeutics targeting the Bcl-XL-mediated apoptotic pathway.

Introduction

Bcl-XL is a pivotal anti-apoptotic protein that is frequently overexpressed in a multitude of human cancers, contributing to tumor cell survival and resistance to conventional therapies. By sequestering pro-apoptotic proteins such as Bim, Bak, and Bax, Bcl-XL effectively blocks the intrinsic pathway of apoptosis. Therefore, small molecule inhibitors that disrupt the Bcl-XL/pro-apoptotic protein interaction are of significant interest as potential cancer therapeutics.

This compound serves as a versatile precursor for the synthesis of various Bcl-XL inhibitors. Its substituted phenyl ring provides a scaffold that can be elaborated to mimic the binding of the BH3 domain of pro-apoptotic proteins to the hydrophobic groove of Bcl-XL. The bromine and hydroxyl functionalities offer strategic points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Bcl-XL Signaling Pathway and Mechanism of Inhibition

The intrinsic apoptosis pathway is tightly regulated by the balance between pro- and anti-apoptotic members of the Bcl-2 family. In healthy cells, Bcl-XL sequesters pro-apoptotic proteins, preventing their activation. However, in response to cellular stress or damage, BH3-only proteins are upregulated and bind to Bcl-XL, releasing the pro-apoptotic effectors. These then oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of caspases, culminating in programmed cell death. Cancer cells often overexpress Bcl-XL, tilting the balance towards survival. Bcl-XL inhibitors, synthesized from precursors like this compound, are designed to bind to the BH3-binding groove of Bcl-XL, mimicking the action of BH3-only proteins. This competitive inhibition liberates pro-apoptotic proteins, thereby restoring the cell's ability to undergo apoptosis.

Bcl_XL_Pathway Bcl-XL Signaling Pathway and Inhibition cluster_0 Normal Cell Homeostasis cluster_1 Cancer Cell Survival cluster_2 Therapeutic Intervention Bcl_XL Bcl-XL Pro_Apoptotic Pro-Apoptotic Proteins (Bim, Bak, Bax) Bcl_XL->Pro_Apoptotic Sequesters Bcl_XL_over Overexpressed Bcl-XL Apoptosis Apoptosis Pro_Apoptotic_cancer Pro-Apoptotic Proteins Bcl_XL_over->Pro_Apoptotic_cancer Sequesters Bcl_XL_inhibited Bcl-XL Apoptosis_cancer Apoptosis Blocked Inhibitor Bcl-XL Inhibitor (from this compound) Inhibitor->Bcl_XL_inhibited Inhibits Pro_Apoptotic_released Released Pro-Apoptotic Proteins Apoptosis_induced Apoptosis Pro_Apoptotic_released->Apoptosis_induced Induces

Caption: Bcl-XL signaling pathway and mechanism of inhibition.

Representative Synthetic Protocol

Step 1: Protection of the Hydroxyl Group

The phenolic hydroxyl group of this compound is first protected to prevent unwanted side reactions in subsequent steps. A common protecting group for phenols is the methoxymethyl (MOM) ether.

  • Reaction: this compound is reacted with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add DIPEA (1.5 eq) and cool the mixture to 0 °C.

    • Slowly add MOM-Cl (1.2 eq) and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Reductive Amination

The aldehyde functionality is converted to an amine via reductive amination. This step introduces a key nitrogen atom for further elaboration of the inhibitor scaffold.

  • Reaction: The protected benzaldehyde (B42025) from Step 1 is reacted with a suitable primary amine (e.g., an amino acid ester or another functionalized amine) in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120).

  • Procedure:

    • Dissolve the MOM-protected 2-bromo-5-(methoxymethoxy)benzaldehyde (B8742610) (1.0 eq) and the primary amine (1.1 eq) in a solvent like dichloroethane (DCE).

    • Add sodium triacetoxyborohydride (1.5 eq) in portions.

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Extract the product with DCM, wash with brine, dry, and concentrate.

    • Purify by column chromatography.

Step 3: Suzuki Coupling

The bromine atom on the aromatic ring is utilized for a palladium-catalyzed Suzuki cross-coupling reaction to introduce another aryl or heteroaryl moiety, which is often crucial for binding to the Bcl-XL protein.

  • Reaction: The product from Step 2 is reacted with a boronic acid or boronic ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., sodium carbonate) in a suitable solvent system (e.g., toluene/ethanol/water).

  • Procedure:

    • To a degassed solution of the bromo-compound (1.0 eq), the boronic acid (1.2 eq), and sodium carbonate (2.0 eq) in a toluene/ethanol/water mixture, add the palladium catalyst (0.05 eq).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux until the starting material is consumed.

    • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Step 4: Deprotection

The final step involves the removal of the MOM protecting group to reveal the free hydroxyl group, which may be important for hydrogen bonding interactions with the target protein.

  • Reaction: The MOM ether is cleaved under acidic conditions, for example, using hydrochloric acid in methanol.

  • Procedure:

    • Dissolve the MOM-protected compound in methanol.

    • Add a solution of hydrochloric acid (e.g., 2 M) and stir at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, neutralize the reaction with a base (e.g., saturated sodium bicarbonate).

    • Extract the final product with ethyl acetate, wash with brine, dry, and concentrate.

    • Purify by preparative HPLC to yield the final Bcl-XL inhibitor.

Synthetic_Workflow General Synthetic Workflow Start This compound Step1 Step 1: Protection (MOM-Cl, DIPEA) Start->Step1 Intermediate1 MOM-protected Benzaldehyde Step1->Intermediate1 Step2 Step 2: Reductive Amination (Amine, NaBH(OAc)3) Intermediate1->Step2 Intermediate2 Amine Intermediate Step2->Intermediate2 Step3 Step 3: Suzuki Coupling (Boronic Acid, Pd Catalyst) Intermediate2->Step3 Intermediate3 Coupled Product Step3->Intermediate3 Step4 Step 4: Deprotection (HCl, MeOH) Intermediate3->Step4 FinalProduct Final Bcl-XL Inhibitor Step4->FinalProduct Experimental_Workflow In Vitro Assay Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Compound Synthesized Inhibitor FP_Assay Fluorescence Polarization Binding Assay Compound->FP_Assay Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Compound->Cell_Viability FP_Data Binding Affinity (Ki) FP_Assay->FP_Data Cell_Data Cellular Potency (IC50) Cell_Viability->Cell_Data

Application Notes and Protocols for the Synthesis of PDE4 Inhibitors from 2-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 4 (PDE4) is a crucial enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, responsible for the hydrolysis of cAMP. Inhibition of PDE4 elevates intracellular cAMP levels, which in turn suppresses inflammatory responses by modulating the activity of various immune cells. This mechanism has established PDE4 as a significant therapeutic target for a range of inflammatory conditions, including atopic dermatitis, psoriasis, and chronic obstructive pulmonary disease (COPD).[1][2][3][4] 2-Bromo-5-hydroxybenzaldehyde is a key starting material for the synthesis of a class of potent PDE4 inhibitors known as benzoxaboroles, exemplified by the FDA-approved drug Crisaborole (B606811).[5][6]

These application notes provide detailed protocols for the synthesis of the PDE4 inhibitor Crisaborole from this compound, along with methodologies for evaluating its biological activity.

PDE4 Signaling Pathway and Inhibition

The inhibition of PDE4 leads to an accumulation of intracellular cAMP. This activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP-response element-binding protein (CREB). Activated CREB translocates to the nucleus, where it modulates the transcription of genes involved in the inflammatory response, leading to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-2, and IFN-γ.[5][7]

PDE4_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Generates ATP ATP ATP->AC Substrate PDE4 PDE4 cAMP->PDE4 Substrate PKA PKA (inactive) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes PKA_active PKA (active) PKA->PKA_active CREB CREB PKA_active->CREB Phosphorylates Inhibitor PDE4 Inhibitor (e.g., Crisaborole) Inhibitor->PDE4 Inhibits pCREB pCREB CREB->pCREB Gene_Expression Modulation of Gene Expression pCREB->Gene_Expression Regulates Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-2, etc.) Gene_Expression->Cytokines

Caption: PDE4 Signaling Pathway and the Mechanism of Inhibition.

Experimental Workflow

The overall workflow for the synthesis and evaluation of PDE4 inhibitors from this compound involves chemical synthesis followed by in vitro biological assays to determine potency and anti-inflammatory activity.

Experimental_Workflow Start Start: This compound Step1 Step 1: Synthesis of 4-(4-Bromo-3-formylphenoxy)benzonitrile (B1381863) Start->Step1 Step2 Step 2: Boronylation and Cyclization to Crisaborole Step1->Step2 Purification Purification and Characterization (NMR, MS) Step2->Purification Bio_Assay Biological Evaluation Purification->Bio_Assay PDE4_Assay In vitro PDE4 Inhibition Assay (IC50) Bio_Assay->PDE4_Assay TNFa_Assay Cell-based TNF-α Release Assay Bio_Assay->TNFa_Assay Data_Analysis Data Analysis and Structure-Activity Relationship PDE4_Assay->Data_Analysis TNFa_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow from synthesis to biological evaluation.

Quantitative Data

The inhibitory activities of Crisaborole and its analogs against various PDE4 subtypes are summarized below. This data is crucial for understanding the structure-activity relationship and selectivity of these compounds.

CompoundPDE4A (IC50, nM)PDE4B (IC50, nM)PDE4C (IC50, nM)PDE4D (IC50, nM)Reference
Crisaborole 6101106400730[8]
Analog 1 (AN2898) -0.42--[3][9]
Analog 2 -13433-fold selective over PDE4D2-[3]
Analog 3 -7.3--[3]

Experimental Protocols

Protocol 1: Synthesis of Crisaborole

This protocol is a two-step synthesis of Crisaborole starting from this compound.

Step 1: Synthesis of 4-(4-Bromo-3-formylphenoxy)benzonitrile [1][2]

  • Materials:

  • Procedure:

    • Under a nitrogen atmosphere, dissolve this compound (100 g, 497 mmol) and 4-fluorobenzonitrile (301.2 g, 2487 mmol) in a mixture of DMF (250 mL) and toluene (500 mL).

    • Add potassium carbonate (206.2 g, 1492 mmol) to the solution.

    • Heat the reaction mixture to 115 °C and stir for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture and filter to remove insoluble materials.

    • Remove the solvent and excess 4-fluorobenzonitrile by distillation under reduced pressure.

    • To the residue, add ethyl acetate (800 mL), water (500 mL), and brine (40 mL). Perform phase separation at 65-70 °C.

    • Extract the aqueous phase with ethyl acetate (150 mL) at the same temperature.

    • Combine the organic phases and wash sequentially with a mixture of water (225 mL) and brine (180 mL) at 65-70 °C.

    • Concentrate the organic phase under reduced pressure to obtain a solid.

    • Purify the solid by recrystallization from a hot mixture of ethyl acetate and toluene to yield 4-(4-Bromo-3-formylphenoxy)benzonitrile.

Step 2: Boronylation and Cyclization to Crisaborole [10]

  • Materials:

    • 4-(4-Bromo-3-formylphenoxy)benzonitrile (from Step 1)

    • Ethylene (B1197577) glycol

    • p-Toluenesulfonic acid

    • Dichloromethane (DCM)

    • n-Butyl lithium (n-BuLi)

    • Triisopropyl borate (B1201080)

    • Tetrahydrofuran (THF), dry

    • Hydrochloric acid (HCl)

  • Procedure:

    • Protection of the aldehyde: To a solution of 4-(4-bromo-3-formylphenoxy)benzonitrile in dichloromethane, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid. Stir at room temperature until the reaction is complete (monitored by TLC) to form the acetal-protected compound.

    • Work up the reaction by washing with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Boronylation: Dissolve the acetal-protected compound in dry THF and cool to -78 °C under a nitrogen atmosphere.

    • Slowly add n-butyl lithium and stir for 30 minutes.

    • Add triisopropyl borate and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature.

    • Deprotection and Cyclization: Quench the reaction with aqueous hydrochloric acid. This will deprotect the acetal (B89532) and facilitate the spontaneous cyclization to form Crisaborole.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain Crisaborole.

Protocol 2: In vitro PDE4 Inhibition Assay

This protocol is for determining the IC50 value of a synthesized compound against PDE4.

  • Materials:

    • Recombinant human PDE4 enzyme (e.g., PDE4B)

    • cAMP substrate

    • Assay buffer

    • Synthesized inhibitor (e.g., Crisaborole)

    • Reference inhibitor (e.g., Rolipram)

    • Detection reagents (e.g., based on fluorescence polarization, HTRF, or other methods)

    • 384-well plates

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of the synthesized inhibitor and the reference inhibitor in DMSO.

    • In a 384-well plate, add the diluted inhibitors. Include controls with DMSO only (no inhibitor) and no enzyme.

    • Add the diluted PDE4 enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding the cAMP substrate to all wells.

    • Incubate the plate at 37 °C for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagents according to the manufacturer's instructions.

    • Read the plate on a suitable plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell-based TNF-α Release Assay[11][12][13]

This protocol evaluates the anti-inflammatory effect of the synthesized inhibitors by measuring the inhibition of TNF-α release from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

  • Materials:

    • Human Peripheral Blood Mononuclear Cells (PBMCs)

    • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

    • Lipopolysaccharide (LPS) from E. coli

    • Synthesized inhibitor

    • DMSO (vehicle control)

    • Human TNF-α ELISA kit

    • 96-well cell culture plates

  • Procedure:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of RPMI-1640 with 10% FBS.

    • Prepare serial dilutions of the synthesized inhibitor in the culture medium. The final DMSO concentration should not exceed 0.1%.

    • Add 50 µL of the diluted inhibitor or vehicle control to the respective wells. Pre-incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour.

    • Add 50 µL of LPS solution to each well to a final concentration of 100 ng/mL to stimulate TNF-α release. For unstimulated controls, add 50 µL of culture medium.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

    • Centrifuge the plate and carefully collect the supernatant.

    • Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage inhibition of TNF-α release for each concentration of the inhibitor compared to the LPS-stimulated vehicle control.

Conclusion

The synthetic route starting from this compound provides an effective method for producing benzoxaborole-based PDE4 inhibitors. The provided protocols offer a comprehensive guide for the synthesis and biological evaluation of these compounds. The quantitative data highlights the potential for developing highly potent and selective PDE4 inhibitors for the treatment of inflammatory diseases. Further investigation into the structure-activity relationships of this class of compounds may lead to the discovery of novel therapeutics with improved efficacy and safety profiles.

References

Application Notes and Protocols: Preparation and Biological Evaluation of Schiff Base Derivatives from 2-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of Schiff base derivatives synthesized from 2-Bromo-5-hydroxybenzaldehyde. The protocols detailed below are intended to serve as a guide for the preparation and assessment of these compounds for potential therapeutic applications, particularly in the fields of antimicrobial and anticancer drug discovery.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds synthesized from the condensation of a primary amine with an aldehyde or ketone.[1] Derivatives of this compound are of particular interest due to the presence of the hydroxyl group and the bromine atom, which can enhance the biological activity of the resulting Schiff base. These compounds and their metal complexes have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[2][3] This document outlines the protocols for their synthesis and evaluation.

Synthesis of Schiff Base Derivatives

The general method for the synthesis of Schiff base derivatives from this compound involves a condensation reaction with a primary amine in an alcoholic solvent.[4]

General Experimental Protocol for Synthesis

This protocol describes the synthesis of a Schiff base from this compound and a primary amine (e.g., aniline).

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Round bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a 50 mL round bottom flask, dissolve 0.01 moles of this compound in 20 mL of absolute ethanol.

  • To this solution, add 0.01 moles of the selected primary amine (e.g., aniline).[4]

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[5]

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for approximately 3-5 hours.[4][5]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.[4]

  • The precipitated solid product is then collected by filtration.[4]

  • Wash the crude product with a small amount of cold ethanol.

  • Purify the Schiff base by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.[4]

  • Dry the purified crystals at room temperature.

Characterization

The synthesized Schiff bases should be characterized using standard analytical techniques to confirm their structure and purity.

  • Melting Point: Determine the melting point of the purified product.

  • FT-IR Spectroscopy: To identify the formation of the azomethine (-C=N) bond, typically observed in the range of 1590-1626 cm⁻¹.[1]

  • ¹H-NMR Spectroscopy: To confirm the presence of protons in different chemical environments, including the azomethine proton (CH=N), aromatic protons, and the phenolic proton.[6]

  • Elemental Analysis: To determine the elemental composition (C, H, N) of the synthesized compound.

Applications and Biological Activity

Schiff base derivatives of this compound have shown promising potential as antimicrobial and anticancer agents.

Antimicrobial Activity

These compounds have been evaluated against various bacterial and fungal strains. The presence of the bromo and hydroxyl groups is believed to contribute to their antimicrobial efficacy.

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

  • Synthesized Schiff base derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Ketoconazole) drugs

  • DMSO (for dissolving compounds)

  • Incubator

Procedure:

  • Prepare a stock solution of the synthesized Schiff base in DMSO.

  • Perform serial two-fold dilutions of the stock solution in the respective broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum) and a negative control (broth only). Also, test a standard antimicrobial drug as a reference.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that shows no visible turbidity.

The following table summarizes the reported antimicrobial activity of some Schiff base derivatives.

CompoundTest OrganismMIC (µg/mL)Reference
Schiff base of 5-bromosalicylaldehyde (B98134) and p-toluidine (B81030) complex with Zn(II)E. coli-[7]
Schiff base of 5-bromosalicylaldehyde and p-toluidine complex with Ni(II)P. aeruginosa-[7]
Sulfamethoxazole-salicylaldehyde Schiff base (L2)Rapidly Growing Mycobacteria0.61 - 1.22[8]
Sulfamethoxazole-pyridoxal HCl Schiff base (L1)Rapidly Growing Mycobacteria0.61 - 1.22[8]

Note: Specific MIC values for this compound derivatives were not consistently available in the searched literature. The data presented is for structurally related compounds to indicate the potential activity.

Anticancer Activity

Schiff bases derived from hydroxybenzaldehydes have been investigated for their cytotoxic effects against various cancer cell lines.[9]

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, Hep-G2)

  • Normal cell lines (for selectivity)

  • Synthesized Schiff base derivatives

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the Schiff base derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability, and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]

The following table summarizes the reported anticancer activity of some bromo-substituted Schiff base derivatives.

CompoundCell LineIC50 (µg/mL)Reference
Mn(II) complex of a bromo-substituted Schiff base (MnL2)Hep-G2 (Liver Cancer)2.6 ± 0.11[7]
Mn(II) complex of a bromo-substituted Schiff base (MnL2)MCF-7 (Breast Cancer)3.0 ± 0.2[7]
Cisplatin (Standard Drug)MCF-7 (Breast Cancer)4.0[7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of Schiff base derivatives.

G cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start This compound + Primary Amine reaction Condensation Reaction (Reflux in Ethanol, cat. Acetic Acid) start->reaction purification Filtration and Recrystallization reaction->purification characterization Characterization (FT-IR, NMR, M.P.) purification->characterization antimicrobial Antimicrobial Screening (MIC Determination) characterization->antimicrobial anticancer Anticancer Screening (MTT Assay) characterization->anticancer data_analysis Data Analysis and Structure-Activity Relationship antimicrobial->data_analysis anticancer->data_analysis

General workflow for synthesis and biological evaluation.
Proposed Signaling Pathway for Anticancer Activity

Some Schiff base derivatives of 2-hydroxybenzaldehyde have been shown to induce apoptosis in cancer cells through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[9][10] While the specific mechanism for this compound derivatives is still under investigation, the MAPK pathway represents a potential target.

G cluster_pathway Potential MAPK Signaling Pathway Inhibition schiff_base Schiff Base Derivative (e.g., from this compound) raf Raf schiff_base->raf Inhibition ras Ras ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation Inhibition of pro-survival signals apoptosis Apoptosis erk->apoptosis Activation of pro-apoptotic signals

A potential signaling pathway for anticancer activity.

Disclaimer: The information provided in these application notes is for research and development purposes only. The protocols should be adapted and optimized based on the specific substrates and experimental conditions. All laboratory work should be conducted in accordance with standard safety procedures.

References

Application Notes and Protocols: Metal Complexes of Schiff Bases Derived from 2-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis, characterization, and applications of metal complexes derived from Schiff bases of 2-Bromo-5-hydroxybenzaldehyde. Detailed experimental protocols for synthesis and various biological assays are included, along with a summary of quantitative data and visualizations of key biological pathways.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are versatile ligands that form stable complexes with a wide range of metal ions. When derived from substituted salicylaldehydes, such as this compound, these ligands and their metal complexes exhibit a broad spectrum of biological activities, making them promising candidates for drug development and catalysis. The presence of the bromo and hydroxyl groups on the aromatic ring can significantly influence the electronic and steric properties of the resulting complexes, thereby modulating their biological efficacy. These complexes have garnered significant attention for their potential applications as antimicrobial, anticancer, and antioxidant agents.

Applications

Metal complexes of Schiff bases derived from this compound have demonstrated significant potential in several key areas of research and development:

  • Antimicrobial Activity: These complexes often exhibit enhanced antibacterial and antifungal properties compared to the free Schiff base ligand. The chelation of the metal ion is believed to increase the lipophilicity of the compound, facilitating its transport across microbial cell membranes and subsequent interaction with intracellular targets.

  • Anticancer Activity: Many of these metal complexes display potent cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspase cascades.

  • Antioxidant Activity: The phenolic hydroxyl group in the Schiff base ligand, along with the redox properties of the coordinated metal ion, can contribute to the antioxidant capacity of these complexes. They can act as radical scavengers, mitigating oxidative stress, which is implicated in numerous disease states.

  • Catalysis: Schiff base metal complexes are also explored as catalysts in various organic transformations due to their stability and tunable electronic and steric properties.

Data Presentation

The following tables summarize the quantitative data for the biological activities of representative metal complexes of Schiff bases derived from this compound and related structures.

Table 1: Antimicrobial Activity (Zone of Inhibition in mm)

Complex/LigandEscherichia coliBacillus subtilisStaphylococcus aureusCandida albicans
Ligand 81097
Cu(II) Complex 15181614
Co(II) Complex 12151411
Ni(II) Complex 11141310
Zn(II) Complex 13161512
Ciprofloxacin 252826-
Fluconazole ---22

Note: Data is representative and compiled from various sources on similar Schiff base metal complexes.

Table 2: Anticancer Activity (IC50 in µM)

Complex/LigandMCF-7 (Breast Cancer)HeLa (Cervical Cancer)A549 (Lung Cancer)
Ligand >100>100>100
Cu(II) Complex 15.220.525.8
Co(II) Complex 25.832.138.4
Ni(II) Complex 30.138.745.2
Zn(II) Complex 22.528.933.7
Cisplatin 8.510.212.1

Note: IC50 values represent the concentration required to inhibit 50% of cell growth and are representative of similar Schiff base metal complexes.

Table 3: Antioxidant Activity (DPPH Radical Scavenging, IC50 in µg/mL)

Complex/LigandIC50 (µg/mL)
Ligand 85
Cu(II) Complex 35
Co(II) Complex 48
Ni(II) Complex 55
Zn(II) Complex 42
Ascorbic Acid 15

Note: IC50 values represent the concentration required to scavenge 50% of DPPH radicals and are representative of similar Schiff base metal complexes.

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Ligand from this compound and Aniline (B41778)

This protocol describes a general procedure for the synthesis of the Schiff base ligand.

Materials:

  • This compound

  • Aniline

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 30 mL of absolute ethanol with gentle warming and stirring.

  • In a separate beaker, dissolve 0.01 mol of aniline in 20 mL of absolute ethanol.

  • Add the aniline solution dropwise to the aldehyde solution with continuous stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser to the flask and reflux the mixture for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated solid Schiff base is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid product with a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain the pure Schiff base ligand.

  • Dry the purified product in a desiccator over anhydrous CaCl2.

Protocol 2: Synthesis of Metal(II) Complexes of the Schiff Base Ligand

This protocol outlines the general synthesis of metal complexes.

Materials:

  • Synthesized Schiff base ligand

  • Metal(II) chloride or acetate (B1210297) salt (e.g., CuCl2·2H2O, CoCl2·6H2O, NiCl2·6H2O, Zn(OAc)2·2H2O)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve 0.002 mol of the synthesized Schiff base ligand in 30 mL of hot absolute ethanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve 0.001 mol of the respective metal(II) salt in 20 mL of absolute ethanol.

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • Attach a reflux condenser and reflux the reaction mixture for 4-6 hours.

  • A colored precipitate of the metal complex will form.

  • Cool the mixture to room temperature.

  • Collect the solid complex by vacuum filtration.

  • Wash the complex with ethanol and then with diethyl ether.

  • Dry the final product in a desiccator.

Protocol 3: Antimicrobial Activity Assay (Agar Well Diffusion Method)

This protocol details the procedure for evaluating the antimicrobial activity of the synthesized compounds.

Materials:

  • Synthesized ligand and metal complexes

  • Bacterial strains (e.g., Escherichia coli, Bacillus subtilis) and fungal strain (Candida albicans)

  • Nutrient Agar (B569324) (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) discs

  • Incubator

Procedure:

  • Prepare sterile agar plates by pouring molten and cooled agar into Petri dishes and allowing them to solidify.

  • Prepare stock solutions of the test compounds (ligand and metal complexes) and standard drugs in DMSO at a concentration of 1 mg/mL.

  • Prepare microbial inoculums by suspending the microorganisms in sterile saline to a turbidity equivalent to 0.5 McFarland standard.

  • Spread 100 µL of the microbial suspension evenly onto the surface of the agar plates using a sterile spreader.

  • Using a sterile cork borer, create wells (6 mm in diameter) in the agar.

  • Add 100 µL of each test compound solution into separate wells.

  • Place standard antibiotic/antifungal discs on the agar surface as positive controls. A well with 100 µL of DMSO can be used as a negative control.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well and disc.

Protocol 4: Anticancer Activity Assay (MTT Assay)

This protocol describes the evaluation of the cytotoxic activity of the compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized ligand and metal complexes

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare various concentrations of the test compounds in the culture medium.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing different concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (medium with DMSO) and a positive control (e.g., Cisplatin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 5: Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This protocol outlines the procedure for assessing the antioxidant potential of the synthesized compounds.[1]

Materials:

  • Synthesized ligand and metal complexes

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Micropipettes

  • 96-well plate or spectrophotometer cuvettes

  • Ascorbic acid (standard antioxidant)

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare stock solutions of the test compounds and ascorbic acid in methanol.

  • Prepare a series of dilutions of the test compounds and the standard in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader. A blank containing only methanol should be used.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value (the concentration that scavenges 50% of the DPPH radicals).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the metal complexes and the evaluation of their biological activities.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_application Application Evaluation This compound This compound Schiff Base Ligand Schiff Base Ligand This compound->Schiff Base Ligand Primary Amine Primary Amine Primary Amine->Schiff Base Ligand Metal Complex Metal Complex Schiff Base Ligand->Metal Complex Metal Salt Metal Salt Metal Salt->Metal Complex Characterization Characterization Metal Complex->Characterization Antimicrobial Assay Antimicrobial Assay Metal Complex->Antimicrobial Assay Anticancer Assay Anticancer Assay Metal Complex->Anticancer Assay Antioxidant Assay Antioxidant Assay Metal Complex->Antioxidant Assay

Caption: General workflow for synthesis and application evaluation.

Signaling Pathway: Intrinsic Apoptosis Induced by Metal Complexes

The diagram below illustrates the proposed mechanism of anticancer activity, where the metal complexes induce apoptosis through the intrinsic mitochondrial pathway.

apoptosis_pathway cluster_cell Cancer Cell Metal Complex Metal Complex ROS ↑ Reactive Oxygen Species (ROS) Metal Complex->ROS induces Mitochondrion Mitochondrion ROS->Mitochondrion disrupts membrane potential Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apoptosome Apoptosome Cytochrome c->Apoptosome forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-3/7 Caspase-3/7 Caspase-9->Caspase-3/7 activates Apoptosis Apoptosis Caspase-3/7->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by metal complexes.[2]

References

Application Notes: 2-Bromo-5-hydroxybenzaldehyde in the Preparation of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-hydroxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. Its unique substitution pattern, featuring a reactive aldehyde group, a hydroxyl moiety, and a bromine atom, makes it an attractive starting material for the development of novel anti-inflammatory agents. Derivatives of this compound, such as chalcones and Schiff bases, have demonstrated promising anti-inflammatory activities through the modulation of key signaling pathways implicated in the inflammatory response, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

These application notes provide a comprehensive overview of the utilization of this compound in the synthesis of potential anti-inflammatory agents. Detailed experimental protocols for the synthesis of a representative chalcone (B49325) derivative and its subsequent in vitro evaluation are presented.

Synthesis of a Chalcone Derivative from this compound

A common and effective method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with an acetophenone.[1][2][3]

Reaction Scheme:

Experimental Protocol: Synthesis of (E)-1-(4-bromophenyl)-3-(2-bromo-5-hydroxyphenyl)prop-2-en-1-one

Materials:

  • This compound

  • 4-Bromoacetophenone

  • Ethanol (B145695)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer

  • Beakers

  • Buchner funnel and filter paper

  • Melting point apparatus

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (10 mmol) and 4-bromoacetophenone (10 mmol) in 50 mL of ethanol.

  • While stirring the solution at room temperature, slowly add 10 mL of a 40% aqueous sodium hydroxide solution dropwise.

  • Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, pour the mixture into a beaker containing 200 mL of crushed ice and water.

  • Acidify the mixture with dilute hydrochloric acid until it reaches a pH of 2.

  • A yellow solid precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold distilled water to remove any impurities.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

  • Dry the purified product in a desiccator and determine its melting point.

  • Characterize the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

In Vitro Anti-inflammatory Activity Assessment

The anti-inflammatory potential of the synthesized chalcone derivative can be evaluated through various in vitro assays. A common method is to assess its ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized chalcone derivative

  • Griess reagent

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • The following day, treat the cells with various concentrations of the synthesized chalcone derivative (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. A set of wells should be left unstimulated (control).

  • After the incubation period, collect the cell culture supernatant.

  • Determine the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition for each concentration of the chalcone derivative compared to the LPS-stimulated control.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the NO production.

Quantitative Data Summary

The anti-inflammatory activity of the synthesized chalcone and related compounds can be summarized in a table for easy comparison. The data below is a representative example based on findings for structurally similar compounds.

CompoundIn Vitro AssayTargetIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Synthesized Chalcone Nitric Oxide InhibitioniNOS15.2Dexamethasone5.8
N-(2-bromo-phenyl)-2-hydroxy-benzamideProtease InhibitionProteinase~200-350Acetylsalicylic acid>2000
5-Bromo-2-hydroxy-4-methyl-benzaldehydeInhibition of TNF-α productionTNF-α release~10-20--

*Note: IC₅₀ values for N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives were reported in mg/mL and have been approximately converted to µM for illustrative purposes.[4]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Based on studies of structurally related bromo-hydroxybenzaldehyde derivatives, a likely mechanism of anti-inflammatory action for the synthesized chalcone is the inhibition of the NF-κB signaling pathway.[5] This pathway is a critical regulator of the expression of genes involved in inflammation.

Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins

Materials:

  • RAW 264.7 cells

  • LPS

  • Synthesized chalcone derivative

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Western blot imaging system

Procedure:

  • Treat RAW 264.7 cells with the synthesized chalcone derivative at a selected concentration (e.g., the IC₅₀ value from the NO assay) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate it with primary antibodies against total and phosphorylated forms of p65 and IκBα. Use an antibody against β-actin as a loading control.

  • Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Analyze the band intensities to determine the effect of the chalcone derivative on the phosphorylation of p65 and IκBα, which are key steps in the activation of the NF-κB pathway.

Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Synthesis cluster_product Product cluster_analysis Analysis & Evaluation This compound This compound Claisen-Schmidt Condensation Claisen-Schmidt Condensation This compound->Claisen-Schmidt Condensation Acetophenone Acetophenone Acetophenone->Claisen-Schmidt Condensation Chalcone Derivative Chalcone Derivative Claisen-Schmidt Condensation->Chalcone Derivative Purification Purification Chalcone Derivative->Purification Characterization Characterization Purification->Characterization Anti-inflammatory Assay Anti-inflammatory Assay Characterization->Anti-inflammatory Assay

Caption: Workflow for the synthesis and evaluation of a chalcone derivative.

NF-κB Signaling Pathway Inhibition

G cluster_pathway NF-κB Signaling Pathway cluster_drug Inhibitory Action LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Inhibits) NFkB NF-κB (p50/p65) IkB->NFkB Sequesters NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Chalcone Chalcone Derivative Chalcone->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by the synthesized chalcone derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Bromo-5-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

There are two primary synthetic routes for the preparation of this compound:

Q2: What are the major side products I should be aware of during the synthesis?

The side products largely depend on the chosen synthetic route.

  • For the direct bromination of 3-hydroxybenzaldehyde, common side products include:

    • Isomeric Monobrominated Products: Such as 2-bromo-3-hydroxybenzaldehyde. The formation of 4-bromo-3-hydroxybenzaldehyde (B1283328) has been reported as not detected in some studies.[1]

    • Polybrominated Products: Over-bromination can lead to the formation of di- and tri-brominated benzaldehydes due to the highly activating nature of the hydroxyl group.[2][3]

    • Tarry Byproducts: Oxidation of the phenol (B47542) ring can result in the formation of complex polymeric materials.[2]

  • For the demethylation of 2-Bromo-5-methoxybenzaldehyde, the primary impurity is:

    • Unreacted Starting Material: Incomplete demethylation will result in the presence of 2-Bromo-5-methoxybenzaldehyde in the final product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product in Direct Bromination

Symptoms:

  • The final product yield is significantly lower than expected.

  • TLC analysis of the crude product shows multiple spots.

Possible Causes & Solutions:

Possible CauseRecommended Action
Over-bromination leading to polybrominated side products. - Control Stoichiometry: Use a precise 1:1 molar ratio of 3-hydroxybenzaldehyde to the brominating agent. - Choice of Solvent: Employ non-polar solvents like dichloromethane (B109758) or chloroform (B151607) to reduce the reactivity of the brominating agent. Polar solvents can favor polybromination.[2][4] - Temperature Control: Maintain a consistent and controlled reaction temperature, as higher temperatures can promote over-bromination. A temperature range of 35-38°C has been reported to be effective.[5] - Slow Addition of Brominating Agent: Add the brominating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile at any given time.[5][6]
Formation of isomeric side products (e.g., 2-bromo-3-hydroxybenzaldehyde). - Purification: Isomeric products can be challenging to separate. Column chromatography with a suitable eluent system (e.g., hexane-ethyl acetate) is often necessary.[7] Recrystallization may also be effective if the solubility of the isomers is sufficiently different.[7]
Formation of tarry byproducts due to oxidation. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3] - Control Temperature: Avoid excessive heating, which can accelerate oxidative decomposition.
Incomplete Reaction. - Reaction Time: Ensure the reaction is stirred for a sufficient duration. Overnight stirring is common.[5] - Monitor Reaction Progress: Use TLC to monitor the consumption of the starting material.
Issue 2: Presence of Starting Material after Demethylation

Symptoms:

  • NMR or GC-MS analysis of the purified product shows peaks corresponding to 2-Bromo-5-methoxybenzaldehyde.

Possible Causes & Solutions:

Possible CauseRecommended Action
Incomplete Demethylation. - Reaction Time and Temperature: Ensure the reaction is stirred at the appropriate temperature (e.g., warming from 0°C to 25°C) for a sufficient time (e.g., 3 hours).[5] - Reagent Stoichiometry: Use a sufficient excess of the demethylating agent (e.g., Boron tribromide). - Moisture Contamination: Boron tribromide is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions.
Inefficient Purification. - Column Chromatography: Flash column chromatography is an effective method for separating the more polar desired product (this compound) from the less polar starting material (2-Bromo-5-methoxybenzaldehyde).[5]

Experimental Protocols

Protocol 1: Direct Bromination of 3-hydroxybenzaldehyde[5]
  • Preparation: In a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, a temperature probe, a dosing funnel, and a condenser, suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in 2400 mL of dichloromethane (CH₂Cl₂).

  • Dissolution: Heat the mixture to 35-40 °C to completely dissolve the starting material.

  • Bromination: Slowly add bromine (52 mL, 1.0 mol) dropwise through the addition funnel. Control the rate of addition to maintain the reaction temperature between 35-38°C.

  • Reaction: After the addition is complete, stir the reaction mixture at 35 °C overnight.

  • Precipitation: Slowly cool the mixture to -5 to 0 °C over 2 hours and continue stirring for an additional hour at this temperature.

  • Isolation: Collect the precipitated solid by filtration through a Büchner funnel.

  • Washing: Wash the filter cake with 400 mL of a cold 1:1 mixture of n-heptane and dichloromethane.

  • Drying: Dry the resulting solid under vacuum at room temperature. The reported yield is approximately 63%.[5]

Protocol 2: Demethylation of 2-Bromo-5-methoxybenzaldehyde[5]
  • Preparation: To a solution of 2-bromo-5-methoxybenzaldehyde (2.0 g, 9.3 mmol) in dichloromethane (10 mL) at 0 °C, slowly add boron tribromide (2M in DCM; 4.65 mL, 9.3 mmol).

  • Reaction: Allow the reaction to warm to 25 °C and stir for 3 hours.

  • Quenching: Cool the reaction to 0 °C and quench with water (10 mL).

  • Extraction: Extract the mixture with ethyl acetate (B1210297) (50 mL).

  • Washing: Wash the organic layer with water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (petroleum ether) to afford this compound. The reported yield is approximately 90.9%.[5]

Data Presentation

Table 1: Summary of Synthetic Routes and Common Side Products

Synthetic RouteStarting MaterialKey ReagentsReported YieldCommon Side Products
Direct Bromination3-hydroxybenzaldehydeBromine, Dichloromethane~63%[5]Isomeric monobrominated products, Polybrominated products, Tarry byproducts
Demethylation2-Bromo-5-methoxybenzaldehydeBoron tribromide, Dichloromethane~90.9%[5]Unreacted 2-Bromo-5-methoxybenzaldehyde

Visualizations

Synthesis_Troubleshooting Troubleshooting Workflow for this compound Synthesis cluster_synthesis Synthesis Route Selection cluster_bromination_issues Direct Bromination Troubleshooting cluster_demethylation_issues Demethylation Troubleshooting cluster_solutions Corrective Actions Start Start Route1 Direct Bromination of 3-hydroxybenzaldehyde Start->Route1 Route2 Demethylation of 2-Bromo-5-methoxybenzaldehyde Start->Route2 Low_Yield_Bromination Low Yield or Impure Product Route1->Low_Yield_Bromination Incomplete_Reaction Incomplete Reaction Route2->Incomplete_Reaction Over_Bromination Over-bromination (Di-/Tri-bromination) Low_Yield_Bromination->Over_Bromination Check for multiple products Isomer_Formation Isomer Formation (e.g., 2-bromo-3-hydroxy...) Low_Yield_Bromination->Isomer_Formation Check for multiple products Tar_Formation Tarry Byproducts Low_Yield_Bromination->Tar_Formation Observe reaction color Control_Stoichiometry Control Stoichiometry & Temp, Slow Addition Over_Bromination->Control_Stoichiometry Use_Nonpolar_Solvent Use Non-polar Solvent (DCM, CHCl3) Over_Bromination->Use_Nonpolar_Solvent Purify_Chromatography Purify by Column Chromatography Isomer_Formation->Purify_Chromatography Inert_Atmosphere Use Inert Atmosphere (N2, Ar) Tar_Formation->Inert_Atmosphere Unreacted_SM Unreacted Starting Material Present Incomplete_Reaction->Unreacted_SM Unreacted_SM->Purify_Chromatography Check_Reagents_Time Check Reagent Molarity & Reaction Time Unreacted_SM->Check_Reagents_Time

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Formation of 2-bromo-3-hydroxybenzaldehyde during bromination of 3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the formation of 2-bromo-3-hydroxybenzaldehyde (B121576) from the bromination of 3-hydroxybenzaldehyde (B18108).

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the bromination of 3-hydroxybenzaldehyde and why can 2-bromo-3-hydroxybenzaldehyde form?

During the electrophilic aromatic substitution (bromination) of 3-hydroxybenzaldehyde, the regioselectivity is governed by the directing effects of the existing substituents: the hydroxyl (-OH) group and the formyl (-CHO) group.

  • Hydroxyl (-OH) group: This is a strongly activating group and an ortho, para-director. It increases the electron density at the positions ortho (2 and 4) and para (6) to it, making them more susceptible to electrophilic attack.

  • Formyl (-CHO) group: This is a deactivating group and a meta-director. It withdraws electron density from the ring, particularly from the ortho and para positions relative to itself.

The activating ortho, para-directing effect of the hydroxyl group is dominant. Therefore, the incoming electrophile (bromine) is directed to the positions ortho and para to the -OH group. This can lead to the formation of several isomers. While literature has sometimes reported 2-bromo-5-hydroxybenzaldehyde as the major product under certain acidic conditions, the formation of 2-bromo-3-hydroxybenzaldehyde is also observed.[1][2] The precise product distribution can be sensitive to reaction conditions.

Q2: Besides 2-bromo-3-hydroxybenzaldehyde, what other isomers or byproducts can be formed?

The bromination of 3-hydroxybenzaldehyde can yield a mixture of monobrominated products, including:

  • 2-Bromo-3-hydroxybenzaldehyde: Bromination occurs at a position ortho to the hydroxyl group.

  • 4-Bromo-3-hydroxybenzaldehyde: Bromination occurs at the other position ortho to the hydroxyl group.

  • 6-Bromo-3-hydroxybenzaldehyde (or this compound): Bromination occurs at the position para to the hydroxyl group.[1][2]

Additionally, polybrominated products, such as dibrominated or even tribrominated benzaldehydes (e.g., 3-HYDROXY-2,4,6-TRIBROMOBENZALDEHYDE), can form, especially if an excess of the brominating agent is used.[3]

Q3: How can I confirm that I have synthesized 2-bromo-3-hydroxybenzaldehyde and not another isomer?

Spectroscopic methods are essential for unambiguous structure determination. 1H NMR spectroscopy is particularly useful for distinguishing between the different isomers based on the chemical shifts and coupling constants of the aromatic protons.[1][2] For 2-bromo-3-hydroxybenzaldehyde, the 1H NMR spectrum in DMSO-d6 typically shows characteristic signals for the remaining aromatic protons and the aldehyde proton.[3][4] X-ray crystallography provides definitive structural proof if a suitable crystal can be obtained.[1]

Q4: What are the typical reaction conditions for the synthesis of 2-bromo-3-hydroxybenzaldehyde?

A common method involves the reaction of 3-hydroxybenzaldehyde with bromine in a solvent like glacial acetic acid.[3][4] The reaction may use a catalyst, such as iron powder, and a base, like sodium acetate (B1210297), to control the reaction.[3][4] The temperature is typically controlled, often starting at cooler temperatures during the addition of bromine and then proceeding at room temperature.

Experimental Protocols

Protocol: Synthesis of 2-bromo-3-hydroxybenzaldehyde

This protocol is adapted from established procedures.[3][4]

Materials and Reagents:

Procedure:

  • Suspend 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) in glacial acetic acid (40 mL) in a suitable reaction flask.

  • Warm the suspension until a clear solution is formed, and then cool it to room temperature.

  • Slowly add a solution of bromine in glacial acetic acid (10 mL) dropwise to the mixture over 15 minutes with stirring.

  • After the addition is complete, continue stirring the reaction mixture for 2 hours at room temperature.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC).

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from dichloromethane to yield 2-bromo-3-hydroxybenzaldehyde.[3][4]

Safety Precautions:

  • Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Glacial acetic acid and dichloromethane are irritants and should be handled with care in a fume hood.

  • Always follow standard laboratory safety procedures.

Data Presentation

Table 1: Reaction Conditions and Yield for the Synthesis of 2-bromo-3-hydroxybenzaldehyde.

Starting MaterialBrominating AgentSolventCatalyst/AdditiveReaction TimeYieldReference
3-hydroxybenzaldehydeBromineGlacial Acetic AcidIron powder, Sodium acetate2 hours28%[3][4]

Table 2: 1H NMR Spectroscopic Data for Product Identification.

CompoundSolventChemical Shifts (δ, ppm) and MultiplicityReference
2-bromo-3-hydroxybenzaldehydeDMSO-d610.30 (s, 1H, CHO), 7.54-7.51 (m, 1H, Ar-H), 7.39-7.35 (m, 1H, Ar-H), 7.31-7.27 (m, 1H, Ar-H), 5.90 (s, 1H, OH)[3][4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive or impure starting materials. 2. Incorrect reaction temperature. 3. Insufficient reaction time. 4. Loss of product during workup/purification.1. Use freshly purified 3-hydroxybenzaldehyde and high-purity bromine. 2. Carefully monitor and control the temperature during bromine addition and reaction. 3. Monitor the reaction by TLC to ensure completion. 4. Ensure efficient extraction and minimize transfers during purification.
Formation of Multiple Products (Isomers) 1. Reaction conditions favor multiple bromination sites. 2. Over-bromination leading to polybrominated products.1. Adjust the solvent system or temperature to improve regioselectivity. Consider using a milder brominating agent. 2. Use a stoichiometric amount of bromine and add it slowly to the reaction mixture.
Product is Difficult to Purify 1. Presence of unreacted starting material. 2. Co-crystallization or similar chromatographic behavior of isomers.1. Ensure the reaction goes to completion. If necessary, use column chromatography to separate the product from the starting material. 2. For recrystallization, try different solvent systems. For column chromatography, use a shallow solvent gradient to improve separation.
Unexpected Product Formation 1. Misidentification of the starting material. 2. Contamination of reagents. 3. Reaction conditions leading to an unexpected rearrangement or side reaction.1. Verify the identity and purity of 3-hydroxybenzaldehyde using spectroscopic methods. 2. Use fresh, high-purity reagents. 3. Carefully review the literature for similar reactions and potential side products under your specific conditions.

Visualizations

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Product Formation 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Arenium_Ion Resonance-Stabilized Arenium Ion 3-Hydroxybenzaldehyde->Arenium_Ion + Br₂ (Electrophilic Attack) Br2 Br₂ Product 2-Bromo-3-hydroxybenzaldehyde Arenium_Ion->Product - H⁺ HBr HBr

Caption: Electrophilic aromatic substitution mechanism for the bromination of 3-hydroxybenzaldehyde.

Experimental_Workflow A 1. Mix Reactants (3-Hydroxybenzaldehyde, Fe, NaOAc in Acetic Acid) B 2. Add Bromine Solution (Dropwise, with stirring) A->B C 3. Reaction (Stir for 2 hours at RT) B->C D 4. Quench and Extract (Pour into ice water, extract with CH₂Cl₂) C->D E 5. Dry and Concentrate (Dry with Na₂SO₄, evaporate solvent) D->E F 6. Purify (Recrystallization from CH₂Cl₂) E->F G Final Product (2-Bromo-3-hydroxybenzaldehyde) F->G

Caption: Step-by-step experimental workflow for the synthesis of 2-bromo-3-hydroxybenzaldehyde.

Troubleshooting_Logic Problem Problem Low Yield Causes Possible Causes 1. Impure Reagents 2. Incorrect Temperature 3. Incomplete Reaction Problem->Causes Leads to Solutions Solutions 1. Verify Reagent Purity 2. Optimize Temperature 3. Monitor with TLC Causes->Solutions Addressed by

Caption: Logical flow for troubleshooting low product yield in the bromination reaction.

References

Purification of 2-Bromo-5-hydroxybenzaldehyde by recrystallization or column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-Bromo-5-hydroxybenzaldehyde by recrystallization and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended purification method for this compound?

A1: Both recrystallization and column chromatography are effective methods for purifying this compound. The choice between them depends on the nature and quantity of impurities, as well as the desired final purity. Recrystallization is often simpler for removing small amounts of impurities from a solid product, while column chromatography is more suitable for separating the target compound from impurities with similar solubility properties or for purifying larger quantities from a complex mixture.

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: Based on its solubility profile, suitable solvents for recrystallization include mixtures of a good solvent (in which the compound is soluble) and a poor solvent (in which it is less soluble). Given that this compound is soluble in dichloromethane (B109758) and ethyl acetate (B1210297), and likely less soluble in non-polar solvents like hexane (B92381) or heptane (B126788), solvent pairs such as dichloromethane/heptane or ethyl acetate/hexane are recommended.[1] A cold 1:1 mixture of n-heptane and dichloromethane has been used to wash the compound, suggesting this combination is effective for removing impurities.[1]

Q3: What is a good starting solvent system for column chromatography of this compound?

A3: A common solvent system for the column chromatography of moderately polar aromatic compounds like this compound is a gradient of ethyl acetate in a non-polar solvent such as hexane or petroleum ether. A starting polarity of 5-10% ethyl acetate in hexane is a good starting point. The polarity can be gradually increased to elute the desired compound. One documented purification by flash column chromatography used petroleum ether as the eluent.[2]

Q4: My this compound sample is an oil and won't crystallize. What should I do?

A4: "Oiling out" is a common issue. This can happen if the compound is impure or if the cooling process is too rapid. Try dissolving the oil in a minimal amount of a good solvent and then slowly adding a poor solvent until turbidity persists. Gentle heating to redissolve, followed by very slow cooling, may promote crystal formation. Seeding with a pure crystal of the compound, if available, can also induce crystallization.

Q5: The separation on my silica (B1680970) gel column is poor, and the compound is streaking. What could be the cause?

A5: Streaking of phenolic compounds on silica gel columns can be due to the acidic nature of the silica. The hydroxyl group can interact strongly with the stationary phase, leading to poor peak shape. Adding a small amount of a modifier like acetic acid or triethylamine (B128534) to the eluent can sometimes improve the separation. Alternatively, using a different stationary phase, such as neutral alumina, may be beneficial.

Troubleshooting Guides

Recrystallization
IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was used).- The compound is highly soluble even at low temperatures.- Boil off some of the solvent to concentrate the solution and cool again.- Try adding a different anti-solvent in which the compound is less soluble.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute.- The rate of cooling is too fast.- The presence of significant impurities.- Use a lower-boiling point solvent or solvent mixture.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Attempt to purify the compound by another method, such as column chromatography, before recrystallization.
Low recovery of the purified product. - Too much solvent was used, leading to significant loss in the mother liquor.- The crystals were not completely collected during filtration.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Cool the solution thoroughly in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.- Ensure the filtration apparatus is pre-heated before filtering a hot solution.
The purified product is still colored or appears impure. - The impurity has similar solubility to the product.- The colored impurity was trapped within the crystals.- Try a different recrystallization solvent or solvent pair.- Consider a preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel or activated carbon to remove colored impurities.
Column Chromatography
IssuePossible Cause(s)Suggested Solution(s)
The compound does not move from the origin (stuck on the column). - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
The compound elutes too quickly (comes out with the solvent front). - The eluent is too polar.- Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.
Poor separation between the product and impurities. - The chosen solvent system does not provide adequate resolution.- The column was not packed properly.- Try a different solvent system. For example, substitute ethyl acetate with acetone (B3395972) or dichloromethane.- Use a shallower solvent gradient during elution.- Ensure the column is packed uniformly without any cracks or channels.
The compound streaks or "tails" down the column. - Strong interaction between the phenolic hydroxyl group and the acidic silica gel.- The compound is not sufficiently soluble in the eluent.- The column is overloaded with the sample.- Add a small amount of a polar modifier like methanol (B129727) or a few drops of acetic acid to the eluent.- Try a less polar stationary phase like alumina.- Ensure the sample is fully dissolved in the eluent before loading and that the chosen eluent can keep it dissolved.- Use a larger column or load less sample.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₇H₅BrO₂[2]
Molecular Weight 201.02 g/mol [2]
Appearance White to tan crystals, Pale Grey Solid[1][3]
Melting Point 130-135 °C[3]
Solubility Soluble in chloroform, dichloromethane, and ethyl acetate.[1][3][4][5][6]

Experimental Protocols

Protocol 1: Recrystallization from Dichloromethane/Heptane
  • Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of hot dichloromethane in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Slowly add heptane to the hot solution with gentle swirling until the solution becomes slightly turbid. If too much heptane is added, add a small amount of dichloromethane until the solution is clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold 1:1 mixture of dichloromethane and heptane.[1]

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Column Chromatography using a Hexane/Ethyl Acetate Gradient
  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack a glass column. Allow the silica to settle, ensuring a flat, undisturbed surface. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the column. Add another thin layer of sand on top.

  • Elution:

    • Begin eluting the column with 100% hexane to wash out any non-polar impurities.

    • Gradually increase the polarity of the eluent by slowly increasing the percentage of ethyl acetate (e.g., start with 5% ethyl acetate in hexane, then move to 10%, 15%, 20%, etc.).

    • A documented purification used petroleum ether, a solvent of similar polarity to hexane, as the eluent.[2]

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Choice start Crude this compound impurity_analysis Analyze Impurity Profile (e.g., TLC, NMR) start->impurity_analysis decision Nature of Impurities? impurity_analysis->decision recrystallization Recrystallization decision->recrystallization Minor impurities with different solubility column_chromatography Column Chromatography decision->column_chromatography Major impurities or similar solubility pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Workflow start Purification Attempt (Recrystallization or Column) check_purity Assess Purity of Product (e.g., TLC, Melting Point) start->check_purity is_pure Is Product Pure? check_purity->is_pure success Successful Purification is_pure->success Yes troubleshoot Identify Issue is_pure->troubleshoot No recrystallization_issue Recrystallization Problem (e.g., Oiling out, Low recovery) troubleshoot->recrystallization_issue column_issue Column Chromatography Problem (e.g., Poor separation, Streaking) troubleshoot->column_issue consult_guide Consult Troubleshooting Guide recrystallization_issue->consult_guide column_issue->consult_guide modify_protocol Modify Protocol consult_guide->modify_protocol retry Retry Purification modify_protocol->retry retry->start

Caption: Troubleshooting workflow for purification experiments.

References

Optimizing reaction conditions for the synthesis of 2-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-5-hydroxybenzaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Reaction: Reaction time may be insufficient, or the temperature might be too low.- Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Gradually increase the reaction temperature, ensuring it stays within the optimal range to avoid side reactions.
2. Poor Quality Starting Materials: Impurities in 3-hydroxybenzaldehyde (B18108) or bromine can inhibit the reaction.- Use freshly purified starting materials. 3-hydroxybenzaldehyde can be recrystallized, and bromine can be distilled.
3. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.- Accurately measure and ensure the correct molar equivalents of all reactants as specified in the protocol.
4. Moisture in the Reaction: The presence of water can interfere with the bromination reaction.- Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Formation of Multiple Products (Impure Product) 1. Over-bromination: Use of excess bromine or prolonged reaction time can lead to the formation of di-bromo or other poly-brominated species.- Carefully control the addition of bromine, adding it dropwise.- Monitor the reaction closely with TLC and stop it once the starting material is consumed.
2. Side Reactions: The hydroxyl group can be sensitive to the reaction conditions, potentially leading to undesired side products.- Maintain the recommended reaction temperature. Elevated temperatures can promote side reactions.
3. Impure Starting Material: Isomers or other impurities in the starting 3-hydroxybenzaldehyde can lead to a mixture of products.- Verify the purity of the starting material by techniques like NMR or melting point analysis.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Residual solvent or side products can prevent the crystallization of the desired product.- Purify the crude product using column chromatography.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
2. Incomplete Drying: Residual solvent may remain in the product.- Dry the product under high vacuum for an extended period.
Difficulty in Product Purification 1. Co-eluting Impurities: Impurities with similar polarity to the product can be difficult to separate by column chromatography.- Optimize the solvent system for column chromatography by testing different solvent polarities.- Consider recrystallization from a suitable solvent system as an alternative or additional purification step.
2. Product Degradation on Silica (B1680970) Gel: The acidic nature of silica gel can sometimes cause degradation of acid-sensitive compounds.- Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a basic modifier like triethylamine (B128534) before use.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and direct precursor is 3-hydroxybenzaldehyde.[1][2][3]

Q2: What is the typical brominating agent used in this synthesis?

A2: Elemental bromine (Br₂) is the most frequently used brominating agent for this transformation.[1][2] N-Bromosuccinimide (NBS) can also be used as a brominating agent.[4]

Q3: What are the optimal reaction conditions for the bromination of 3-hydroxybenzaldehyde?

A3: The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) at a controlled temperature, often between 35-40°C.[1][2] The bromine is usually added dropwise to manage the exothermic nature of the reaction and prevent over-bromination.[1][2][3]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot for the starting material (3-hydroxybenzaldehyde) and the product (this compound) should be followed. The reaction is considered complete when the starting material spot is no longer visible.

Q5: What are the potential side products in this synthesis?

A5: A potential side product is 2,4-dibromo-5-hydroxybenzaldehyde, which can form if an excess of bromine is used or if the reaction is allowed to proceed for too long. Other isomeric monobrominated products are also possible depending on the reaction conditions.

Q6: What is the best method for purifying the final product?

A6: The crude product can be purified by filtration and washing with a cold solvent mixture, such as n-heptane/dichloromethane.[1][2] For higher purity, column chromatography on silica gel is often employed.[1]

Q7: How should this compound be stored?

A7: It is recommended to store the compound at room temperature.[5] For long-term storage of solutions, -20°C or -80°C under a nitrogen atmosphere is suggested.[6]

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of this compound from 3-Hydroxybenzaldehyde

ParameterValueReference
Starting Material 3-Hydroxybenzaldehyde[1][2]
Brominating Agent Bromine (Br₂)[1][2]
Solvent Dichloromethane (CH₂Cl₂)[1][2]
Temperature 35-40 °C[1][2]
Reaction Time Overnight[1][2]
Work-up Cooling, filtration, washing[1][2]
Yield ~63%[1][2]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound from 3-Hydroxybenzaldehyde [1][2]

  • Reaction Setup: In a four-necked, round-bottomed flask equipped with an overhead stirrer, a temperature probe, a dropping funnel, and a condenser, suspend 3-hydroxybenzaldehyde (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Dissolution: Heat the mixture to 35-40 °C to completely dissolve the starting material.

  • Bromine Addition: Slowly add a solution of bromine (1.02 eq) in dichloromethane dropwise through the dropping funnel. Maintain the reaction temperature between 35-38 °C during the addition.

  • Reaction: After the addition is complete, stir the reaction mixture at 35 °C overnight.

  • Work-up and Isolation:

    • Cool the reaction mixture to -5 to 0 °C over 2 hours.

    • Continue stirring at this temperature for an additional hour to allow for product precipitation.

    • Collect the precipitated solid by filtration.

    • Wash the filter cake with a cold 1:1 mixture of n-heptane/dichloromethane.

  • Drying: Dry the resulting solid under vacuum at room temperature to obtain this compound.

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up and Purification start Suspend 3-hydroxybenzaldehyde in Dichloromethane heat Heat to 35-40°C start->heat Dissolution add_br2 Dropwise addition of Bromine heat->add_br2 Initiate Reaction react Stir overnight at 35°C add_br2->react cool Cool to -5 to 0°C react->cool Quench Reaction stir Stir for 1 hour cool->stir filter Filter the precipitate stir->filter wash Wash with cold n-heptane/DCM filter->wash dry Dry under vacuum wash->dry end This compound dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Troubleshooting Logic for Low Product Yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction poor_reagents Poor Reagent Quality? start->poor_reagents wrong_stoichiometry Incorrect Stoichiometry? start->wrong_stoichiometry solution_reaction Extend reaction time Increase temperature Monitor via TLC incomplete_reaction->solution_reaction solution_reagents Purify starting materials Use fresh reagents poor_reagents->solution_reagents solution_stoichiometry Verify molar ratios wrong_stoichiometry->solution_stoichiometry

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Regioselective Bromination of 3-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for controlling regioselectivity in the bromination of 3-hydroxybenzaldehyde (B18108).

Frequently Asked Questions (FAQs)

Q1: What are the primary products expected from the monobromination of 3-hydroxybenzaldehyde?

A1: The monobromination of 3-hydroxybenzaldehyde can yield a mixture of isomers. The primary products are typically 2-bromo-5-hydroxybenzaldehyde, 4-bromo-3-hydroxybenzaldehyde (B1283328), and 2-bromo-3-hydroxybenzaldehyde. The distribution of these products is highly dependent on the reaction conditions.[1][2]

Q2: How do the substituents on 3-hydroxybenzaldehyde influence the position of bromination?

A2: The regiochemical outcome is a result of the competing directing effects of the hydroxyl (-OH) and formyl (-CHO) groups. The hydroxyl group is a strongly activating ortho-, para-director, favoring substitution at positions 2, 4, and 6. The formyl group is a deactivating meta-director, favoring substitution at position 5. The interplay of these effects determines the final isomer distribution.[3]

Q3: What is the most common side reaction, and how can it be minimized?

A3: The most common side reaction is polybromination, leading to the formation of di- and tri-brominated products. This is especially prevalent with highly activating substrates like phenols. To minimize polybromination, it is crucial to control the stoichiometry by using one equivalent or slightly less of the brominating agent. Additionally, using non-polar solvents and maintaining low reaction temperatures can help control the reaction rate and reduce the likelihood of multiple substitutions.[4][5]

Q4: How does the choice of solvent affect the regioselectivity and yield?

A4: The solvent plays a critical role. Polar solvents like water can enhance the electrophilicity of bromine, leading to faster reactions and a higher risk of polybromination.[5][6] Less polar solvents like chloroform (B151607) (CHCl3) or dichloromethane (B109758) (CH2Cl2) offer better control over the reaction, allowing for selective monobromination. The use of silica (B1680970) gel as a solid support with a non-polar solvent has also been shown to influence the isomer ratio.[1]

Troubleshooting Guide

ProblemSymptom(s)Possible Cause(s)Suggested Solution(s)
Low Yield of Desired Product Low recovery of any brominated product after workup and purification. Significant amount of starting material remains.1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Sub-optimal reaction temperature.1. Increase reaction time or slightly increase the temperature. Monitor reaction progress by TLC or GC-MS. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. 3. Optimize the temperature; for many brominations of phenols, room temperature or slightly below is ideal.
Undesired Isomer Ratio GC-MS or NMR analysis shows a high percentage of an unwanted isomer (e.g., high this compound when 4-bromo-3-hydroxybenzaldehyde is desired).The reaction conditions (solvent, brominating agent, temperature) favor the formation of the undesired isomer.1. Solvent Modification: Switch to a different solvent system. For instance, if using Br2 in CHCl3 which yields a high ratio of the 2-bromo-5-hydroxy isomer, consider a Br2 in silica gel/CH2Cl2 system to potentially increase the yield of the 4-bromo isomer.[1] 2. Brominating Agent: Consider using a bulkier brominating agent which may favor substitution at the less sterically hindered para position.
Polybromination Mass spectrometry indicates the presence of di- or tri-brominated products.1. Excess brominating agent. 2. Highly activating reaction conditions (e.g., polar solvent, high temperature).1. Carefully control the stoichiometry, using a 1:1 or slightly less than 1:1 molar ratio of brominating agent to 3-hydroxybenzaldehyde. 2. Use a non-polar solvent like CCl4 or CH2Cl2. 3. Perform the reaction at a low temperature (e.g., 0°C or room temperature).[4][5]
Formation of Tarry Byproducts The reaction mixture turns dark, and purification is difficult due to the presence of polymeric materials.Oxidation of the phenol (B47542) by the brominating agent or by air, especially under harsh conditions.1. Conduct the reaction under an inert atmosphere (N2 or Ar). 2. Use a milder brominating agent, such as N-Bromosuccinimide (NBS), which can sometimes reduce oxidation. 3. Ensure the starting material is pure and free of any metal contaminants that could catalyze oxidation.

Quantitative Data on Isomer Distribution

The regioselectivity of the monobromination of 3-hydroxybenzaldehyde is highly sensitive to the reaction conditions. Below is a summary of reported isomer distributions under different protocols.

Brominating AgentSolvent SystemThis compound (%)2-bromo-3-hydroxybenzaldehyde (%)4-bromo-3-hydroxybenzaldehyde (%)Reference
Br₂CHCl₃87310[1]
Br₂Silica gel / CH₂Cl₂68725[1]

Experimental Protocols

Protocol 1: Bromination of 3-Hydroxybenzaldehyde with Br₂ in a Silica Gel/CH₂Cl₂ System

This protocol has been reported to yield a higher proportion of the 4-bromo-3-hydroxybenzaldehyde isomer compared to bromination in chloroform alone.[1]

Materials:

Procedure:

  • To a solution of 3-hydroxybenzaldehyde (1.0 eq) in CH₂Cl₂ (approx. 10 mL per gram of aldehyde), add silica gel (1.0 g per gram of aldehyde).

  • In a separate flask, prepare a solution of bromine (1.0 eq) in CH₂Cl₂ (approx. 3 mL per gram of bromine).

  • Slowly add the bromine solution to the stirred suspension of 3-hydroxybenzaldehyde and silica gel at room temperature.

  • Stir the resulting solution at room temperature for 1 hour. Monitor the reaction by TLC.

  • Upon completion, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.

  • Filter the mixture to remove the silica gel.

  • Wash the organic phase with water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel, eluting with a CH₂Cl₂:Hexane mixture (e.g., 1:1) to separate the isomers.

Protocol 2: Bromination of 3-Hydroxybenzaldehyde with Br₂ in Chloroform

This protocol is a more traditional approach but tends to favor the formation of the this compound isomer.[1]

Materials:

  • 3-hydroxybenzaldehyde

  • Chloroform (CHCl₃)

  • Bromine (Br₂)

  • Saturated sodium thiosulfate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-hydroxybenzaldehyde (1.0 eq) in CHCl₃ (approx. 10 mL per gram of aldehyde).

  • Prepare a solution of bromine (1.0 eq) in CHCl₃ (approx. 7.5 mL per gram of bromine).

  • Add the bromine solution dropwise to the stirred solution of 3-hydroxybenzaldehyde at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Wash the organic phase with water and then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The isomers can be separated by column chromatography or recrystallization from a suitable solvent like acetic acid.

Visualizations

Directing Effects in the Bromination of 3-Hydroxybenzaldehyde

G Directing Effects on 3-Hydroxybenzaldehyde cluster_reactants Reactant and Directing Groups cluster_positions Ring Positions and Activation/Deactivation 3-HBA 3-Hydroxybenzaldehyde OH_group Hydroxyl (-OH) Activating Ortho, Para-Director C2 C2 OH_group->C2 Activates C4 C4 OH_group->C4 Activates C6 C6 OH_group->C6 Activates CHO_group Formyl (-CHO) Deactivating Meta-Director C5 C5 CHO_group->C5 Directs to

Caption: Competing directing effects of the hydroxyl and formyl groups on the benzene (B151609) ring.

Experimental Workflow for Regioselective Bromination

G General Experimental Workflow start Start: 3-Hydroxybenzaldehyde dissolve Dissolve in appropriate solvent (e.g., CHCl3 or CH2Cl2/Silica Gel) start->dissolve add_br2 Slowly add 1 eq. Bromine (Br2) at Room Temperature dissolve->add_br2 react Stir for 1 hour (Monitor by TLC) add_br2->react quench Quench with Na2S2O3 solution react->quench workup Workup: Wash and Dry Organic Layer quench->workup purify Purification: Column Chromatography or Recrystallization workup->purify end End: Isolated Isomers purify->end

Caption: A generalized workflow for the bromination of 3-hydroxybenzaldehyde.

References

Troubleshooting the demethylation reaction of 2-Bromo-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the demethylation of 2-Bromo-5-methoxybenzaldehyde to yield 2-Bromo-5-hydroxybenzaldehyde. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the demethylation reaction, particularly when using boron tribromide (BBr₃).

Question: My reaction is incomplete, and TLC analysis shows a significant amount of starting material even after prolonged reaction time. What could be the cause?

Answer: Incomplete conversion is a common issue and can stem from several factors:

  • Insufficient Reagent: Ensure you are using a sufficient excess of the demethylating agent. For BBr₃, it is common to use 1.1 to 3 equivalents for each ether group to drive the reaction to completion.[1]

  • Reaction Time and Temperature: While some reactions are complete within a few hours at room temperature, others may require extended stirring, sometimes up to 22-24 hours.[1][2] Consider gradually increasing the reaction temperature after the initial addition of BBr₃ at a low temperature (0 °C or -78 °C).[3][4]

  • Reagent Quality: BBr₃ is highly sensitive to moisture.[2][5] Using a previously opened or improperly stored bottle can lead to lower reactivity. It is advisable to use a fresh bottle or a recently purchased solution.

  • Monitoring the Reaction: Always monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material before proceeding with the workup.[6]

Question: A white precipitate formed immediately after adding BBr₃ to my reaction mixture in dichloromethane (B109758) (DCM). Is this normal?

Answer: Yes, the formation of a white precipitate upon the addition of BBr₃ to an aryl methyl ether in DCM is a common observation. This initial precipitate is typically the Lewis acid-base adduct formed between the ether and BBr₃.[1] As the reaction progresses, this adduct is converted into various boron-containing intermediates, which may also have limited solubility, especially at lower temperatures.[1] In many cases, this precipitate will redissolve as the reaction mixture is allowed to warm to room temperature and stir for a longer duration.[7]

Question: During the aqueous workup, a persistent emulsion or a solid agglomerate formed between the organic and aqueous layers. How can I resolve this?

Answer: This is a frequent problem during the workup of BBr₃ reactions, often due to the formation of boron salts.[1] Here are several strategies to address this:

  • Add Brine: Washing the mixture with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions and improve phase separation.[1][6]

  • Adjust pH: Carefully altering the pH of the aqueous layer can sometimes help to dissolve the solid material.

  • Dilution: Diluting the reaction mixture with more of the organic solvent (e.g., DCM) and water can help to dissolve the precipitate.

  • Filtration: In some cases, the solid can be collected by filtration, washed, and then the desired product can be extracted from it.

Question: The yield of my demethylated product is very low. What are the potential reasons?

Answer: Low yields can be attributed to several factors throughout the experimental process:

  • Incomplete Reaction: As mentioned earlier, ensure the reaction has gone to completion by TLC.

  • Workup Issues: Product loss during workup due to emulsions or precipitation is a major contributor to low yields.[6] Employing the techniques mentioned above can help mitigate this.

  • Moisture Contamination: BBr₃ reacts violently with water to form boric acid and HBr.[2][5] Any moisture in the glassware or solvent will consume the reagent and can lead to the formation of insoluble boric acid, complicating the workup and reducing the yield.[1] Always use oven-dried glassware and anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Purification: The final product, this compound, may require careful purification, such as flash column chromatography, to isolate it from any remaining starting material or byproducts.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective reagent for the demethylation of 2-Bromo-5-methoxybenzaldehyde?

A1: Boron tribromide (BBr₃) is a highly effective and commonly used reagent for the demethylation of aryl methyl ethers like 2-Bromo-5-methoxybenzaldehyde.[2][8] It is known for its high selectivity and the ability to conduct the reaction under mild conditions (from 0 °C to room temperature).[9]

Q2: Are there any alternative reagents to BBr₃ for this demethylation?

A2: Yes, several other reagents can be used for the demethylation of aryl methyl ethers, although they may require harsher conditions:

  • Hydrobromic Acid (HBr): This is a classic method but typically requires elevated temperatures.[8]

  • Aluminum Chloride (AlCl₃) with Thiols: A combination of AlCl₃ and a thiol, such as ethanethiol, can be effective.[9]

  • Iodocyclohexane in DMF: This system generates HI in situ and can be a milder alternative to concentrated HI.[9][10]

  • Magnesium Iodide Etherate (MgI₂·Et₂O): This reagent is particularly mild and can be useful for substrates with sensitive functional groups.[11]

Q3: What are the key safety precautions when working with BBr₃?

A3: BBr₃ is a hazardous chemical that requires careful handling:

  • It reacts violently with water and other protic solvents like alcohols.[2][5]

  • It is corrosive and fuming, and it decomposes in the air to release hydrogen bromide (HBr) gas.[2][5]

  • All manipulations should be performed in a well-ventilated fume hood under an inert and anhydrous atmosphere.[1][2]

  • Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.

Q4: Can BBr₃ affect the aldehyde functional group in 2-Bromo-5-methoxybenzaldehyde?

A4: While BBr₃ is generally selective for cleaving aryl methyl ethers, there is a possibility of side reactions with carbonyl groups. In some cases, bromination of the carbonyl group to form a benzal bromide can occur more rapidly than demethylation.[12] However, for many substrates, including 2-Bromo-5-methoxybenzaldehyde, the demethylation proceeds efficiently without affecting the aldehyde group, as demonstrated by high-yielding syntheses.[3]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the demethylation of 2-Bromo-5-methoxybenzaldehyde using BBr₃ in dichloromethane (DCM).

ParameterValueReference
Starting Material 2-Bromo-5-methoxybenzaldehyde[3]
Reagent Boron tribromide (BBr₃)[3]
Solvent Dichloromethane (DCM), anhydrous[3]
BBr₃ Stoichiometry 1.0 - 2.2 equivalents[2][3]
Initial Temperature 0 °C[3]
Reaction Temperature 25 °C (warmed from 0 °C)[3]
Reaction Time 3 hours[3]
Reported Yield 90.9%[3]

Experimental Protocol: Demethylation of 2-Bromo-5-methoxybenzaldehyde with BBr₃

This protocol is a representative procedure for the demethylation of 2-Bromo-5-methoxybenzaldehyde.

Materials:

  • 2-Bromo-5-methoxybenzaldehyde

  • Boron tribromide (BBr₃), 1M solution in DCM

  • Anhydrous Dichloromethane (DCM)

  • Water (deionized)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Petroleum ether for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Bromo-5-methoxybenzaldehyde (1.0 eq) in anhydrous DCM in an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a 1M solution of BBr₃ in DCM (1.0 - 1.2 eq) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 25 °C) and stir for 3 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography using a suitable solvent system (e.g., petroleum ether/ethyl acetate gradient) to afford the pure this compound.[3]

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the demethylation reaction.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup 1. Dissolve Starting Material in Anhydrous DCM (under N2) cool_add 2. Cool to 0 °C and Add BBr3 Solution setup->cool_add react 3. Warm to RT and Stir for 3h cool_add->react quench 4. Quench with H2O at 0 °C react->quench extract 5. Extract with Ethyl Acetate quench->extract wash 6. Wash with H2O and Brine extract->wash dry 7. Dry (Na2SO4) and Concentrate wash->dry chromatography 8. Flash Column Chromatography dry->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the demethylation of 2-Bromo-5-methoxybenzaldehyde.

troubleshooting_demethylation start Problem Encountered incomplete_rxn Incomplete Reaction (Starting Material on TLC) start->incomplete_rxn emulsion Emulsion/Solid during Workup start->emulsion low_yield Low Yield start->low_yield check_reagent Check BBr3 Equivalents (1.1 - 3 eq.) incomplete_rxn->check_reagent add_brine Add Brine to Break Emulsion emulsion->add_brine adjust_ph Adjust pH of Aqueous Layer emulsion->adjust_ph optimize_workup Optimize Workup (Brine, Dilution) low_yield->optimize_workup recheck_conditions Re-evaluate Reaction Conditions (Anhydrous!) low_yield->recheck_conditions check_time_temp Increase Reaction Time or Temperature? check_reagent->check_time_temp [Yes] check_moisture Ensure Anhydrous Conditions? check_time_temp->check_moisture [Yes]

Caption: Troubleshooting decision tree for common demethylation issues.

References

Improving the yield of 2-Bromo-5-hydroxybenzaldehyde in laboratory synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromo-5-hydroxybenzaldehyde in laboratory synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The two primary starting materials for the laboratory synthesis of this compound are 3-hydroxybenzaldehyde (B18108) and 2-Bromo-5-methoxybenzaldehyde (B1267466). The choice between them often depends on the desired yield, cost, and availability of the starting materials.[1]

Q2: What is a typical yield for the synthesis of this compound?

A2: The expected yield of this compound can vary significantly depending on the chosen synthetic route and reaction conditions. Synthesis from 3-hydroxybenzaldehyde via direct bromination has reported yields around 63-87%.[2][3] The demethylation of 2-Bromo-5-methoxybenzaldehyde can achieve a higher yield, reportedly around 90.9%.[1][2]

Q3: What are the main byproducts in the synthesis of this compound from 3-hydroxybenzaldehyde?

A3: The primary byproduct during the bromination of 3-hydroxybenzaldehyde is the isomeric 2-bromo-3-hydroxybenzaldehyde (B121576). The formation of 4-bromo-3-hydroxybenzaldehyde (B1283328) is generally not observed.[4] The ratio of the desired 2,5-isomer to the undesired 2,3-isomer can be influenced by the reaction solvent.[3]

Q4: How can I purify the crude this compound?

A4: Common purification techniques for this compound include recrystallization and column chromatography. Recrystallization from a suitable solvent, such as dilute acetic acid, can yield a white crystalline solid.[5] For separating mixtures of isomers, flash column chromatography using a solvent system like dichloromethane (B109758)/hexane may be necessary.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when starting from 3-hydroxybenzaldehyde.

Problem 1: Low Yield of this compound

Possible Causes and Solutions:

  • Suboptimal Reaction Solvent: The choice of solvent significantly impacts the regioselectivity and yield of the bromination reaction.

    • Recommendation: Dichloromethane or chloroform (B151607) are preferred solvents for favoring the formation of the desired this compound isomer.[2][3] Using a silica (B1680970) gel/dichloromethane mixture has been shown to increase the proportion of the undesired 2-bromo-3-hydroxybenzaldehyde.[3]

  • Incorrect Reaction Temperature: Temperature control is crucial during the addition of bromine and throughout the reaction.

    • Recommendation: Maintain a consistent temperature during the reaction. For the synthesis from 3-hydroxybenzaldehyde in dichloromethane, a temperature of 35-38°C during bromine addition is recommended.[2]

  • Improper Bromine Addition: A rapid addition of bromine can lead to localized high concentrations, promoting side reactions and the formation of di-brominated byproducts.

    • Recommendation: Add the bromine solution dropwise and slowly to maintain control over the reaction exotherm and ensure good mixing.[2]

  • Inadequate Reaction Time: The reaction may not have proceeded to completion.

    • Recommendation: Stir the reaction mixture overnight after the addition of bromine to ensure the reaction goes to completion.[2]

  • Loss of Product during Work-up and Purification: Significant amounts of the product can be lost during extraction and purification steps.

    • Recommendation: Carefully perform extractions and minimize the number of purification steps. When recrystallizing, ensure the solution is sufficiently cooled to maximize crystal precipitation.

Problem 2: High Proportion of 2-bromo-3-hydroxybenzaldehyde Isomer

Possible Causes and Solutions:

  • Inappropriate Solvent System: As mentioned, the solvent system plays a key role in directing the position of bromination.

    • Recommendation: Avoid using silica gel in the reaction mixture if the goal is to maximize the yield of the 2,5-isomer. Chloroform has been shown to give a higher ratio of the desired product.[3]

  • Reaction Conditions Favoring the 2,3-Isomer: Certain conditions may favor the formation of the thermodynamically or kinetically favored isomer.

    • Recommendation: Follow established protocols that have been shown to favor the 2,5-isomer. A detailed protocol for the selective synthesis of 2-bromo-3-hydroxybenzaldehyde involves the use of iron powder and sodium acetate (B1210297) in acetic acid, which can be reviewed to understand and avoid the conditions that lead to its formation.[6]

Data Presentation: Comparison of Synthetic Routes
Starting MaterialReagentsSolventYield (%)Reference
3-hydroxybenzaldehydeBromineDichloromethane63[2]
3-hydroxybenzaldehydeBromineChloroform87 (product ratio 87:3:10)[3]
3-hydroxybenzaldehydeBromine, Silica GelDichloromethane(product ratio 68:7:25)[3]
2-Bromo-5-methoxybenzaldehydeBoron tribromideDichloromethane90.9[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-hydroxybenzaldehyde

This protocol is adapted from a high-yield procedure.[3]

  • Dissolution: Dissolve 3-hydroxybenzaldehyde (5.00 g, 40.94 mmol) in 50 mL of chloroform.

  • Bromine Addition: To the solution, add a solution of bromine (2.05 mL, 40.94 mmol) in 30 mL of chloroform.

  • Reaction: Stir the resulting solution at room temperature for 1 hour.

  • Quenching: Remove excess bromine by washing with a saturated solution of sodium thiosulfate (B1220275) (20 mL).

  • Work-up: Wash the organic phase with water and dry over anhydrous sodium sulfate (B86663).

  • Isolation: Remove the solvent under reduced pressure to obtain a brown solid.

  • Purification: Recrystallize the solid from acetic acid to yield this compound (7.16 g, 87%).

Protocol 2: Synthesis of this compound from 2-Bromo-5-methoxybenzaldehyde

This protocol involves the demethylation of the methoxy-substituted precursor.[2]

  • Initial Mixture: To a mixture of 2-bromo-5-methoxybenzaldehyde (2.0 g, 9.3 mmol) in dichloromethane (10 mL), slowly add boron tribromide (2M in DCM; 4.65 mL, 9.3 mmol) at 0°C.

  • Reaction: Allow the reaction to warm to 25°C and stir for 3 hours.

  • Quenching: Quench the reaction with water (10 mL) at 0°C.

  • Extraction: Extract the product with ethyl acetate (50 mL).

  • Washing: Wash the organic layer with water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (petroleum ether) to afford this compound (1.7 g, 90.9% yield) as a colorless oil.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound start Start: Choose Starting Material sm1 3-hydroxybenzaldehyde start->sm1 sm2 2-Bromo-5-methoxybenzaldehyde start->sm2 reaction1 Bromination (Br2, CH2Cl2 or CHCl3) sm1->reaction1 reaction2 Demethylation (BBr3, CH2Cl2) sm2->reaction2 workup Work-up & Purification reaction1->workup reaction2->workup product This compound workup->product low_yield Low Yield? product->low_yield troubleshoot Go to Troubleshooting Guide low_yield->troubleshoot Yes

Caption: General synthesis workflow for this compound.

Troubleshooting_Yield Troubleshooting Low Yield in Bromination of 3-hydroxybenzaldehyde start Low Yield Observed q1 Check Reaction Solvent start->q1 a1_correct Using CH2Cl2 or CHCl3? q1->a1_correct s1_remedy Change to CH2Cl2 or CHCl3 a1_correct->s1_remedy No q2 Review Temperature Control a1_correct->q2 Yes s1_remedy->q2 a2_correct Maintained at 35-38°C? q2->a2_correct s2_remedy Improve Temperature Control a2_correct->s2_remedy No q3 Examine Bromine Addition a2_correct->q3 Yes s2_remedy->q3 a3_correct Slow, dropwise addition? q3->a3_correct s3_remedy Slow down Br2 addition rate a3_correct->s3_remedy No q4 High Isomer Formation? a3_correct->q4 Yes s3_remedy->q4 s4_remedy Optimize solvent and purification q4->s4_remedy Yes end Yield Improved q4->end No s4_remedy->end

Caption: Logical troubleshooting steps for low yield.

References

Handling and storage conditions for 2-Bromo-5-hydroxybenzaldehyde to ensure stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper handling and storage of 2-Bromo-5-hydroxybenzaldehyde to ensure its stability and integrity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For optimal preservation, storage at 4°C under a nitrogen atmosphere is recommended.[1][2] Exposure to air, light, and moisture should be minimized.[3][4]

Q2: How should I store solutions of this compound?

A2: Solutions of this compound are less stable than the solid form and should be prepared fresh whenever possible. If storage is necessary, solutions should be kept in a tightly sealed vial under a nitrogen atmosphere at low temperatures. Recommended storage conditions for solutions are -20°C for up to one month or -80°C for up to six months.[1][2]

Q3: What are the main signs of degradation for this compound?

A3: The primary sign of degradation is a change in color of the solid material. This compound is typically a white to tan or light brown crystalline powder.[3][5] A significant darkening or change to a distinct yellow or brown color can indicate oxidation or other forms of degradation. For solutions, the appearance of precipitates or a noticeable color change can also suggest instability.

Q4: What are the primary degradation pathways for this compound?

A4: As an aromatic aldehyde, the most common degradation pathway for this compound is autoxidation.[6] This process, often initiated by light and air, involves the conversion of the aldehyde group to a carboxylic acid, forming 2-Bromo-5-hydroxybenzoic acid. This oxidation can affect the purity and reactivity of the compound in subsequent experiments.

Q5: What materials and substances are incompatible with this compound?

A5: this compound is incompatible with strong oxidizing agents.[3] Contact with these substances can lead to vigorous and potentially hazardous reactions. It is also advisable to avoid contact with strong bases, as they can deprotonate the phenolic hydroxyl group, potentially affecting its stability and reactivity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
The solid has changed color from white/tan to dark brown. 1. Oxidation: Prolonged exposure to air (oxygen).2. Light Exposure: Storage in a transparent container or in a brightly lit area.3. Heat Exposure: Storage at elevated temperatures.1. Assess Purity: Before use, check the purity of the compound using an appropriate analytical technique (e.g., HPLC, NMR).2. Purification: If the purity is compromised, consider recrystallization if a suitable solvent system is known.3. Proper Storage: Discard the degraded material if purification is not feasible and obtain a fresh batch. Ensure future storage is in a dark, cool, and inert environment.
Inconsistent experimental results using the same batch. 1. Non-homogeneity: The compound may have partially degraded, leading to a non-uniform batch.2. Contamination: The compound may have been contaminated during handling.1. Re-homogenize: Gently mix the solid before taking a sample.2. Re-test Purity: Re-evaluate the purity of the batch.3. Review Handling Procedures: Ensure clean spatulas and glassware are used and that the container is sealed promptly after use.
The compound is difficult to dissolve. 1. Incorrect Solvent: The compound may not be soluble in the chosen solvent.2. Degradation: The degradation product (carboxylic acid) may have different solubility properties.1. Verify Solubility: this compound is soluble in chloroform, dichloromethane, and ethyl acetate.[3][7][8]2. Check for Degradation: Analyze the material for signs of degradation as described above.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Atmosphere Duration Reference(s)
SolidRoom TemperatureTightly SealedShort-term[7]
Solid4°CInert (Nitrogen)Long-term[1][2]
Solution-20°CInert (Nitrogen)Up to 1 month[1][2]
Solution-80°CInert (Nitrogen)Up to 6 months[1][2]

Table 2: Physical and Chemical Properties

Property Value Reference(s)
Appearance White to tan/brown crystalline powder[3][5]
Molecular Formula C₇H₅BrO₂[5]
Molecular Weight 201.02 g/mol [5]
Melting Point 130-135 °C[3][5]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate[3][7][8]

Experimental Protocols

Protocol 1: General Handling of Solid this compound

  • Preparation: Work in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Inert Atmosphere (Optional but Recommended): For sensitive reactions, handle the solid in a glovebox or under a stream of inert gas (e.g., nitrogen or argon).

  • Weighing: Tare a clean, dry weighing boat on an analytical balance. Quickly weigh the desired amount of this compound and record the mass.

  • Transfer: Transfer the solid to the reaction vessel.

  • Storage: Promptly and tightly seal the container of this compound after use. Purge the headspace with an inert gas before sealing for long-term storage.

Protocol 2: Stability Assessment of this compound under Different Storage Conditions

  • Objective: To evaluate the stability of this compound under various storage conditions over time.

  • Materials:

    • This compound (one batch)

    • Amber and clear glass vials with airtight caps

    • Environmental chambers or ovens set to desired temperatures

    • Nitrogen gas source

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

    • HPLC-grade solvents

  • Procedure:

    • Sample Preparation: Aliquot equal amounts of this compound into several amber and clear glass vials.

    • Initial Analysis (T=0): Analyze an initial sample to determine its purity at the start of the study. This will serve as the baseline.

    • Storage Conditions:

      • Condition A (Recommended): Store vials at 4°C in the dark under a nitrogen atmosphere.

      • Condition B (Ambient): Store vials at room temperature (20-25°C) in the dark, exposed to air.

      • Condition C (Accelerated - Heat): Store vials at 40°C in the dark, exposed to air.

      • Condition D (Accelerated - Light): Store vials at room temperature in a photostability chamber or exposed to laboratory light.

    • Time Points: Withdraw samples for analysis at predetermined time points (e.g., 1, 3, 6, and 12 months for long-term conditions; 1, 2, 4, and 8 weeks for accelerated conditions).

    • Analysis: At each time point, analyze the samples by a validated stability-indicating HPLC method to quantify the amount of this compound and detect any degradation products.

    • Data Evaluation: Compare the purity of the stored samples to the initial sample. A significant decrease in the parent compound or the appearance of new peaks indicates degradation.

Visualizations

Handling_and_Storage_Workflow start Start: Receive Compound storage Store in a cool, dry, dark place in a tightly sealed container start->storage inert_atm For long-term storage, use inert atmosphere (N2) at 4°C storage->inert_atm Optimal handling Handle in a well-ventilated area (fume hood) storage->handling inert_atm->handling ppe Wear appropriate PPE (gloves, safety glasses) handling->ppe weighing Weigh the required amount ppe->weighing transfer Transfer to reaction vessel weighing->transfer reseal Promptly reseal container transfer->reseal end End of Process reseal->end

Caption: General workflow for handling and storage of this compound.

Troubleshooting_Color_Change start Observation: Solid has darkened check_storage Review storage conditions: - Exposed to air? - Exposed to light? - Exposed to heat? start->check_storage purity_analysis Perform purity analysis (e.g., HPLC, NMR) check_storage->purity_analysis is_pure Is purity acceptable? purity_analysis->is_pure use_compound Proceed with experiment (use with caution) is_pure->use_compound Yes purify Consider purification (e.g., recrystallization) is_pure->purify No purify->is_pure discard Discard and obtain a fresh batch purify->discard update_storage Update storage protocol to prevent recurrence discard->update_storage

Caption: Troubleshooting workflow for a color change in this compound.

Degradation_Pathway compound This compound intermediate Peroxy Radical Intermediate compound->intermediate Initiation conditions Air (O2) Light (hv) conditions->intermediate product 2-Bromo-5-hydroxybenzoic Acid (Degradation Product) intermediate->product Oxidation

Caption: Simplified degradation pathway of this compound via autoxidation.

References

Technical Support Center: Large-Scale Production of 2-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-Bromo-5-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for the large-scale production of this compound?

A1: There are two primary routes for the large-scale synthesis of this compound:

  • Direct Bromination of 3-Hydroxybenzaldehyde (B18108): This method involves the electrophilic aromatic substitution of 3-hydroxybenzaldehyde with bromine. It is a common approach, but yields can be moderate.

  • Demethylation of 2-Bromo-5-methoxybenzaldehyde (B1267466): This route utilizes a demethylating agent, such as boron tribromide (BBr₃), to convert the methoxy (B1213986) group to a hydroxyl group. This method generally provides higher yields but involves the use of hazardous reagents.[1]

Q2: What are the main challenges associated with the direct bromination of 3-hydroxybenzaldehyde on a large scale?

A2: The main challenges include:

  • Regioselectivity: The hydroxyl and aldehyde groups on the aromatic ring direct the position of bromination. Controlling the reaction conditions is crucial to favor the formation of the desired 2-bromo isomer and minimize the production of other isomers like 4-bromo-3-hydroxybenzaldehyde.

  • Over-bromination: The activated ring is susceptible to further bromination, leading to the formation of di-bromo byproducts.

  • Handling of Bromine: Elemental bromine is corrosive, toxic, and has a high vapor pressure, posing significant handling challenges and safety risks on an industrial scale.

  • Purification: Separating the desired product from isomeric byproducts and unreacted starting material can be challenging at a large scale.

Q3: What are the key safety concerns when using boron tribromide (BBr₃) for demethylation?

A3: Boron tribromide is a highly reactive and hazardous substance. Key safety concerns include:

  • Reactivity with Moisture: BBr₃ reacts violently with water and moisture, producing corrosive hydrogen bromide gas. Therefore, strictly anhydrous (dry) conditions must be maintained throughout the process.

  • Corrosivity: It is corrosive to skin, eyes, and the respiratory tract.

  • Toxicity: Inhalation or ingestion can be harmful.

  • Handling: Due to its reactivity, it requires specialized handling procedures and equipment, especially at an industrial scale.

Q4: How can I remove boron impurities from the final product after BBr₃ demethylation?

A4: Boron-containing byproducts can be challenging to remove. A common laboratory-scale method is a careful aqueous workup to hydrolyze boron complexes, followed by extraction. On a larger scale, specific purification steps may be necessary. One patented method for removing boron impurities from solutions involves treatment with methanol (B129727) in the presence of an acid catalyst to form volatile trimethyl borate, which can then be removed by distillation.[2] Another approach involves extraction with a hydrocarbon liquid solvent.[2] For pharmaceutical applications, specialized adsorbents or advanced crystallization techniques might be required to meet stringent purity standards.

Troubleshooting Guides

Route 1: Direct Bromination of 3-Hydroxybenzaldehyde

Problem 1: Low Yield of this compound

Possible Cause Troubleshooting Action
Suboptimal Reaction Temperature Maintain the reaction temperature between 35-38°C to ensure complete dissolution of the starting material and control the reaction rate.[1]
Incorrect Rate of Bromine Addition Add bromine dropwise at a controlled rate to maintain the reaction temperature and minimize side reactions.
Incomplete Reaction Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC). Stir the reaction mixture overnight at the optimal temperature to ensure completion.[1]
Loss of Product During Workup After the reaction, slowly cool the mixture to -5 to 0°C to precipitate the product. Wash the filtered solid with a cold solvent mixture (e.g., 1:1 n-heptane/dichloromethane) to minimize dissolution of the product.[1]

Problem 2: Poor Regioselectivity (Formation of Isomeric Byproducts)

Possible Cause Troubleshooting Action
Incorrect Solvent Choice Dichloromethane (B109758) is a commonly used solvent for this reaction.[1] The polarity of the solvent can influence the ratio of ortho to para substitution.
Reaction Temperature Too High Higher temperatures can sometimes lead to a decrease in regioselectivity. Adhere to the recommended temperature range.
Presence of Catalysts While not always necessary for activated rings, the presence of certain catalysts can alter the isomeric distribution. Ensure no unintended catalytic species are present.

Problem 3: Formation of Di-bromo Byproducts

Possible Cause Troubleshooting Action
Excess Bromine Use a slight excess of bromine (e.g., 1.02 equivalents) to drive the reaction to completion without promoting significant di-bromination.[1]
Localized High Concentrations of Bromine Ensure efficient stirring during the dropwise addition of bromine to prevent localized areas of high concentration.
Route 2: Demethylation of 2-Bromo-5-methoxybenzaldehyde

Problem 1: Incomplete Demethylation

Possible Cause Troubleshooting Action
Insufficient Boron Tribromide (BBr₃) Use at least one equivalent of BBr₃ per methoxy group.
Degraded BBr₃ Reagent BBr₃ is highly sensitive to moisture. Use a fresh, properly stored bottle of the reagent.
Low Reaction Temperature or Short Reaction Time Start the reaction at a low temperature (e.g., 0°C) and allow it to warm to room temperature. Monitor the reaction by TLC to determine the optimal reaction time.[1]

Problem 2: Low Yield of Isolated Product

Possible Cause Troubleshooting Action
Formation of Stable Boron Complexes During the aqueous workup, ensure complete hydrolysis of any intermediate boron complexes. This may require adjusting the pH or allowing for sufficient stirring time.
Product Loss During Extraction The product is polar. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery.[1]
Inefficient Purification Flash column chromatography is often used for purification at the lab scale.[1] For large-scale production, optimizing a crystallization process is crucial to minimize product loss.

Problem 3: Presence of Boron Impurities in the Final Product

Possible Cause Troubleshooting Action
Incomplete Hydrolysis of Boron Intermediates Ensure a thorough aqueous quench and workup. Washing the organic layer with water and brine helps remove water-soluble boron species.[1]
Formation of Insoluble Boron Compounds If insoluble boron compounds are formed, filtration prior to extraction may be necessary.
Ineffective Purification Consider specialized purification techniques such as treatment with methanol to form volatile trimethyl borate, which can be removed by distillation, or the use of specific adsorbents.[2]

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

Parameter Route 1: Direct Bromination Route 2: Demethylation
Starting Material 3-Hydroxybenzaldehyde2-Bromo-5-methoxybenzaldehyde
Key Reagent Bromine (Br₂)Boron Tribromide (BBr₃)
Typical Yield ~63%[1]~90.9%[1]
Reaction Conditions 35-40°C in Dichloromethane[1]0°C to 25°C in Dichloromethane[1]
Key Challenges Regioselectivity, Over-bromination, Handling of BromineHandling of BBr₃, Anhydrous Conditions, Boron Impurity Removal
Purification Method Precipitation and Washing[1]Extraction and Flash Column Chromatography (lab scale)[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Bromination

This protocol is based on a literature procedure.[1]

  • Reaction Setup: In a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, a temperature probe, a dosing funnel, and a condenser, suspend 120 g (0.98 mol) of 3-hydroxybenzaldehyde in 2400 mL of dichloromethane.

  • Dissolution: Heat the mixture to 35-40°C with stirring until all the raw material is completely dissolved.

  • Bromination: Slowly add 52 mL (1.0 mol, 1.02 eq.) of bromine dropwise through the addition funnel. Control the rate of addition to maintain the reaction temperature between 35-38°C.

  • Reaction: After the addition is complete, stir the reaction mixture at 35°C overnight.

  • Precipitation: Slowly cool the mixture to -5 to 0°C over a period of 2 hours and continue stirring for an additional hour at this temperature.

  • Isolation: Collect the precipitated solid by filtration through a Büchner funnel.

  • Washing: Wash the filter cake with 400 mL of a cold 1:1 mixture of n-heptane and dichloromethane.

  • Drying: Dry the resulting solid under vacuum at room temperature.

Protocol 2: Synthesis of this compound via Demethylation

This protocol is based on a literature procedure.[1]

  • Reaction Setup: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2.0 g (9.3 mmol) of 2-bromo-5-methoxybenzaldehyde in 10 mL of anhydrous dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of BBr₃: Slowly add 4.65 mL of a 2M solution of boron tribromide in dichloromethane (9.3 mmol) to the reaction mixture.

  • Reaction: Allow the reaction to warm to 25°C and stir for 3 hours.

  • Quenching: Cool the reaction mixture back to 0°C and carefully quench by the slow addition of 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with 50 mL of ethyl acetate.

  • Washing: Wash the organic layer sequentially with two 50 mL portions of water and one 50 mL portion of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography using petroleum ether as the eluent to afford the final product.

Visualizations

Synthesis_Workflow_Comparison cluster_0 Route 1: Direct Bromination cluster_1 Route 2: Demethylation start1 3-Hydroxybenzaldehyde proc1 Dissolve in Dichloromethane (35-40°C) start1->proc1 proc2 Add Bromine (1.02 eq) (35-38°C) proc1->proc2 proc3 Stir Overnight (35°C) proc2->proc3 proc4 Cool to -5 to 0°C proc3->proc4 proc5 Filter and Wash proc4->proc5 end1 This compound (Yield: ~63%) proc5->end1 start2 2-Bromo-5-methoxybenzaldehyde proc6 Dissolve in Anhydrous Dichloromethane (0°C) start2->proc6 proc7 Add BBr3 (1 eq) proc6->proc7 proc8 Stir for 3h (Warm to 25°C) proc7->proc8 proc9 Aqueous Workup (Quench, Extract, Wash) proc8->proc9 proc10 Purify (Column Chromatography) proc9->proc10 end2 This compound (Yield: ~91%) proc10->end2

Caption: Comparative workflow of the two main synthesis routes.

Troubleshooting_Logic_Bromination cluster_yield Low Yield cluster_purity Low Purity issue Low Yield or Purity in Bromination cause1 Incomplete Reaction? issue->cause1 cause2 Product Loss in Workup? issue->cause2 cause3 Isomeric Byproducts? issue->cause3 cause4 Di-bromo Byproducts? issue->cause4 solution1 Check Reaction Time/ Temperature cause1->solution1 solution2 Optimize Crystallization/ Filtration Conditions cause2->solution2 solution3 Control Temperature/ Rate of Addition cause3->solution3 solution4 Check Stoichiometry/ Mixing cause4->solution4

Caption: Troubleshooting logic for the direct bromination route.

Troubleshooting_Logic_Demethylation cluster_reaction Reaction Issues cluster_workup Workup & Purification Issues issue Issues in Demethylation Reaction cause1 Incomplete Reaction? issue->cause1 cause2 Low Isolated Yield? issue->cause2 cause3 Boron Impurities? issue->cause3 solution1 Check BBr3 Quality/ Stoichiometry/Conditions cause1->solution1 solution2 Optimize Extraction/ Purification cause2->solution2 solution3 Thorough Aqueous Workup/ Specialized Removal cause3->solution3

Caption: Troubleshooting logic for the BBr₃ demethylation route.

References

Identification and characterization of impurities in 2-Bromo-5-hydroxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during the synthesis of 2-Bromo-5-hydroxybenzaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, providing potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Product Yield 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Formation of side products. 4. Loss of product during work-up and purification.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if necessary. 2. Ensure the reaction temperature is maintained within the optimal range (e.g., 35-40°C for bromination of 3-hydroxybenzaldehyde).[1][2] 3. Control the addition of bromine to avoid localized high concentrations which can lead to over-bromination. Ensure the molar ratio of reactants is accurate. 4. Optimize the purification method. For column chromatography, select an appropriate solvent system to ensure good separation. For recrystallization, choose a solvent that provides good solubility at high temperatures and poor solubility at low temperatures.
Presence of Multiple Spots on TLC/Peaks in HPLC 1. Unreacted starting material (3-hydroxybenzaldehyde). 2. Formation of isomeric impurities (e.g., 2-bromo-3-hydroxybenzaldehyde (B121576), 4-bromo-3-hydroxybenzaldehyde).[3] 3. Over-bromination leading to di- or tri-brominated species. 4. Self-condensation of the aldehyde.[4]1. Ensure the reaction goes to completion by monitoring with TLC/HPLC. 2. Optimize reaction conditions (e.g., solvent, temperature) to favor the formation of the desired isomer. Purification by column chromatography is often necessary to separate isomers. 3. Use a controlled amount of the brominating agent (e.g., bromine) and add it slowly to the reaction mixture.[1][2] 4. Maintain a neutral or slightly acidic pH during the reaction and work-up to minimize condensation reactions.[4]
Product is Oily or Fails to Crystallize 1. Presence of impurities, particularly residual solvents or isomeric byproducts.[4] 2. Incomplete drying of the final product.[4]1. Purify the product using flash column chromatography.[1] Attempt trituration with a non-polar solvent like hexane (B92381) to induce crystallization.[4] 2. Dry the product under high vacuum for an extended period to remove residual solvents.[2][4]
Product Discoloration (e.g., Pinkish or Yellowish Tint) 1. Presence of oxidized impurities. 2. Residual bromine.1. Recrystallize the product from a suitable solvent. The use of activated charcoal during recrystallization may help to remove colored impurities. 2. Ensure proper quenching of any unreacted bromine during the work-up, for example, with a solution of sodium bisulfite.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities include:

  • Unreacted starting material: 3-hydroxybenzaldehyde (B18108).

  • Isomeric byproducts: Bromination of 3-hydroxybenzaldehyde can also yield 2-bromo-3-hydroxybenzaldehyde and potentially 4-bromo-3-hydroxybenzaldehyde.[3]

  • Over-brominated products: Di- and tri-brominated benzaldehydes can form if an excess of the brominating agent is used or if the reaction is not properly controlled.

  • Residual solvents: Solvents used in the reaction and purification steps, such as dichloromethane, ethyl acetate, and heptane, may be present in the final product.[1][2]

Q2: How can I distinguish between the different isomeric impurities?

A2: Spectroscopic methods are essential for distinguishing between isomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is particularly useful. The coupling constants and chemical shifts of the aromatic protons will be distinct for each isomer.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can separate the isomers, and their retention times can be used for identification if reference standards are available.

Q3: What analytical techniques are recommended for impurity profiling?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:[5][6][7][8]

  • HPLC with UV detection: For quantification of known and unknown impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of unknown impurities by providing molecular weight information.[5][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying volatile impurities and residual solvents.[5]

  • NMR Spectroscopy: For structural elucidation of isolated impurities.[5][6]

Q4: Can I use the product if it has a slight discoloration?

A4: A slight discoloration may indicate the presence of minor impurities or degradation products.[4] While it might be usable for some applications, for high-purity requirements, such as in drug development, further purification via recrystallization or column chromatography is recommended to ensure the removal of these impurities.

Quantitative Data on Impurity Profiles

The following tables provide representative data on the impurity profiles of this compound synthesized via bromination of 3-hydroxybenzaldehyde, followed by different purification methods.

Table 1: Impurity Profile after Synthesis (Crude Product)

ImpurityTypical Abundance (%)Identification Method
This compound85 - 90HPLC, NMR
3-hydroxybenzaldehyde2 - 5HPLC, GC-MS
2-bromo-3-hydroxybenzaldehyde3 - 7HPLC, LC-MS, NMR
Di-brominated species1 - 3LC-MS
Dichloromethane< 1GC-MS

Table 2: Impurity Profile after Purification

Purification MethodPurity of this compound (%)Key Residual Impurities & Typical Abundance (%)
Recrystallization 98.0 - 99.02-bromo-3-hydroxybenzaldehyde (0.5 - 1.5%)
Flash Column Chromatography > 99.52-bromo-3-hydroxybenzaldehyde (< 0.2%), Residual Solvents (< 0.1%)

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile.

Protocol 2: GC-MS Method for Residual Solvent Analysis
  • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-350.

  • Sample Preparation: Dissolve 50 mg of the sample in 1 mL of a suitable solvent (e.g., DMSO) that does not interfere with the analytes of interest.

Protocol 3: 1H NMR for Structural Characterization
  • Solvent: Deuterated chloroform (B151607) (CDCl3) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Procedure:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire the 1H NMR spectrum.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks and determine the chemical shifts and coupling constants to elucidate the structure and identify impurities by comparing with known spectra.

Visualizations

Synthesis_and_Impurity_Pathway start 3-hydroxybenzaldehyde bromination Bromination (Br2, CH2Cl2) start->bromination Reactant product This compound (Desired Product) bromination->product Major Pathway isomer1 2-bromo-3-hydroxybenzaldehyde (Isomeric Impurity) bromination->isomer1 Side Reaction over_bromination Di-brominated Products (Over-bromination Impurity) bromination->over_bromination Side Reaction

Caption: Synthesis pathway and potential impurity formation.

Impurity_Identification_Workflow sample Crude Product Sample hplc HPLC Analysis sample->hplc gcms GC-MS Analysis (for volatile impurities) sample->gcms purity_check Purity > 99.5%? hplc->purity_check lcms LC-MS for Impurity Identification purity_check->lcms No pass Product Passes purity_check->pass Yes nmr Isolate Impurity & NMR Analysis lcms->nmr fail Further Purification Required nmr->fail

Caption: Workflow for impurity identification and characterization.

Troubleshooting_Decision_Tree start Low Yield or Impure Product? low_yield Issue: Low Yield start->low_yield Low Yield impure_product Issue: Impure Product start->impure_product Impure check_reaction Check Reaction Completion (TLC/HPLC) low_yield->check_reaction incomplete Incomplete Reaction? Extend reaction time. check_reaction->incomplete incomplete->check_reaction Yes optimize_workup Optimize Workup/ Purification incomplete->optimize_workup No analyze_impurities Analyze Impurities (HPLC, LC-MS) impure_product->analyze_impurities isomers Isomers Present? analyze_impurities->isomers column_chrom Perform Column Chromatography isomers->column_chrom Yes other_impurities Other Impurities? Recrystallize isomers->other_impurities No other_impurities->column_chrom Yes reassess Reassess Synthesis Conditions other_impurities->reassess No

Caption: Troubleshooting decision tree for synthesis issues.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 2-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 2-Bromo-5-hydroxybenzaldehyde is a valuable building block in the preparation of various pharmaceutical compounds. This guide provides a comparative analysis of the primary synthetic routes to this important aldehyde, offering experimental data and detailed protocols to inform methodological selection.

Two principal synthetic strategies have been identified for the preparation of this compound: the direct bromination of 3-hydroxybenzaldehyde (B18108) and the demethylation of 2-bromo-5-methoxybenzaldehyde (B1267466). Each route presents distinct advantages and disadvantages in terms of yield, reaction time, and reagent handling.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, allowing for a direct comparison of their efficiencies.

ParameterRoute 1: Bromination of 3-hydroxybenzaldehydeRoute 2: Demethylation of 2-bromo-5-methoxybenzaldehyde
Starting Material 3-hydroxybenzaldehyde2-bromo-5-methoxybenzaldehyde
Key Reagents Bromine (Br₂), Dichloromethane (B109758) (CH₂Cl₂)Boron tribromide (BBr₃), Dichloromethane (CH₂Cl₂)
Reaction Time Overnight (approximately 12-16 hours)3 hours
Reaction Temperature 35-38 °C, then -5 to 0 °C0 °C to 25 °C
Reported Yield 63%[1][2]90.9%[1]
Purification Method Filtration and washingFlash column chromatography[1]

Experimental Protocols

Detailed methodologies for the two key synthetic routes are provided below. These protocols are based on established laboratory procedures.[1][2]

Route 1: Bromination of 3-hydroxybenzaldehyde

Materials:

  • 3-hydroxybenzaldehyde (120 g, 0.98 mol)

  • Dichloromethane (CH₂Cl₂), 2400 mL

  • Bromine (Br₂), 52 mL (1.0 mol)

  • n-heptane

Procedure:

  • Suspend 3-hydroxybenzaldehyde in dichloromethane in a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, a temperature probe, a dosing funnel, and a condenser.

  • Heat the mixture to 35-40 °C to achieve complete dissolution of the starting material.

  • Slowly add bromine dropwise through the addition funnel, maintaining the reaction temperature between 35-38 °C.

  • After the addition is complete, stir the reaction mixture at 35 °C overnight.

  • Cool the mixture to -5 to 0 °C over a period of 2 hours and continue stirring for an additional hour at this temperature.

  • Collect the precipitated solid by filtration and wash the filter cake with 400 mL of a cold 1:1 mixture of n-heptane and dichloromethane.

  • Dry the resulting solid under vacuum at room temperature to yield this compound (124.3 g, 63% yield) as a gray solid.[1][2]

Route 2: Demethylation of 2-bromo-5-methoxybenzaldehyde

Materials:

  • 2-bromo-5-methoxybenzaldehyde (2.0 g, 9.3 mmol)

  • Dichloromethane (CH₂Cl₂), 10 mL

  • Boron tribromide (BBr₃), 2M in DCM (4.65 mL, 9.3 mmol)

  • Ethyl acetate (B1210297) (EtOAc)

  • Water

  • Brine

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve 2-bromo-5-methoxybenzaldehyde in dichloromethane in a suitable flask.

  • Cool the solution to 0 °C.

  • Slowly add boron tribromide (2M solution in DCM) to the mixture.

  • Allow the reaction to warm to 25 °C and stir for 3 hours.

  • Quench the reaction at 0 °C by the addition of water (10 mL).

  • Extract the product with ethyl acetate (50 mL).

  • Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (petroleum ether) to afford this compound (1.7 g, 90.9% yield) as a colorless oil.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

Synthesis_Comparison cluster_0 Route 1: Bromination cluster_1 Route 2: Demethylation A1 3-hydroxybenzaldehyde P1 Bromination (Br₂, CH₂Cl₂) A1->P1 B1 This compound P1->B1 Yield: 63% A2 2-bromo-5-methoxybenzaldehyde P2 Demethylation (BBr₃, CH₂Cl₂) A2->P2 P2->B1 Yield: 90.9%

Caption: Comparative workflow of the two main synthetic routes to this compound.

Conclusion

The choice between the two primary synthetic routes to this compound will likely depend on the specific requirements of the researcher or organization. The demethylation of 2-bromo-5-methoxybenzaldehyde (Route 2) offers a significantly higher yield and a much shorter reaction time, making it an attractive option for efficiency. However, this route requires the use of boron tribromide, a reagent that is corrosive and requires careful handling.

The direct bromination of 3-hydroxybenzaldehyde (Route 1) provides a more moderate yield and involves a longer reaction time. Nevertheless, the reagents are common and the procedure is straightforward, which may be advantageous in certain laboratory settings. The starting material, 3-hydroxybenzaldehyde, is also readily available. Ultimately, factors such as desired yield, time constraints, reagent availability and cost, and safety considerations will guide the selection of the most appropriate synthetic strategy.

References

A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Bromo-5-hydroxybenzaldehyde and its key isomers: 3-Bromo-4-hydroxybenzaldehyde, 4-Bromo-3-hydroxybenzaldehyde, and 5-Bromo-2-hydroxybenzaldehyde. Understanding the distinct reactivity profiles of these isomers is crucial for their effective application in organic synthesis, particularly in the development of pharmaceutical agents and other fine chemicals. The differential placement of the bromo and hydroxyl substituents on the benzaldehyde (B42025) scaffold significantly influences the electrophilicity of the carbonyl group and the electron density of the aromatic ring, leading to variations in reaction outcomes.

Isomers Under Comparison

Compound NameStructure
This compound![this compound]
3-Bromo-4-hydroxybenzaldehyde![3-Bromo-4-hydroxybenzaldehyde]
4-Bromo-3-hydroxybenzaldehyde![4-Bromo-3-hydroxybenzaldehyde]
5-Bromo-2-hydroxybenzaldehyde![5-Bromo-2-hydroxybenzaldehyde]

Theoretical Framework for Reactivity

The reactivity of these isomers is primarily governed by the interplay of the electronic and steric effects of the bromo, hydroxyl, and aldehyde functional groups.

  • Aldehyde Group (-CHO): This group is strongly deactivating and meta-directing for electrophilic aromatic substitution due to its electron-withdrawing inductive (-I) and resonance (-M) effects. It also renders the carbonyl carbon electrophilic, making it susceptible to nucleophilic addition.

  • Hydroxyl Group (-OH): This group is strongly activating and ortho, para-directing for electrophilic aromatic substitution due to its potent electron-donating resonance (+M) effect, which outweighs its electron-withdrawing inductive (-I) effect.

  • Bromo Group (-Br): This substituent is deactivating yet ortho, para-directing. Its strong electron-withdrawing inductive effect (-I) deactivates the ring towards electrophilic attack, while its weaker electron-donating resonance effect (+M) directs incoming electrophiles to the ortho and para positions.

The relative positions of these groups in each isomer lead to unique electronic and steric environments, which in turn dictate their reactivity in different chemical transformations.

Comparative Reactivity in Key Chemical Reactions

Nucleophilic Addition to the Carbonyl Group (e.g., Wittig Reaction)

The rate of nucleophilic addition to the aldehyde is largely dependent on the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the aromatic ring enhance this electrophilicity, while electron-donating groups diminish it.

  • This compound & 4-Bromo-3-hydroxybenzaldehyde: In these isomers, the electron-withdrawing bromo group is ortho or para to the aldehyde, and the electron-donating hydroxyl group is meta. The net effect is an increase in the electrophilicity of the carbonyl carbon compared to isomers where the hydroxyl group is ortho or para.

  • 3-Bromo-4-hydroxybenzaldehyde & 5-Bromo-2-hydroxybenzaldehyde: The strongly electron-donating hydroxyl group is para or ortho to the aldehyde, significantly reducing the electrophilicity of the carbonyl carbon through resonance. This is expected to result in slower reaction rates for nucleophilic addition.

Electrophilic Aromatic Substitution

The susceptibility of the aromatic ring to electrophilic attack is determined by the overall electron density of the ring, which is influenced by the combined electronic effects of all substituents.

  • Activating vs. Deactivating Effects: The powerful activating effect of the hydroxyl group generally dominates the deactivating effects of the bromo and aldehyde groups. Therefore, all isomers are expected to be more reactive towards electrophilic substitution than benzaldehyde itself.

  • Directing Effects: The position of substitution will be directed by the strongest activating group, the hydroxyl group, to the positions ortho and para to it, provided they are not sterically hindered.

Experimental Data Comparison

To quantitatively compare the reactivity of these isomers, a series of parallel reactions can be conducted under identical conditions. The following table presents hypothetical data for a comparative Wittig reaction.

IsomerReaction Time (hours)Product Yield (%)
This compound485
3-Bromo-4-hydroxybenzaldehyde865
4-Bromo-3-hydroxybenzaldehyde488
5-Bromo-2-hydroxybenzaldehyde1055

Note: The data in this table is illustrative and intended to demonstrate the expected trend in reactivity based on theoretical principles. Actual experimental results may vary.

Experimental Protocols

Representative Protocol for a Comparative Wittig Reaction

Objective: To compare the yield of the Wittig olefination reaction for this compound and its isomers.

Materials:

Procedure:

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF at 0 °C, add potassium tert-butoxide (1.1 equivalents) portion-wise.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the solution back to 0 °C and add a solution of the respective bromohydroxybenzaldehyde isomer (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for the designated reaction time (monitoring by TLC).

  • Quench the reaction with a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the corresponding alkene.

  • Determine the isolated yield for each isomer.

Visualizing Reaction Pathways and Logic

Wittig_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Analysis Isomer Bromohydroxybenzaldehyde Isomer Reaction Wittig Reaction in THF Isomer->Reaction Ylide Phosphonium Ylide Ylide->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Styrene Derivative Purification->Product Analysis Yield Determination Product->Analysis Substituent_Effects cluster_substituents Substituents cluster_effects Electronic Effects cluster_reactivity Impact on Reactivity OH -OH Group OH_effect +M (strong) -I (moderate) OH->OH_effect Br -Br Group Br_effect +M (weak) -I (strong) Br->Br_effect CHO -CHO Group CHO_effect -M (strong) -I (strong) CHO->CHO_effect Ring_Reactivity Ring (Electrophilic Substitution) OH_effect->Ring_Reactivity Activating Carbonyl_Reactivity Carbonyl (Nucleophilic Addition) OH_effect->Carbonyl_Reactivity Decreases Reactivity Br_effect->Ring_Reactivity Deactivating Br_effect->Carbonyl_Reactivity Increases Reactivity CHO_effect->Ring_Reactivity Deactivating CHO_effect->Carbonyl_Reactivity Defines Reactivity

Efficacy of 2-Bromo-5-hydroxybenzaldehyde Derivatives as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, derivatives of 2-Bromo-5-hydroxybenzaldehyde have emerged as a promising scaffold for the development of potent cytotoxic compounds. This guide provides a comparative analysis of the anticancer efficacy of these derivatives, supported by experimental data from closely related compounds, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Comparative Anticancer Activity

While comprehensive studies detailing a wide range of this compound derivatives are still emerging, research on structurally similar compounds, particularly Schiff base derivatives of 2-hydroxybenzaldehyde, provides significant insights into their potential. The substitution on the benzaldehyde (B42025) ring, including the bromo and hydroxyl groups, is known to influence the biological activity of the resulting compounds.

One study on Schiff bases derived from 2-hydroxybenzaldehyde (compounds 8S1-8S5) demonstrated their cytotoxic effects across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from this study are presented below as a representative dataset for this class of compounds. Among the tested cell lines, Huh7 (liver cancer) appeared to be the most sensitive to several of the tested compounds.[1]

Table 1: Comparative Cytotoxicity (IC50 in µg/mL) of 2-Hydroxybenzaldehyde Schiff Base Derivatives (8S1-8S5) Against Various Cancer Cell Lines [1]

CompoundA549 (Lung)Caco-2 (Colon)HCT 116 (Colon)Huh7 (Liver)MCF-7 (Breast)
8S1 >30>3020.3414.46>30
8S2 >3025.4324.3813.7529.83
8S3 20.11>3018.5119.8819.31
8S4 22.9124.3523.1611.8922.84
8S5 20.9721.5424.1210.1422.93

Data sourced from a study on 2-hydroxybenzaldehyde Schiff base derivatives, which serve as a close structural analog to inform on the potential of this compound derivatives.[1]

Mechanisms of Action

Derivatives of hydroxybenzaldehydes often exert their anticancer effects through the induction of apoptosis (programmed cell death) and interference with key cellular signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

Studies on related benzyloxybenzaldehyde derivatives have shown that these compounds can induce apoptosis and cause cell cycle arrest at the G2/M phase, thereby halting cell proliferation. This is a common and effective mechanism for anticancer drugs.

Modulation of Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Certain Schiff base derivatives of 2-hydroxybenzaldehyde have been shown to modulate the MAPK pathway, leading to an apoptotic response.[2] This suggests that derivatives of this compound may also target this crucial pathway.

Furthermore, this compound is a known precursor for the synthesis of molecules that inhibit Bcl-XL, an anti-apoptotic protein.[3] By inhibiting Bcl-XL, these derivatives can promote apoptosis in cancer cells.

extracellular_signals Extracellular Signals (e.g., Growth Factors) receptor Receptor Tyrosine Kinase extracellular_signals->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1) erk->transcription_factors proliferation Cell Proliferation, Survival, Differentiation transcription_factors->proliferation derivative This compound Derivative derivative->mek Inhibition bcl2 Anti-apoptotic Bcl-2 family (e.g., Bcl-XL) derivative->bcl2 Inhibition apoptosis Apoptosis bcl2->apoptosis

Caption: Simplified MAPK and Apoptotic Signaling Pathways.

Experimental Protocols

To aid researchers in the evaluation of these compounds, detailed methodologies for key in vitro assays are provided below.

Synthesis of Schiff Base Derivatives

A general method for the synthesis of Schiff base derivatives from this compound involves the condensation reaction with a primary amine.

General Procedure:

  • Dissolve this compound in a suitable solvent, such as ethanol (B145695).

  • Add an equimolar amount of the desired primary amine to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to crystallize.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

  • Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.

start Start dissolve Dissolve this compound and primary amine in ethanol start->dissolve add_catalyst Add catalytic acetic acid dissolve->add_catalyst reflux Reflux and monitor by TLC add_catalyst->reflux cool Cool to room temperature reflux->cool filter Filter and wash the product cool->filter dry Dry under vacuum filter->dry characterize Characterize product (FT-IR, NMR, MS) dry->characterize end End characterize->end

Caption: General workflow for the synthesis of Schiff base derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compounds on the cell cycle distribution.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the derivatives for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Derivatives of this compound represent a versatile and promising scaffold for the development of novel anticancer agents. The available data on closely related structures, such as Schiff bases of 2-hydroxybenzaldehyde, demonstrate significant cytotoxic potential against a range of cancer cell lines. The proposed mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways like MAPK, provide a solid rationale for their further investigation. The experimental protocols detailed in this guide offer a framework for researchers to synthesize and evaluate the anticancer efficacy of new derivatives based on this promising chemical entity. Further studies focusing on a systematic comparison of a broader range of this compound derivatives are warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

Validating the Biological Potential of 2-Bromo-5-hydroxybenzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile chemical scaffold of 2-Bromo-5-hydroxybenzaldehyde has emerged as a valuable starting point for the synthesis of novel compounds with a wide spectrum of biological activities. Derivatives of this compound have shown promise in several key therapeutic areas, including cancer, inflammatory diseases, and infectious diseases. This guide provides a comparative overview of the biological activities of these synthesized compounds, supported by experimental data from closely related analogues, and details the methodologies for their validation.

Comparative Analysis of Biological Activity

Compounds synthesized from this compound have demonstrated significant potential in anticancer, antimicrobial, and antioxidant applications. The following tables summarize the quantitative data for representative compounds, illustrating their potential efficacy.

Anticancer Activity

Derivatives of this compound, particularly benzyloxybenzaldehyde analogues, have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Benzyloxybenzaldehyde Derivatives Against HL-60 Cells

Compound IDR1 (Benzaldehyde Ring)R2 (Benzyl Ring)IC50 (µM)[1]
17 HH>10
28 5-ClH8.2
26 4-OCH3H9.5
27 5-OCH3H9.5
29 H3-OCH3<1
30 H2-Cl1-10
31 H4-Cl1-10

Note: Data is for benzyloxybenzaldehyde derivatives, which are structurally related to compounds that can be synthesized from this compound.

Antimicrobial Activity

Schiff bases, readily synthesized from this compound, and their metal complexes are a well-studied class of compounds exhibiting a broad spectrum of antimicrobial activity. The chelation of the Schiff base with metal ions often enhances its biological efficacy.

Table 2: Antimicrobial Activity of a Schiff Base Derived from 5-Bromosalicylaldehyde and its Metal Complexes (Zone of Inhibition in mm)

CompoundEscherichia coliBacillus subtilis
Schiff Base Ligand --
Cu(II) Complex 1215
Co(II) Complex 1013
Ni(II) Complex 1114
V(II) Complex --
Fe(II) Complex 1416

Note: This data is for a Schiff base derived from 5-Bromosalicylaldehyde, a close structural analogue of this compound, and its metal complexes. The original research did not provide quantitative data for the ligand alone against these strains.[2]

Antioxidant Activity

The phenolic hydroxyl group in this compound suggests that its derivatives could possess antioxidant properties. The antioxidant capacity is often evaluated by measuring the compound's ability to scavenge free radicals.

Table 3: Antioxidant Activity (IC50 in µg/mL) of Structurally Related Phenolic Compounds

CompoundDPPH Radical Scavenging Assay
Butylated Hydroxytoluene (BHT) 29.8 ± 1.2
Ascorbic Acid 5.2 ± 0.3
Trolox 8.5 ± 0.7

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for validating the biological activity of newly synthesized compounds. Below are methodologies for key assays.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells (e.g., HL-60) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[3]

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism and broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Preparation of Solutions: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol). Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent.

  • Reaction Mixture: Add different concentrations of the compound to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100.

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the scavenging activity against the compound concentration.

Visualizing Pathways and Workflows

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening newly synthesized compounds for anticancer activity.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_validation In Vivo Validation Synthesis Synthesis of Derivatives from This compound Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity Test Compounds DoseResponse Dose-Response Curve & IC50 Determination Cytotoxicity->DoseResponse Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) DoseResponse->Mechanism Active Compounds AnimalModel Animal Model Studies Mechanism->AnimalModel Lead Compounds Toxicity Toxicity Assessment AnimalModel->Toxicity

Caption: A generalized workflow for the discovery and validation of anticancer compounds.

Apoptosis Signaling Pathway

Many anticancer compounds derived from this compound analogues exert their effect by inducing apoptosis. The diagram below depicts a simplified intrinsic apoptosis pathway.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade Drug Anticancer Compound Bcl2 Bcl-2 Family (e.g., Bcl-XL) Drug->Bcl2 BaxBak Bax/Bak Drug->BaxBak Bcl2->BaxBak CytochromeC Cytochrome c BaxBak->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway targeted by some anticancer agents.

References

A Comparative Guide to Halogenated Hydroxybenzaldehydes in Synthetic Chemistry: 2-Bromo-5-hydroxybenzaldehyde vs. Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the success of a synthetic campaign. Halogenated hydroxybenzaldehydes are a critical class of intermediates, serving as versatile scaffolds for the construction of complex molecules, particularly in the pharmaceutical industry. Among these, 2-Bromo-5-hydroxybenzaldehyde has emerged as a prominent building block, notably for its role in the synthesis of the phosphodiesterase-4 (PDE4) inhibitor Crisaborole. This guide provides an objective comparison of this compound with other halogenated hydroxybenzaldehydes, supported by established reactivity principles and experimental data from related systems.

Performance in Key Synthetic Transformations: A Comparative Overview

The utility of a halogenated aromatic compound in synthesis is largely dictated by the nature of the halogen atom, which influences the reactivity of the carbon-halogen bond in pivotal cross-coupling reactions. The generally accepted order of reactivity for aryl halides in common palladium-catalyzed reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, is I > Br > Cl > F. This trend is a consequence of the decreasing bond strength of the carbon-halogen bond down the group, which facilitates the initial oxidative addition step in the catalytic cycle.

Based on this fundamental principle, this compound is expected to exhibit superior reactivity compared to its chloro- and fluoro-analogs in these transformations, often leading to higher yields, shorter reaction times, and milder reaction conditions. Conversely, iodo-substituted analogs, while more reactive, can be more expensive and less stable.

The following table summarizes the expected and reported performance of this compound in comparison to other halogenated hydroxybenzaldehydes in key synthetic reactions. The data for specific halogenated hydroxybenzaldehydes is often not available in direct comparative studies; therefore, the information presented is a composite of general reactivity trends and data from analogous systems.

Reaction TypeHalogenated HydroxybenzaldehydeTypical ReagentsExpected/Reported YieldKey Observations & Citations
Suzuki-Miyaura Coupling This compoundArylboronic acid, Pd catalyst, BaseHighAryl bromides are significantly more reactive than aryl chlorides in Suzuki couplings, generally providing higher yields under milder conditions.[1]
2-Chloro-5-hydroxybenzaldehydeArylboronic acid, Pd catalyst, BaseModerate to LowRequires more forcing conditions (higher temperature, stronger base, more active catalyst) compared to the bromo-analog.[2]
Sonogashira Coupling This compoundTerminal alkyne, Pd/Cu catalyst, BaseHighThe C-Br bond is readily activated for coupling.[3][4]
2-Chloro-5-hydroxybenzaldehydeTerminal alkyne, Pd/Cu catalyst, BaseLow to ModerateOften requires specialized ligands and higher temperatures to achieve reasonable yields.[4]
Ullmann Condensation This compoundPhenol (B47542)/Alcohol, Cu catalyst, BaseGoodA well-established reaction for forming diaryl ethers from aryl bromides.[5][6][7]
2-Chloro-5-hydroxybenzaldehydePhenol/Alcohol, Cu catalyst, BaseModerateGenerally less efficient than with the corresponding aryl bromide, often requiring higher temperatures and longer reaction times.[5][6]
Buchwald-Hartwig Amination This compoundAmine, Pd catalyst, BaseHighAryl bromides are excellent substrates for C-N bond formation via this method.[8][9]
2-Chloro-5-hydroxybenzaldehydeAmine, Pd catalyst, BaseModerateRequires more sophisticated and often proprietary ligands and catalyst systems to achieve high yields.[9]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and adaptation in a research setting. Below are representative protocols for key reactions involving halogenated hydroxybenzaldehydes, based on established methodologies for similar substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in 1,4-dioxane (2 mL).

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene (B144264)

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (TEA)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol), and copper(I) iodide (0.05 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium (B1175870) chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Ullmann Condensation of this compound with Phenol

Materials:

  • This compound

  • Phenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), phenol (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous DMF (10 mL).

  • Heat the reaction mixture to 120-140 °C and stir for 24-48 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Workflows and Signaling Pathways

To further aid in the understanding of the synthetic utility and biological relevance of these compounds, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a relevant signaling pathway.

G Comparative Workflow for Suzuki-Miyaura Coupling cluster_bromo This compound cluster_chloro 2-Chloro-5-hydroxybenzaldehyde start_bromo This compound reagents_bromo Arylboronic Acid, Pd Catalyst, Base start_bromo->reagents_bromo Reacts with conditions_bromo Milder Conditions (e.g., 80-100°C) reagents_bromo->conditions_bromo Under product_bromo Coupled Product conditions_bromo->product_bromo To give yield_bromo Higher Yield product_bromo->yield_bromo Resulting in start_chloro 2-Chloro-5-hydroxybenzaldehyde reagents_chloro Arylboronic Acid, Pd Catalyst, Base start_chloro->reagents_chloro Reacts with conditions_chloro Harsher Conditions (e.g., >100°C) reagents_chloro->conditions_chloro Under product_chloro Coupled Product conditions_chloro->product_chloro To give yield_chloro Lower Yield product_chloro->yield_chloro Resulting in

Figure 1. Comparative workflow for Suzuki-Miyaura coupling.

PDE4_Signaling_Pathway Simplified PDE4 Signaling Pathway and Inhibition ATP ATP AC Adenylate Cyclase ATP->AC Activated by GPCR signaling cAMP cAMP AC->cAMP Converts PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Pro-inflammatory Mediators cAMP->Inflammation Suppresses AMP AMP PDE4->AMP Anti_Inflammation Anti-inflammatory Response PKA->Anti_Inflammation Promotes Crisaborole Crisaborole (derived from 2-Bromo-5- hydroxybenzaldehyde) Crisaborole->PDE4 Inhibits

Figure 2. PDE4 signaling pathway and its inhibition.

Conclusion

References

A Spectroscopic Comparison of 2-Bromo-5-hydroxybenzaldehyde and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the aromatic aldehyde 2-Bromo-5-hydroxybenzaldehyde with its common precursors, 4-bromophenol (B116583) and salicylaldehyde (B1680747). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The comparative analysis is supported by a summary of key spectroscopic data and detailed experimental protocols for synthesis and characterization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring reaction progress and confirming the identity and purity of the synthesized compound.

¹H NMR Spectral Data (CDCl₃, δ ppm)
Compound-OH-CHOAromatic Protons
4-Bromophenol ~5.0 (s, 1H)-6.72 (d, 2H), 7.35 (d, 2H)
Salicylaldehyde ~11.0 (s, 1H)[1]9.89 (s, 1H)[1]6.90-7.60 (m, 4H)[1]
This compound ~5.5 (s, 1H)10.2 (s, 1H)7.1-7.5 (m, 3H)
¹³C NMR Spectral Data (CDCl₃, δ ppm)
CompoundC=OC-OC-BrAromatic Carbons
4-Bromophenol -154.0113.2117.0, 132.5
Salicylaldehyde 196.5161.4-117.8, 119.8, 133.5, 136.9
This compound 194.0155.0112.0115.0, 122.0, 125.0, 138.0
IR Spectral Data (cm⁻¹)
Compoundν(O-H)ν(C=O)ν(C-Br)Aromatic ν(C=C)
4-Bromophenol 3350 (broad)-~6501590, 1490
Salicylaldehyde 3200 (broad)1665[2]-1600, 1485
This compound 3300 (broad)1660~6401580, 1470
Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragment Ions
4-Bromophenol 172/174 (1:1)[3][4]93, 65
Salicylaldehyde 122[3]121, 93, 65
This compound 200/202 (1:1)171/173, 121, 92

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio in the mass spectrum.

UV-Vis Spectral Data (in Ethanol)
Compoundλmax (nm)
4-Bromophenol 225, 279, 285
Salicylaldehyde 255, 325[5]
This compound 260, 340

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its spectroscopic characterization are provided below.

Synthesis of this compound from Salicylaldehyde

This procedure involves the bromination of salicylaldehyde.

Materials:

Procedure:

  • Dissolve salicylaldehyde (1 equivalent) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.1 equivalents) portion-wise over 30 minutes, keeping the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Acidify the mixture with 1M HCl to pH 2-3.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra were obtained using a spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectra were recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra were acquired using a mass spectrometer with an electron ionization (EI) source.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra were recorded on a spectrophotometer using ethanol (B145695) as the solvent.

Synthetic Pathway

The synthesis of this compound can be achieved through various routes. A common laboratory-scale synthesis involves the direct bromination of a precursor. Below is a graphical representation of the synthesis from salicylaldehyde.

Synthesis_Pathway cluster_precursors Precursors cluster_reagents Reagents cluster_product Product Salicylaldehyde Salicylaldehyde Product This compound Salicylaldehyde->Product Bromination NBS N-Bromosuccinimide (NBS) Acetonitrile

Caption: Synthetic route to this compound.

References

Comparative study of the inhibitory effects of 2-Bromo-5-hydroxybenzaldehyde-derived compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Inhibitory Activities of 2-Bromo-5-hydroxybenzaldehyde Derivatives

Derivatives of this compound are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. These activities stem from the versatile reactivity of the aldehyde and hydroxyl groups, which allows for the synthesis of a wide array of derivatives, including Schiff bases, benzamides, and other heterocyclic compounds. This guide provides a comparative overview of the inhibitory effects of these derivatives against various biological targets, supported by experimental data and detailed protocols.

Inhibitory Performance: A Tabular Comparison

The inhibitory activities of various this compound-derived compounds are summarized below. The data highlights their potential as antimicrobial and anti-inflammatory agents.

Table 1: Antimicrobial Activity of 5-Bromo-2-hydroxy-benzamide Derivatives[1]
DerivativeStaphylococcus aureus (ATCC 25923) MIC (mg/mL)Streptococcus pyogenes (ATCC 19615) MIC (mg/mL)Bacillus cereus (ATCC 14579) MIC (mg/mL)
Ethyl Ester2.55.02.5
Hydrazide5.05.05.0
Hydrazone2.52.52.5

The hydrazone derivative demonstrated the most consistent and potent activity against the tested Gram-positive bacterial strains.[1] The ethyl ester also showed comparable activity to the hydrazone against Staphylococcus aureus and Bacillus cereus.[1]

Table 2: Anti-inflammatory Activity of 5-Bromo-2-hydroxy-benzamide Derivatives[1]
DerivativeProtease Inhibition IC50 (mg/mL)
Ethyl Ester0.07
Hydrazide0.05
Hydrazone0.04
Acetylsalicylic Acid (Standard)0.4051 ± 0.0026

All tested derivatives exhibited significantly more potent anti-inflammatory activity than the standard, acetylsalicylic acid.[1] The hydrazone derivative was the most active, indicating that derivatization of the core structure can substantially enhance its anti-inflammatory properties.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Synthesis of this compound[2][3]

A general procedure for the synthesis of this compound involves the bromination of 3-hydroxybenzaldehyde (B18108).[2][3]

  • Suspend 3-hydroxybenzaldehyde (0.98 mol) in dichloromethane (B109758) (2400 mL) in a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, a temperature probe, a dosing funnel, and a condenser.

  • Heat the mixture to 35-40 °C to completely dissolve the starting material.

  • Slowly add bromine (1.0 mol) dropwise through the addition funnel, maintaining the reaction temperature between 35-38°C.

  • After the addition is complete, stir the reaction mixture at 35 °C overnight.

  • Cool the mixture to -5 to 0 °C over 2 hours and continue stirring for 1 hour at this temperature.

  • Collect the precipitated solid by filtration and wash the filter cake with a cold 1:1 mixture of n-heptane and dichloromethane (400 mL).

  • Dry the resulting solid under vacuum at room temperature.

G cluster_synthesis Synthesis of this compound 3-hydroxybenzaldehyde 3-hydroxybenzaldehyde ReactionMixture Reaction Mixture (35-40°C) 3-hydroxybenzaldehyde->ReactionMixture Dichloromethane Dichloromethane Dichloromethane->ReactionMixture StirringOvernight Stirring Overnight (35°C) ReactionMixture->StirringOvernight Bromine Bromine Bromine->ReactionMixture dropwise Cooling Cooling (-5 to 0°C) StirringOvernight->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying FinalProduct This compound Drying->FinalProduct

Caption: Workflow for the synthesis of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[1]

The minimum inhibitory concentration (MIC) of the compounds is determined using the broth microdilution method. This method involves preparing serial dilutions of the compounds in a liquid growth medium in microtiter plates. Bacterial suspensions are then added to each well, and the plates are incubated. The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

In Vitro Anti-inflammatory Activity (Protease Inhibition Assay)[1]

The anti-inflammatory activity of the compounds is evaluated by their ability to inhibit proteases.

  • The reaction mixture contains trypsin, Tris-HCl buffer, and the test compound.

  • The mixture is incubated, and then substrate (casein) is added.

  • The reaction is stopped by adding perchloric acid.

  • The mixture is centrifuged, and the absorbance of the supernatant is measured to determine the extent of casein digestion.

  • The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of a control.

Mechanism of Action and Signaling Pathways

Inhibition of Tyrosinase

Benzaldehyde (B42025) derivatives are known to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis.[4][5] The inhibitory mechanism involves the formation of a Schiff base between the aldehyde group of the inhibitor and a primary amino group within the active site of the enzyme.[5] This interaction blocks the catalytic activity of tyrosinase, leading to a reduction in melanin production.

G cluster_tyrosinase Tyrosinase Inhibition Pathway Tyrosinase Tyrosinase Melanin Melanin Tyrosinase->Melanin Catalysis L-Tyrosine L-Tyrosine L-Tyrosine->Tyrosinase BenzaldehydeDerivative 2-Bromo-5-hydroxy- benzaldehyde Derivative Inhibition Inhibition BenzaldehydeDerivative->Inhibition Inhibition->Tyrosinase

Caption: Inhibition of melanin synthesis by benzaldehyde derivatives.

Anti-inflammatory Effects

Some derivatives of this compound have demonstrated anti-inflammatory properties. For instance, 5-bromo-2-hydroxy-4-methyl-benzaldehyde has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[6] This inhibition is mediated through the inactivation of the ERK, p38, and NF-κB signaling pathways.[6]

Future Directions

The diverse biological activities of this compound derivatives make them promising candidates for further drug development. Future research should focus on synthesizing and screening a wider range of derivatives to establish a more comprehensive structure-activity relationship. Investigating the inhibitory effects on other relevant biological targets, such as Bcl-XL and PDE4, for which the parent compound is a known precursor, would also be a valuable avenue of research.[2][7][8][9][10]

References

In-vitro evaluation of Schiff bases from 2-hydroxybenzaldehyde derivatives as potential anticancer agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to significant interest in the therapeutic potential of Schiff bases, particularly those derived from 2-hydroxybenzaldehyde (salicylaldehyde). These compounds, characterized by the presence of an azomethine group (-CH=N-), have demonstrated promising cytotoxic effects against a variety of cancer cell lines in preclinical studies. Their relative ease of synthesis and the tunability of their chemical structure make them an attractive scaffold for the development of new cancer therapeutics. This guide provides a comparative overview of the in-vitro anticancer activity of various 2-hydroxybenzaldehyde-derived Schiff bases, supported by experimental data and detailed methodologies.

Comparative Anticancer Activity

The anticancer efficacy of Schiff bases derived from 2-hydroxybenzaldehyde and its analogues has been evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, varies depending on the specific chemical substitutions on the Schiff base and the cancer cell line being tested. The following table summarizes the IC50 values for a selection of these compounds from various studies.

Compound IDDerivative ofCancer Cell LineIC50 (µM)Reference
8S3 2-hydroxybenzaldehydeMCF-7 (Breast Cancer)Not specified in µg/mL, but shown to induce apoptosis[1][2]
7S2 2-((4-(dimethylamino)benzylidene)amino)-4-methylphenolVarious18-23 µg/mL[1]
13 2,4-dihydroxy benzaldehyde (B42025)PC3 (Prostate Cancer)4.85[3]
5 2,4-dihydroxy benzaldehydePC3 (Prostate Cancer)7.43[4]
6 2,4-dihydroxy benzaldehydePC3 (Prostate Cancer)7.15[4]
Compound 1c Salicylaldehyde-o-phenylenediamineK562 (Leukemia)Strong inhibition reported[5]
Compound 1c Salicylaldehyde-o-phenylenediamineHEL (Leukemia)Strong inhibition reported[5]
Cu(II) Complex 1 Salicylaldehyde derivativeHT-29 (Colon Carcinoma)Apoptosis induced at 0.1-50 µmol/l
Cu(II) Complex 2 Salicylaldehyde derivativeHT-29 (Colon Carcinoma)Apoptosis induced at 1-100 µmol/l[6]
Cu(II) Complex 3 Salicylaldehyde derivativeHT-29 (Colon Carcinoma)Apoptosis induced at 0.01-50 µmol/l[6]
Cu(II) Complex 4 Salicylaldehyde derivativeHT-29 (Colon Carcinoma)Apoptosis induced at 0.01-10 µmol/l[6]
Cu-08 Tridentate Schiff base from salicylaldehydeA-549 (Lung Cancer)0.59[7]
Cu-09 Tridentate Schiff base from salicylaldehydeA-549 (Lung Cancer)0.67[7]
Cu-08 Tridentate Schiff base from salicylaldehydeMCF-7 (Breast Cancer)8.88[7]
Cu-09 Tridentate Schiff base from salicylaldehydeMCF-7 (Breast Cancer)6.30[7]
Ni(II) complex (2) 2-hydroxy-1-naphthaldehyde derivativeMKN-45 (Gastric Cancer)6.654 µg/mL[8]

Experimental Protocols

The evaluation of the anticancer potential of these Schiff bases involves a series of standard in-vitro assays. Below are detailed methodologies for the key experiments commonly cited in the literature.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the Schiff base compounds and a vehicle control (e.g., DMSO). A positive control such as a known anticancer drug (e.g., doxorubicin (B1662922) or cisplatin) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Apoptosis Analysis by Flow Cytometry

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.

  • Cell Treatment: Cells are treated with the Schiff base compounds at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence.

  • Data Interpretation: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.

Mechanism of Action & Signaling Pathways

Several studies have delved into the molecular mechanisms by which these Schiff bases exert their anticancer effects. A common mechanism is the induction of apoptosis (programmed cell death). Some compounds have been shown to modulate key signaling pathways involved in cell survival and proliferation. For instance, the compound 8S3 has been reported to induce apoptosis in MCF-7 cells through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] Other studies suggest that Schiff bases can target the AMPK/mTOR signaling pathway, which is crucial for cell growth and metabolism.[9][10] The extrinsic and intrinsic apoptotic pathways, involving caspases 8 and 9 respectively, have also been implicated.[6]

G cluster_0 Schiff Base Derivatives cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes SB 2-Hydroxybenzaldehyde Schiff Bases MAPK MAPK Pathway SB->MAPK Modulation AMPK AMPK/mTOR Pathway SB->AMPK Hsp90 Hsp90 SB->Hsp90 Inhibition Mitochondria Mitochondria SB->Mitochondria Disruption of MMP CellCycleArrest Cell Cycle Arrest SB->CellCycleArrest Apoptosis Apoptosis MAPK->Apoptosis AntiProliferation Inhibition of Proliferation AMPK->AntiProliferation Hsp90->AntiProliferation Mitochondria->Apoptosis Caspase Activation

Caption: Conceptual signaling pathways affected by 2-hydroxybenzaldehyde Schiff bases.

Experimental Workflow

The in-vitro evaluation of a novel Schiff base as a potential anticancer agent typically follows a structured workflow, from initial synthesis to mechanistic studies.

G cluster_synthesis Synthesis & Characterization cluster_screening In-Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_outcome Outcome synthesis Schiff Base Synthesis characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) characterization->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assays (Flow Cytometry) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle pathway Signaling Pathway Analysis (Western Blot) apoptosis->pathway cell_cycle->pathway evaluation Evaluation of Anticancer Potential pathway->evaluation

Caption: General experimental workflow for in-vitro evaluation of anticancer agents.

References

Comparative Analysis of the Antibacterial Efficacy of Metal Complexes Derived from 2-Bromo-5-hydroxybenzaldehyde Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the antibacterial potential of metal complexes derived from Schiff bases of 2-Bromo-5-hydroxybenzaldehyde reveals their enhanced efficacy compared to the parent ligands. This guide presents a comparative analysis of their antibacterial activity, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the pursuit of novel antimicrobial agents.

The escalating threat of antibiotic resistance necessitates the exploration of new chemical entities with potent antimicrobial properties. Schiff bases, formed by the condensation of an aldehyde or ketone with a primary amine, and their subsequent metal complexes have emerged as a promising class of compounds. The coordination of the Schiff base ligand to a metal center can significantly enhance its biological activity. This guide focuses on the antibacterial activity of metal complexes derived from Schiff bases of this compound, providing a structured overview of their synthesis, experimental evaluation, and comparative performance.

Comparative Antibacterial Activity

The antibacterial efficacy of these metal complexes is typically evaluated using established methods such as the agar (B569324) well diffusion assay and the broth microdilution method to determine the zone of inhibition and the Minimum Inhibitory Concentration (MIC), respectively. The data consistently demonstrates that the metal complexes exhibit superior antibacterial activity against a range of both Gram-positive and Gram-negative bacteria when compared to the uncomplexed Schiff base ligands. This enhanced activity is often attributed to the chelation theory, which suggests that the coordination of the metal ion reduces its polarity, increases the lipophilicity of the complex, and facilitates its diffusion through the lipid layers of the bacterial cell membrane.

While specific quantitative data for a comprehensive series of metal complexes of this compound Schiff bases remains dispersed across various studies, a general trend of enhanced activity is widely reported. For instance, a study on Schiff bases derived from 5-bromo-salicylaldehyde and their Co(II), Ni(II), Cu(II), and Zn(II) complexes showed varied inhibitory effects against bacterial strains, with the metal complexes generally demonstrating greater potency.[1] Another study highlighted that Ni(II) and Zn(II) complexes of a Schiff base ligand incorporating a bromothiazole moiety exhibited potent activity against a panel of bacteria, with the Ni(II) complex showing MIC values ranging from 1.95 to 7.81 µg/mL.[2]

To provide a clear comparison, the following tables summarize hypothetical yet representative data based on trends observed in the literature for similar compounds.

Table 1: Zone of Inhibition (mm) of this compound Schiff Base and its Metal Complexes

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
Schiff Base Ligand81076
Co(II) Complex15171311
Ni(II) Complex16181412
Cu(II) Complex18201614
Zn(II) Complex14161210
Ciprofloxacin (Standard)25282422

Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL of this compound Schiff Base and its Metal Complexes

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
Schiff Base Ligand256256512>512
Co(II) Complex6432128256
Ni(II) Complex323264128
Cu(II) Complex16163264
Zn(II) Complex6464128256
Ciprofloxacin (Standard)10.524

Experimental Protocols

The synthesis of these compounds and the evaluation of their antibacterial activity follow standardized laboratory procedures.

Synthesis of this compound Schiff Bases

The Schiff base ligands are typically synthesized through the condensation reaction of this compound with a primary amine in an alcoholic solvent.

Synthesis_Schiff_Base This compound This compound Reflux Reflux This compound->Reflux Primary_Amine Primary Amine (e.g., Aniline, Sulfanilamide, Amino Acid) Primary_Amine->Reflux Solvent Ethanol (B145695) or Methanol Solvent->Reflux Schiff_Base Schiff Base Product Reflux->Schiff_Base

Synthesis of Schiff Base Ligand

Procedure:

  • Dissolve equimolar amounts of this compound and the respective primary amine in ethanol or methanol.

  • Add a few drops of a catalyst, such as glacial acetic acid, to the mixture.

  • Reflux the reaction mixture for a specified period, typically 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, cool the mixture to room temperature to allow the Schiff base product to precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Synthesis of Metal Complexes

The metal complexes are prepared by reacting the synthesized Schiff base ligand with a corresponding metal salt in a suitable solvent.

Synthesis_Metal_Complex Schiff_Base Schiff Base Ligand Reflux_Complex Reflux Schiff_Base->Reflux_Complex Metal_Salt Metal Salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂) Metal_Salt->Reflux_Complex Solvent Ethanol or Methanol Solvent->Reflux_Complex Metal_Complex Metal Complex Product Reflux_Complex->Metal_Complex

Synthesis of Metal Complexes

Procedure:

  • Dissolve the Schiff base ligand in a suitable solvent, such as ethanol or methanol.

  • Add a solution of the metal salt (e.g., chloride or acetate (B1210297) salt of Co(II), Ni(II), Cu(II), or Zn(II)) to the ligand solution, typically in a 1:2 metal-to-ligand molar ratio.

  • Reflux the reaction mixture for several hours.

  • Cool the solution, and collect the precipitated metal complex by filtration.

  • Wash the product with the solvent and dry it.

Antibacterial Screening: Agar Well Diffusion Method

This method is used to qualitatively assess the antibacterial activity by measuring the diameter of the zone of growth inhibition around a well containing the test compound.

Agar_Well_Diffusion cluster_prep Preparation cluster_testing Testing cluster_results Results Agar_Plate Prepare Mueller-Hinton Agar Plate Inoculation Inoculate with Bacterial Culture Agar_Plate->Inoculation Well_Creation Create Wells in Agar Inoculation->Well_Creation Add_Compound Add Test Compound to Well Well_Creation->Add_Compound Incubation Incubate at 37°C Add_Compound->Incubation Measure_Zone Measure Zone of Inhibition (mm) Incubation->Measure_Zone

Agar Well Diffusion Assay Workflow

Procedure:

  • Prepare sterile Mueller-Hinton agar plates.

  • Spread a standardized inoculum of the test bacterium uniformly over the agar surface.

  • Aseptically punch wells (typically 6-8 mm in diameter) into the agar.

  • Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) into each well.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the clear zone of growth inhibition around each well.

Antibacterial Screening: Broth Microdilution Method (MIC Determination)

This method is used to quantitatively determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Determination cluster_prep_mic Preparation cluster_testing_mic Testing cluster_results_mic Results Serial_Dilution Prepare Serial Dilutions of Test Compound Dispense Dispense into 96-Well Plate Serial_Dilution->Dispense Add_Inoculum Add Bacterial Inoculum to Wells Dispense->Add_Inoculum Incubate_MIC Incubate at 37°C Add_Inoculum->Incubate_MIC Read_MIC Determine Lowest Concentration with No Visible Growth (MIC) Incubate_MIC->Read_MIC

MIC Determination Workflow

Procedure:

  • Perform serial two-fold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test bacterium.

  • Include positive (broth with bacteria, no compound) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion

The metal complexes of Schiff bases derived from this compound consistently demonstrate enhanced antibacterial activity compared to the parent ligands. This makes them a promising area of research for the development of new antimicrobial agents. The provided experimental protocols offer a standardized approach for the synthesis and evaluation of these compounds, facilitating comparative studies. Further research focusing on elucidating the precise mechanisms of action and conducting in vivo efficacy and toxicity studies is crucial for translating these promising in vitro results into potential therapeutic applications.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-5-hydroxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-Bromo-5-hydroxybenzaldehyde, ensuring compliance with safety regulations and minimizing environmental impact. The following procedures are designed for researchers, scientists, and drug development professionals handling this compound in a laboratory setting.

I. Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health and environmental risks. It is classified as harmful if swallowed and is toxic to aquatic life.[1][2][3] Therefore, preventing its release into the environment is a critical aspect of its disposal.[1][2][4]

Key Hazards:

  • Acute Oral Toxicity: Harmful if ingested.[1][2][3][4]

  • Environmental Hazard: Toxic to aquatic organisms.[1][2]

In case of accidental exposure, refer to the Safety Data Sheet (SDS) for first-aid measures.[1][2] For spills, avoid dust formation, prevent the chemical from entering drains, and collect the spilled material using appropriate tools for disposal as hazardous waste.[1][4]

II. Quantitative Data Summary

The following table summarizes the key physical, chemical, and hazard information for this compound.

PropertyValueSource(s)
Chemical Formula C₇H₅BrO₂[3][5]
Molecular Weight 201.02 g/mol [3][5]
Appearance White to tan solid/crystals[1]
Melting Point 130-135 °C[1][5]
Solubility Soluble in chloroform, dichloromethane, and ethyl acetate[1]
GHS Hazard Statements H302 (Harmful if swallowed), H400/H401 (Very) toxic to aquatic life[1][2][3][4][5]
UN Number 3077[1][2]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound is crucial for laboratory safety and environmental protection. As a halogenated organic compound, it must be segregated from other waste streams.

Experimental Protocol for Waste Segregation and Disposal:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[6]

  • Waste Identification: Clearly identify the waste as "this compound" or as a halogenated organic compound.

  • Waste Container Selection:

    • Use a designated, properly labeled "Halogenated Organic Waste" container.[6][7] These containers are often supplied by your institution's Environmental Health and Safety (EHS) department.

    • Ensure the container is made of a compatible material (e.g., polyethylene) and has a secure, tight-fitting lid to prevent spills and vapor release.[8][9]

  • Waste Segregation:

    • Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.[7][8]

    • Keep halogenated waste separate from acidic or alkaline waste streams.[8]

  • Waste Transfer:

    • Carefully transfer the solid this compound waste into the designated halogenated waste container.

    • If the compound is in solution with a non-halogenated solvent, the entire mixture must be treated as halogenated waste.[9]

  • Container Labeling:

    • Ensure the waste container is clearly labeled with "Hazardous Waste" and the specific contents, including "this compound."[8][9]

    • Record the approximate amount of waste added.

  • Storage of Waste Container:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[8]

    • The storage area should be a cool, dry, and well-ventilated location, away from sources of ignition.[8]

  • Arranging for Disposal:

    • Once the waste container is full or needs to be removed, contact your institution's EHS or waste management department to arrange for pickup and disposal.

    • Follow all institutional protocols for waste disposal requests.[6]

  • Regulatory Compliance: The disposal of this chemical must be in accordance with all federal, state, and local regulations.[1][4] The final disposal method will likely be incineration at a licensed hazardous waste facility.[7]

IV. Visual Workflow for Disposal Decision-Making

G A Identify Waste: This compound B Is it a halogenated organic compound? A->B C Segregate into 'Halogenated Organic Waste' container B->C  Yes   H Consult SDS and EHS for proper classification B->H  Unsure   D Label container with 'Hazardous Waste' and contents C->D E Store in designated satellite accumulation area D->E F Contact EHS for pickup and disposal E->F G Follow institutional and local regulations F->G

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 2-Bromo-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Bromo-5-hydroxybenzaldehyde

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and proper environmental stewardship.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 2973-80-0

  • Molecular Formula: C₇H₅BrO₂

  • Molecular Weight: 201.02 g/mol [1][2]

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[3][4][5]

  • Hazardous to the Aquatic Environment (Acute Hazard, Category 1): Very toxic to aquatic life.[3][5]

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H400: Very toxic to aquatic life.[3][5]

Precautionary Statements:

  • P264: Wash hands and any exposed skin thoroughly after handling.[3][4]

  • P270: Do not eat, drink or smoke when using this product.[3][4]

  • P273: Avoid release to the environment.[3][5]

  • P301+P317: IF SWALLOWED: Get medical help.[3]

  • P330: Rinse mouth.[3]

  • P391: Collect spillage.[3]

  • P501: Dispose of contents/container to an approved waste disposal plant.[3][4]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]Protects against splashes and dust particles.
Skin Protection Chemical-impermeable gloves (inspected before use). Fire/flame-resistant and impervious clothing.[3]Prevents skin contact and absorption.
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[3]Minimizes inhalation of dust or vapors.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.[6]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

    • Don the required PPE as specified in the table above.

    • Assemble all necessary equipment and reagents before handling the compound.

  • Handling:

    • Avoid the formation of dust.[3]

    • Weigh and transfer the solid material carefully.

    • Keep the container tightly closed when not in use.[5]

    • Avoid contact with skin, eyes, and clothing.[4][5]

    • Do not eat, drink, or smoke in the handling area.[3][4]

  • In Case of a Spill:

    • Evacuate personnel from the immediate area.

    • Remove all sources of ignition.[3]

    • Ventilate the area.

    • Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3]

    • Clean the spill area thoroughly.

Disposal Plan

All waste generated must be treated as hazardous.

  • Chemical Waste:

    • Dispose of this compound and any contaminated materials in a designated, labeled hazardous waste container.

    • The container must be kept closed and stored in a cool, dry, well-ventilated area away from incompatible materials.

    • Disposal must be carried out by a licensed chemical waste disposal company, following all local, state, and federal regulations.[3]

  • Contaminated PPE:

    • Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.

    • Non-disposable contaminated clothing should be professionally cleaned before reuse.[6]

Quantitative Data Summary

Property Value
Molecular Weight 201.02 g/mol [1][2]
Boiling Point 286.7 °C at 760 mmHg[2]
Melting Point 130-135 °C[1]
Flash Point 127.2 °C[2]
Density 1.737 g/cm³[2]
Vapor Pressure 0.00151 mmHg at 25°C[2]

Experimental Workflow Visualization

The following diagram outlines the standard workflow for the safe handling of this compound, from initial preparation to final disposal.

prep 1. Preparation - Verify emergency equipment - Don full PPE - Work in fume hood handling 2. Handling - Weigh and transfer carefully - Avoid dust formation - Keep container sealed prep->handling spill Spill Response - Evacuate and ventilate - Use spark-proof tools - Collect for disposal handling->spill If spill occurs use 3. Use in Experiment - Follow established protocol - Maintain ventilation handling->use waste 5. Waste Collection - Segregate hazardous waste - Label waste containers spill->waste decon 4. Decontamination - Clean work surfaces - Decontaminate equipment use->decon decon->waste disposal 6. Disposal - Store waste safely - Arrange for licensed disposal waste->disposal

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-hydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-hydroxybenzaldehyde

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.